N1-Acetylspermine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[3-[4-(3-aminopropylamino)butylamino]propyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N4O/c1-12(17)16-11-5-10-15-8-3-2-7-14-9-4-6-13/h14-15H,2-11,13H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNURVWAJRRUAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCNCCCCNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180274 | |
| Record name | N'-Acetylspermine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N1-Acetylspermine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001186 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25593-72-0 | |
| Record name | Acetylspermine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25593-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N'-Acetylspermine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025593720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-Acetylspermine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-Acetylspermine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001186 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biological Function of N1-Acetylspermine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-Acetylspermine is a critical intermediate in the polyamine metabolic pathway, primarily formed through the acetylation of spermine (B22157) by the enzyme spermidine/spermine N1-acetyltransferase (SSAT). Once considered merely a catabolic byproduct, emerging evidence highlights its significance in cellular homeostasis, proliferation, and apoptosis. Elevated levels of this compound are increasingly recognized as a potential biomarker in various cancers, reflecting dysregulated polyamine metabolism in neoplastic cells. This technical guide provides a comprehensive overview of the biological functions of this compound, detailing its metabolic pathway, role in disease, and methods for its detection and analysis. The guide is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target the polyamine pathway.
Introduction to Polyamines and this compound
Polyamines, including spermine, spermidine, and their precursor putrescine, are ubiquitous polycationic molecules essential for a myriad of cellular processes. They are fundamentally involved in cell growth, differentiation, and the regulation of gene expression. The intracellular concentrations of polyamines are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. This compound is a key metabolite in the catabolic arm of this pathway, representing a crucial node for controlling polyamine levels.
The Polyamine Metabolic Pathway and the Role of this compound
The catabolism of spermine is initiated by its acetylation, a reaction catalyzed by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT). SSAT transfers an acetyl group from acetyl-CoA to the N1 position of spermine, yielding this compound.[1][2] This acetylation has two primary consequences: it reduces the net positive charge of the polyamine, which can alter its interaction with negatively charged macromolecules like DNA and RNA, and it marks the molecule for one of two fates: export from the cell or further degradation.[1][2]
This compound can be subsequently oxidized by acetylpolyamine oxidase (APAO), a peroxisomal enzyme, to produce spermidine, hydrogen peroxide, and 3-acetamidopropanal.[1][3] This "back-conversion" pathway allows for the interconversion of polyamines, enabling the cell to dynamically adjust the relative levels of spermine and spermidine.
Alternatively, this compound can be further acetylated by SSAT to form N1,N12-diacetylspermine, which is then readily excreted from the cell.[2] The presence of acetylated polyamines in urine is often indicative of increased SSAT activity.[1][2]
References
- 1. Suppression of exogenous gene expression by spermidine/spermine N1-acetyltransferase 1 (SSAT1) cotransfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated N1-Acetylspermidine Levels in Doxorubicin-treated MCF-7 Cancer Cells: Histone Deacetylase 10 Inhibition with an N1-Acetylspermidine Mimetic - PMC [pmc.ncbi.nlm.nih.gov]
N1-Acetylspermine: A Potential Biomarker for Cancer Detection and Surveillance
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The dysregulation of polyamine metabolism is a well-established hallmark of cancer, characterized by elevated levels of polyamines such as putrescine, spermidine (B129725), and spermine (B22157), which are essential for cell proliferation and tumor growth.[1] This alteration in polyamine homeostasis has led to the investigation of polyamine derivatives as potential non-invasive biomarkers for cancer detection and monitoring. Among these, N1-acetylspermine, a product of polyamine catabolism, has emerged as a promising candidate. This technical guide provides a comprehensive overview of this compound as a potential cancer biomarker, including its biochemical basis, quantitative data from clinical studies, detailed experimental protocols for its detection, and its involvement in cancer-related signaling pathways.
Introduction: The Role of Polyamines and this compound in Carcinogenesis
Polyamines are small, positively charged molecules that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.[1] In cancer cells, the demand for polyamines is significantly increased to sustain rapid proliferation. This leads to an upregulation of the polyamine metabolic pathway.
A key enzyme in polyamine catabolism is spermidine/spermine N1-acetyltransferase (SSAT-1).[2][3] SSAT-1 is the rate-limiting enzyme that acetylates spermine and spermidine to form this compound and N1-acetylspermidine, respectively.[1][4] These acetylated polyamines are then either excreted from the cell or further catabolized by N1-acetylpolyamine oxidase (PAOX).[4] Numerous studies have demonstrated that SSAT-1 is significantly upregulated in various types of cancer, including breast, prostate, and lung cancer.[3][5] This increased SSAT-1 activity leads to elevated levels of acetylated polyamines, including this compound, in the tumor microenvironment and subsequently in biological fluids such as urine and serum.[4][5] This phenomenon forms the basis for the investigation of this compound as a non-invasive biomarker for cancer.
Quantitative Data: this compound and Related Compounds in Cancer
Several studies have quantified the levels of this compound and the related compound N1,N12-diacetylspermine in biological samples from cancer patients and healthy controls. The data consistently show elevated levels of these acetylated polyamines in cancer patients.
| Cancer Type | Analyte | Sample Type | Patient Concentration (nmol/mg creatinine (B1669602) or other units) | Healthy Control Concentration (nmol/mg creatinine or other units) | Key Findings |
| Colorectal Cancer | N1-acetylspermidine | 24-hr Urine | Significantly increased | - | At a cutoff of 4.0 nmol/mg creatinine, specificity was 95% and sensitivity was 50%.[6] |
| Various Cancers | Acetylputrescine | 24-hr Urine | Significantly higher | - | Levels were significantly higher in cancer patients.[4] |
| Various Cancers | N1-acetylspermidine | 24-hr Urine | Significantly higher | - | Levels were considerably higher than N8-acetylspermidine in cancer patients.[4] |
| Urogenital Malignancies | N1,N8-diacetylspermidine & N1,N12-diacetylspermine | Urine | Significantly increased | - | Levels tended to decrease after successful treatment.[7] |
| Non-Small Cell Lung Cancer (NSCLC) | N1,N12-diacetylspermine (DASr) | Urine | Median: 0.810 | Median: 0.534 | Higher levels were associated with a poorer prognosis.[2] |
| Head and Neck Cancer | This compound (ASP) | Urine | Significantly higher | - | ASP, N8-acetylspermidine, and N1,N12-diacetylspermine were all significantly different from controls.[8] |
| Head and Neck Cancer | This compound (ASP) | Saliva | Elevated | - | Only ASP was found to be elevated in the saliva of HNC patients.[8] |
| Urinary Bladder Cancer | N1,N12-diacetylspermine | Urine | Median: 171.5 | Median: 143.8 | No significant difference was observed in this study.[9] |
| Colorectal Cancer | N1,N12-diacetylspermine | Urine | Sensitivity of 75.8% | - | More sensitive than CEA and CA19-9, especially in early stages.[10] |
| Breast Cancer | N1,N12-diacetylspermine | Urine | Sensitivity of 60.2% | - | More sensitive than CEA and CA15-3, particularly in early stages.[10] |
Signaling Pathways and Experimental Workflows
Polyamine Catabolic Pathway
The catabolism of polyamines is a critical process that is altered in cancer. The following diagram illustrates the key steps in this pathway, highlighting the central role of SSAT-1 in the production of this compound.
Caption: Polyamine catabolism via SSAT-1 and PAOX.
SSAT-1 and Cancer Signaling
Emerging evidence suggests that SSAT-1 is not only involved in polyamine metabolism but also interacts with key cancer-related signaling pathways. Overexpression of SSAT-1 has been shown to suppress the AKT/β-catenin signaling pathway, which is often hyperactivated in hepatocellular and colorectal carcinomas, thereby inhibiting cell proliferation, migration, and invasion.
Caption: SSAT-1 suppresses the AKT/β-catenin pathway.
Experimental Workflow for this compound Quantification
The accurate quantification of this compound in biological samples is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.
Caption: Workflow for this compound quantification.
Experimental Protocols
The following are generalized protocols for the quantification of this compound in urine and serum samples using LC-MS/MS. These should be optimized and validated for specific laboratory conditions.
Urine Sample Preparation
-
Sample Collection and Storage: Collect mid-stream urine samples and immediately freeze them at -80°C until analysis.
-
Thawing and Centrifugation: Thaw urine samples on ice. Centrifuge at 13,000 rpm for 10 minutes at 4°C to remove particulate matter.
-
Protein Precipitation: To 100 µL of urine supernatant, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated this compound).
-
Vortexing and Incubation: Vortex the mixture for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifugation and Supernatant Collection: Centrifuge at 13,000 rpm for 10 minutes at 4°C. Carefully transfer the supernatant to a new tube.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Serum Sample Preparation
-
Sample Collection and Storage: Collect whole blood and allow it to clot. Centrifuge to separate the serum and store at -80°C.
-
Protein Precipitation: To 50 µL of serum, add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortexing and Incubation: Vortex thoroughly and incubate at -20°C for 30 minutes.
-
Centrifugation and Supernatant Collection: Centrifuge at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean tube.
-
Drying and Reconstitution: Dry the supernatant under nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
Analysis: Inject into the LC-MS/MS system.
LC-MS/MS Parameters (Example)
-
Liquid Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for polar analytes like this compound.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution from high organic to high aqueous content.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized. For this compound (m/z 188.18), common product ions might include m/z 129.1, 100.1, and 72.1.
-
Conclusion and Future Directions
This compound holds significant promise as a non-invasive biomarker for various cancers. Its elevated levels in biological fluids are a direct consequence of the upregulated polyamine catabolism, a key feature of malignant transformation. The development of robust and sensitive analytical methods, such as LC-MS/MS, has enabled the accurate quantification of this compound, paving the way for its clinical validation.
Future research should focus on:
-
Large-scale, multi-center clinical trials to validate the diagnostic and prognostic utility of this compound across a wider range of cancer types.
-
Establishing standardized protocols and cutoff values for clinical use.
-
Investigating the potential of this compound in monitoring treatment response and detecting disease recurrence.
-
Further elucidating the precise molecular mechanisms by which SSAT-1 and this compound contribute to cancer progression and their interaction with other signaling pathways.
The continued exploration of this compound as a cancer biomarker has the potential to significantly improve early cancer detection and patient management, ultimately leading to better clinical outcomes.
References
- 1. The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary N1, N12-diacetylspermine is a non-invasive marker for the diagnosis and prognosis of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies [mdpi.com]
- 4. Polyamine metabolism III: urinary acetyl polyamines in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spermidine/spermine N1-acetyltransferase-1 as a diagnostic biomarker in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary N1-acetylspermidine and N8-acetylspermidine excretion in normal humans and in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diagnostic and prognostic usefulness of N1,N8-diacetylspermidine and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Evaluation of urine N1,N12-Diacetylspermine as potential tumor marker for urinary bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N(1),N(12)-Diacetylspermine as a sensitive and specific novel marker for early- and late-stage colorectal and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
N1-Acetylspermine: A Comprehensive Technical Guide on its Discovery, Metabolism, and Role in Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-acetylspermine is a key metabolite in the polyamine catabolic pathway, playing a crucial role in maintaining polyamine homeostasis. Polyamines, including spermine (B22157), spermidine (B129725), and putrescine, are ubiquitous polycations essential for cell growth, proliferation, and differentiation. The tight regulation of their intracellular concentrations is critical, and dysregulation is implicated in various pathological conditions, most notably cancer. This technical guide provides an in-depth overview of the discovery and history of this compound, its metabolic pathway, and its intricate involvement in cellular signaling. The guide also details experimental protocols for its quantification and the characterization of the key enzyme responsible for its synthesis, spermidine/spermine N1-acetyltransferase (SSAT).
Discovery and History
The discovery of this compound is intrinsically linked to the elucidation of the polyamine catabolic pathway and the characterization of the enzyme spermidine/spermine N1-acetyltransferase (SSAT). Early studies in the 1970s investigating the effects of carbon tetrachloride on polyamine levels in rat liver observed an increase in putrescine and a decrease in spermidine and spermine. This led to the identification of a cytosolic enzyme capable of acetylating polyamines, which was found to be highly inducible by carbon tetrachloride. It was postulated that these acetylated polyamines were the actual substrates for a subsequent oxidation step.
This compound was first definitively identified in the liver of mice pretreated with carbon tetrachloride.[1] This discovery confirmed its role as an intermediate in the conversion of spermine to spermidine.[1] Subsequent research has solidified the understanding that the acetylation of spermine to this compound, catalyzed by SSAT, is a rate-limiting step in polyamine catabolism.[2] This enzymatic step is highly regulated and plays a pivotal role in controlling intracellular polyamine concentrations.
The Metabolic Pathway of this compound
The metabolism of this compound is a two-step process involving its synthesis from spermine and its subsequent degradation.
2.1. Biosynthesis of this compound
This compound is synthesized from the polyamine spermine through the catalytic action of spermidine/spermine N1-acetyltransferase (SSAT), also known as SAT1.[3][4] This reaction involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the N1 position of spermine.[4] SSAT can also acetylate spermidine to form N1-acetylspermidine.[3] The activity of SSAT is tightly regulated at multiple levels, including transcription, translation, and protein stability, primarily in response to intracellular polyamine levels.[5]
2.2. Degradation of this compound
Following its synthesis, this compound is a substrate for the peroxisomal enzyme acetylpolyamine oxidase (APAO).[6] APAO catalyzes the oxidation of this compound, leading to the formation of spermidine and 3-acetamidopropanal. This "back-conversion" pathway allows for the retroconversion of higher polyamines (spermine) to lower ones (spermidine and subsequently putrescine), thus playing a critical role in maintaining the delicate balance of the intracellular polyamine pool. Alternatively, this compound can be excreted from the cell.[6]
Below is a diagram illustrating the central role of this compound in the polyamine metabolic pathway.
Quantitative Data on this compound
The levels of this compound and its precursor, N1-acetylspermidine, are often altered in disease states, particularly in cancer. This section summarizes key quantitative findings from various studies.
Table 1: N1-Acetylspermidine and this compound Levels in Human Tissues and Fluids
| Analyte | Sample Type | Condition | Concentration / Level | Reference |
| N1-Acetylspermidine | Colorectal Adenocarcinoma | Tumor Tissue | 27.30 ± 3.13 nmol/g (well-differentiated) | [7] |
| 22.86 ± 3.60 nmol/g (moderately differentiated) | [7] | |||
| Colorectal Adenoma | Tumor Tissue | 5.38 ± 0.85 nmol/g | [7] | |
| Healthy Mucosa | Control Tissue | 5.84 ± 1.44 nmol/g | [7] | |
| N1-Acetylspermidine | Breast Cancer | Tumor Tissue | Significantly increased vs. normal tissue | [8] |
| This compound | Breast Cancer | Tumor Tissue | Detected (absent in normal tissue) | [8] |
| N1-Acetylspermidine | Colorectal Cancer | Urine | Significantly increased vs. healthy controls | [9] |
| N8-Acetylspermidine | Colorectal Cancer | Urine | Significantly increased vs. healthy controls | [9] |
| N1-Acetylspermidine | Hepatic Cancer | Urine | Significantly higher than healthy controls | [10] |
| Spermine | Hepatic Cancer | Urine | Significantly higher than healthy controls | [10] |
| Spermidine | Hepatic Cancer | Urine | Significantly higher than healthy controls | [10] |
| This compound | Colorectal Cancer | Plasma | Increased in low-stage tumors | [11] |
| Acetylputrescine | Colorectal Cancer | Plasma | Increased in female patients | [11] |
| Ornithine | Colorectal Cancer | Plasma | Increased in low-grade tumors | [11] |
| This compound | Colorectal Cancer with Biofilms | Tumor Tissue | 5.8-fold increase vs. paired normal tissue | [12] |
| N1-Acetylspermidine | Colorectal Cancer with Biofilms | Tumor Tissue | 6.5-fold increase vs. paired normal tissue | [12] |
| N1,N12-Diacetylspermine | Colorectal Cancer with Biofilms | Tumor Tissue | 62.2-fold increase vs. paired normal tissue | [12] |
Role in Signaling Pathways
Polyamines and their metabolic pathways are intricately linked with various cellular signaling networks that control cell growth, proliferation, and survival. The dysregulation of polyamine metabolism, often observed in cancer, can impact these signaling pathways.
The RAS-RAF-MEK-ERK signaling pathway has been shown to upregulate the expression of ornithine decarboxylase (ODC), the first enzyme in polyamine biosynthesis, and downregulate the expression of SSAT.[13] This concerted action leads to an accumulation of intracellular polyamines, promoting cell proliferation. Conversely, the tumor suppressor p53 can regulate ODC expression, and mutations in the TP53 gene can significantly impact polyamine metabolism.[13] The PI3K-mTORC1 signaling pathway also plays a role by increasing the expression of S-adenosylmethionine decarboxylase (AdoMetDC), another key enzyme in polyamine synthesis.[13]
Depletion of polyamines through the overexpression of SSAT has been shown to suppress AKT phosphorylation and subsequent GSK3β phosphorylation, leading to reduced β-catenin nuclear translocation.[14] This suggests a role for the SSAT-mediated polyamine catabolism in inhibiting the AKT/β-catenin signaling pathway, which is often hyperactivated in cancers like hepatocellular and colorectal carcinoma.[14]
The following diagram illustrates the interplay between polyamine metabolism and key oncogenic signaling pathways.
References
- 1. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Increased formation of N1-acetylspermidine in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urinary N1-acetylspermidine and N8-acetylspermidine excretion in normal humans and in patients with colorectal cancer [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of polyamine metabolome in plasma and urine by ultrahigh performance liquid chromatography-tandem mass spectrometry method: application to identify potential markers for human hepatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Metabolomics to Explore the Role of Plasma Polyamines in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. researchgate.net [researchgate.net]
- 14. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Synthesis of N1-Acetylspermine by Spermidine/Spermine N-acetyltransferase (SSAT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamines, such as spermine (B22157) and spermidine (B129725), are ubiquitous polycations essential for a multitude of cellular processes, including cell growth, proliferation, differentiation, and the regulation of gene expression.[1][2] The intracellular concentrations of these molecules are meticulously controlled through a balance of biosynthesis, catabolism, and transport.[1][3] The rate-limiting enzyme in the catabolic pathway of polyamines is Spermidine/Spermine N¹-acetyltransferase (SSAT), also known as SAT1.[2][4]
SSAT catalyzes the transfer of an acetyl group from acetyl-coenzyme A (Acetyl-CoA) to the N¹-aminopropyl group of spermine or spermidine.[3][4][5] This acetylation neutralizes the positive charges on the polyamines, which reduces their affinity for acidic molecules like nucleic acids and facilitates their subsequent fate.[4] The resulting N¹-acetylated polyamines, such as N¹-Acetylspermine, are either exported from the cell or become substrates for oxidation by N¹-acetylpolyamine oxidase (APAO), which converts them back to lower-order polyamines (e.g., spermidine from N¹-acetylspermine).[2][6][7]
Due to its pivotal role in maintaining polyamine homeostasis, SSAT is a key regulatory point in cellular physiology.[4][7] Its dysregulation is implicated in numerous pathological conditions, most notably cancer, making it a significant target for therapeutic intervention.[1][4][7] This guide provides a comprehensive overview of the enzymatic synthesis of N¹-Acetylspermine, detailing the biochemical mechanism of SSAT, its regulation, quantitative data, experimental protocols, and its broader role in cellular pathways.
Biochemical Mechanism of SSAT
The N¹-acetylation of spermine and spermidine by SSAT is a critical step in regulating cellular polyamine levels.[1] The enzyme itself is a member of the GCN5-related N-acetyltransferase (GNAT) superfamily.
Kinetic Mechanism
Studies on human SSAT (hSSAT) have elucidated its kinetic and chemical mechanism. Initial velocity and inhibition studies support a random sequential kinetic mechanism .[1] This means that either Acetyl-CoA or the polyamine substrate can bind to the enzyme first, forming a binary complex, followed by the binding of the second substrate to form a ternary enzyme-substrate complex before catalysis occurs.[1]
Catalytic Mechanism
Based on kinetic data, pH-dependence studies, and the three-dimensional crystal structure of hSSAT in complex with a bisubstrate inhibitor, a specific acid-base assisted catalytic mechanism has been proposed.[1][8] The pH-activity profile for hSSAT is bell-shaped, indicating the involvement of two key ionizable groups in catalysis with apparent pKa values of 7.27 and 8.87.[1][8]
The proposed mechanism involves:
-
General Base Catalysis: The residue Glu92 , acting through a water molecule, is proposed to function as the general base. It abstracts a proton from the N¹-amino group of spermine, increasing its nucleophilicity.
-
General Acid Catalysis: The residue Tyr140 is suggested to act as the general acid. It donates a proton to the sulfur atom of the thioester bond in Acetyl-CoA, facilitating the transfer of the acetyl group.
The reaction proceeds through a ternary complex involving the enzyme and both substrates.[1]
Regulation of SSAT Expression and Activity
SSAT is a highly inducible enzyme with a very short half-life, allowing for rapid and precise control over polyamine levels.[3][6] Its regulation occurs at multiple levels, including transcriptional, translational, and post-translational.
Transcriptional Regulation
The transcription of the SAT1 gene is induced by a wide array of stimuli:
-
Polyamines and Analogs: High intracellular concentrations of spermine, spermidine, and certain synthetic polyamine analogs strongly induce SSAT transcription, forming a negative feedback loop to maintain homeostasis.[7][9]
-
Transcription Factors: The regulation of the SSAT gene involves the interaction of at least two transcription factors: NF-E2-related factor 2 (Nrf-2) and polyamine modulated factor-1 (PMF-1).[10] Their interaction is crucial for the transcriptional activation of the SSAT gene.[10]
-
Other Stimuli: SSAT expression is also upregulated by various external and internal signals, including toxins, hormones, cytokines, nonsteroidal anti-inflammatory drugs (NSAIDs), and cellular stress pathways like ischemia-reperfusion injury.[6][7]
Translational Regulation
SSAT synthesis is also under tight translational control. Evidence suggests that in the basal state, the translation of SSAT mRNA is repressed.[11] Increased polyamine levels are thought to relieve this repression, allowing for the rapid synthesis of the SSAT protein without the need for new gene transcription.[11] The protein nucleolin has been identified as a translational repressor that binds to the coding region of SSAT mRNA. In the presence of polyamines, a specific isoform of nucleolin undergoes autocatalysis, releasing the repression and allowing SSAT translation to proceed.[11]
Data Presentation: Quantitative Analysis of SSAT
The following tables summarize key quantitative data related to the enzymatic activity and inhibition of human SSAT.
Table 1: Steady-State Kinetic Parameters for Human SSAT (hSSAT) Data obtained at pH 7.5. Kinetic parameters for polyamines were determined at a saturating concentration of Acetyl-CoA, and vice versa.
| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Polyamine Substrates | |||
| Spermidine | 130 ± 14 | 2.5 ± 0.1 | 1.9 x 10⁴ |
| Spermine | 3.6 ± 0.5 | 3.3 ± 0.1 | 9.2 x 10⁵ |
| Norspermidine | 56 ± 7.2 | 3.5 ± 0.1 | 6.3 x 10⁴ |
| N¹-Acetylspermine | 500 ± 100 | 2.4 ± 0.2 | 4.8 x 10³ |
| Putrescine | > 10,000 | - | < 2.0 x 10¹ |
| Co-substrate | |||
| Acetyl-CoA | 8.2 ± 1.1 | 3.3 ± 0.1 | 4.0 x 10⁵ |
Source: Adapted from Bewley et al., Biochemistry, 2007.[1]
Table 2: Inhibition of Human SSAT (hSSAT) Inhibition studies performed against both spermine and Acetyl-CoA.
| Inhibitor | Type of Inhibition | K_i_ (nM) |
| N¹-spermine-acetyl-CoA (Bisubstrate Analog) | Competitive (vs. both substrates) | 6.0 |
Source: Adapted from Bewley et al., Biochemistry, 2007.[1]
Role of SSAT and N¹-Acetylspermine in Cellular Processes & Drug Development
The induction of SSAT activity has profound effects on cellular physiology, linking polyamine metabolism with other core metabolic pathways and influencing processes critical for drug development.
-
Polyamine Depletion and Cancer Therapy: Many cancer cells exhibit elevated polyamine levels, which are essential for their rapid proliferation.[4] Certain polyamine analogs can super-induce SSAT activity, leading to the depletion of intracellular spermidine and spermine pools.[6][7] This polyamine depletion can cause cell cycle arrest and apoptosis, making SSAT a promising target for cancer chemotherapy.[5]
-
Metabolic Reprogramming: High SSAT activity consumes significant amounts of Acetyl-CoA, linking polyamine catabolism to lipid and carbohydrate metabolism.[6][7] This can lead to a futile metabolic cycle where the cell expends ATP to synthesize polyamines, only for them to be immediately acetylated and catabolized.[6][7]
-
Oxidative Stress: The product of SSAT, N¹-acetylspermine, is a substrate for acetylpolyamine oxidase (APAO), an FAD-dependent enzyme that generates hydrogen peroxide (H₂O₂) as a byproduct.[2][12] Therefore, high SSAT activity can contribute to increased cellular oxidative stress.
-
Cell Fate and Differentiation: Recent studies have identified a role for acetylated polyamines themselves in determining cell fate. For instance, N¹-acetylspermidine has been shown to promote the self-renewal of hair follicle stem cells, suggesting a role beyond simple degradation or excretion.[13][14]
Mandatory Visualizations
Enzymatic Reaction Catalyzed by SSAT
Caption: The enzymatic acetylation of spermine by SSAT.
Polyamine Catabolic Pathway
Caption: Central role of SSAT in the polyamine catabolic pathway.
SSAT Gene (SAT1) Regulation
Caption: Transcriptional and translational regulation of SSAT.
Experimental Protocols
Protocol: SSAT Enzyme Activity Assay (Radiochemical Filter Binding)
This protocol is a common method for determining SSAT activity in cell or tissue extracts by measuring the incorporation of radiolabeled acetyl groups into polyamines.
A. Reagents and Buffers:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 2.5 mM DTT, 0.1 mM EDTA.
-
Substrate Mix:
-
1.0 mM Spermine dihydrochloride (B599025) in water.
-
[¹⁴C]Acetyl-CoA (specific activity ~50-60 mCi/mmol), diluted to a final concentration of 100 µM in water.
-
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.5).
-
Stop Solution: 10 mM Spermine dihydrochloride in water.
-
Wash Buffer: 5 mM HEPES buffer (pH 7.5).
-
Scintillation Fluid.
-
P81 Phosphocellulose Filter Paper.
B. Procedure:
-
Lysate Preparation: Homogenize cells or tissues in ice-cold Lysis Buffer. Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant (cytosolic extract) and determine the total protein concentration using a standard method (e.g., Bradford assay).
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:
-
50 µL of cell/tissue extract (adjust volume and dilute if necessary to ensure the reaction is in the linear range).
-
40 µL of Reaction Buffer.
-
10 µL of 1.0 mM Spermine.
-
-
Initiate Reaction: Start the reaction by adding 10 µL of 100 µM [¹⁴C]Acetyl-CoA. The total reaction volume is 110 µL.
-
Incubation: Incubate the reaction at 37°C for 10-30 minutes. The optimal time should be determined empirically to ensure initial velocity conditions.
-
Stop Reaction: Terminate the reaction by adding 10 µL of the 10 mM Spermine Stop Solution.
-
Filter Binding: Spot 100 µL of the terminated reaction mixture onto a labeled P81 phosphocellulose filter paper disc (2.4 cm diameter). The positively charged acetylated spermine will bind to the negatively charged paper, while the unreacted [¹⁴C]Acetyl-CoA will not.
-
Washing: Wash the filter papers three times for 5 minutes each in a large volume of Wash Buffer to remove unbound radioactivity. Finally, rinse briefly with acetone (B3395972) and allow to air dry.
-
Quantification: Place the dry filter paper in a scintillation vial, add 5 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
C. Data Analysis:
-
Prepare a blank reaction containing lysis buffer instead of cell extract to determine background CPM.
-
Subtract the background CPM from the sample CPM.
-
Convert the net CPM to pmol of acetyl group transferred per minute per mg of protein using the specific activity of the [¹⁴C]Acetyl-CoA.
-
Activity (pmol/min/mg) = (Net CPM / Specific Activity of Acetyl-CoA in CPM/pmol) / (Incubation Time in min) / (Protein amount in mg)
-
Protocol: Expression and Purification of Recombinant Human SSAT (hSSAT)
This protocol outlines a general workflow for producing hSSAT in E. coli for structural or kinetic studies.[1]
A. Materials:
-
Expression Vector: pET vector containing the full-length human SAT1 cDNA.
-
Bacterial Strain: E. coli BL21(DE3) or similar strain suitable for T7 promoter-based expression.
-
Media: LB broth supplemented with the appropriate antibiotic.
-
Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Purification Columns: Ni-NTA affinity column (if using a His-tag), followed by size-exclusion chromatography for polishing.
B. Procedure:
-
Transformation: Transform the expression vector into competent E. coli BL21(DE3) cells.
-
Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB media and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Continue to grow the culture for 16-20 hours at the lower temperature.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, protease inhibitors) and lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at high speed (>20,000 x g) for 30-60 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Apply the clarified supernatant to a pre-equilibrated Ni-NTA column. Wash the column extensively with lysis buffer containing a low concentration of imidazole (e.g., 20 mM). Elute the His-tagged hSSAT protein using a high concentration of imidazole (e.g., 250-500 mM).
-
Size-Exclusion Chromatography (Polishing): Concentrate the eluted fractions and apply them to a size-exclusion chromatography column (e.g., Superdex 75 or 200) pre-equilibrated with a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). This step separates the hSSAT dimer from aggregates and other contaminants.
-
Purity Check and Storage: Analyze the purified protein fractions by SDS-PAGE to assess purity. Pool the pure fractions, concentrate, flash-freeze in liquid nitrogen, and store at -80°C.
Experimental Workflow for SSAT Activity Analysis
Caption: Workflow for a radiochemical SSAT activity assay.
References
- 1. Mechanistic And Structural Analysis of Human Spermidine/spermine N1-Acetyltransferase [hSSAT] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spermidine/spermine-N1-acetyltransferase-2 (SSAT2) acetylates thialysine and is not involved in polyamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies | MDPI [mdpi.com]
- 5. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Spermidine/spermine-N(1)-acetyltransferase: a key metabolic regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of spermidine/spermine N1-acetyltransferase by intracellular polyamine pools. Evidence for a functional role in polyamine homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Polyamine-regulated translation of spermidine/spermine-N1-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. N1-acetylspermidine is a determinant of hair follicle stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
N1-Acetylspermine in Oncogenesis: A Technical Guide on its Intracellular Concentrations and Measurement
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-acetylspermine, a key metabolite in the polyamine catabolic pathway, is emerging as a significant molecule in the landscape of cancer biology. Polyamines are essential for cell growth and proliferation, and their metabolism is frequently dysregulated in cancer. This technical guide provides an in-depth analysis of the intracellular concentrations of this compound in normal versus cancer cells, details the experimental protocols for its quantification, and visualizes the key metabolic and signaling pathways. A comprehensive understanding of the dynamics of this compound is crucial for the development of novel diagnostic markers and therapeutic strategies targeting polyamine metabolism in cancer.
Introduction
Polyamines, including spermine (B22157), spermidine (B129725), and their precursor putrescine, are ubiquitous polycationic molecules essential for cell proliferation, differentiation, and survival. Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. In neoplastic cells, the polyamine metabolism is often reprogrammed to support rapid growth and division.
A critical enzyme in polyamine catabolism is spermidine/spermine N1-acetyltransferase (SSAT). SSAT catalyzes the acetylation of spermine and spermidine to this compound and N1-acetylspermidine, respectively. This acetylation is the rate-limiting step in polyamine catabolism and plays a crucial role in maintaining polyamine homeostasis. Elevated SSAT activity has been observed in various cancer types, leading to increased levels of acetylated polyamines. This guide focuses on this compound, exploring its differential concentrations in normal and cancerous cellular environments and the methodologies to accurately measure these levels.
Intracellular Concentration of this compound: Normal vs. Cancer Cells
Quantitative data consistently demonstrates an upregulation of acetylated polyamines, including this compound, in cancerous tissues and cells compared to their normal counterparts. This elevation is largely attributed to the increased activity of the SSAT enzyme in tumors.
Below is a summary of reported concentrations of this compound and related acetylated polyamines in various human tissues. It is important to note that the absolute concentrations can vary depending on the tissue type, the specific analytical method used, and the units of measurement.
| Tissue/Cell Type | Condition | This compound/N1-Acetylspermidine Concentration | Reference |
| Brain Tissue | High-grade astrocytoma | ≥ 15 nmol/g | [1] |
| Low-grade astrocytoma & Normal brain tissue | Much lower than 15 nmol/g | [1] | |
| Colorectal Tissue | Well-differentiated adenocarcinoma | 27.30 +/- 3.13 nmol/g (N1-acetylspermidine) | [2] |
| Moderately differentiated adenocarcinoma | 22.86 +/- 3.60 nmol/g (N1-acetylspermidine) | [2] | |
| Benign adenomas | 5.38 +/- 0.85 nmol/g (N1-acetylspermidine) | [2] | |
| Healthy mucosa | 5.84 +/- 1.44 nmol/g (N1-acetylspermidine) | [2] | |
| Breast Tissue | Mammary cancer | Large amounts of N1-acetylated derivatives of spermidine and spermine | [3] |
| Normal breast tissue | Small amounts of N1-acetylspermidine, no this compound | [3] | |
| Prostate Tissue | Malignant tumors | 3.4 times higher N1,N12-diacetylspermine than benign | |
| Benign tumors | Lower levels of N1-acetylspermidine and N1,N12-diacetylspermine |
Note: Data for N1-acetylspermidine is often reported alongside or in place of this compound and is included here as a key indicator of SSAT activity.
Signaling and Metabolic Pathways
The concentration of intracellular this compound is primarily governed by the polyamine catabolic pathway. Understanding this pathway is fundamental to interpreting the significance of altered this compound levels in cancer.
Polyamine Catabolism Pathway
The following diagram illustrates the key steps in the catabolism of spermine and spermidine, leading to the formation of this compound.
Regulation of SSAT and Cellular Proliferation
SSAT expression and activity are tightly regulated and can be influenced by various signaling pathways implicated in cancer, such as the AKT/β-catenin pathway. Depletion of polyamines by SSAT can inhibit cell proliferation, migration, and invasion through this pathway in some cancers.
Experimental Protocols
Accurate quantification of intracellular this compound is critical for research in this field. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods.
Workflow for this compound Quantification
The general workflow for measuring intracellular this compound involves cell culture, extraction of intracellular metabolites, and subsequent analysis by HPLC or LC-MS/MS.
Detailed Protocol for Intracellular Polyamine Extraction
This protocol is a generalized procedure for the extraction of polyamines from cultured cells. Optimization may be required for specific cell lines.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Perchloric acid (PCA), 0.2 M, ice-cold
-
Cell scraper
-
Microcentrifuge tubes, 1.5 mL
-
Centrifuge capable of 15,000 x g at 4°C
Procedure:
-
Cell Washing: Aspirate the culture medium from the cell culture dish. Wash the cells twice with 5 mL of ice-cold PBS.
-
Cell Lysis: Add 1 mL of ice-cold 0.2 M PCA to the dish. Scrape the cells using a cell scraper and transfer the cell lysate to a 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Incubate the lysate on ice for 30 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acid-soluble polyamines, and transfer it to a new microcentrifuge tube. The pellet contains precipitated proteins and can be used for protein quantification assays.
-
Storage: The supernatant can be stored at -80°C until analysis.
HPLC Method for this compound Analysis
This protocol outlines a general HPLC method for the separation and quantification of acetylated polyamines. Specific parameters may need to be adjusted based on the HPLC system and column used.
Instrumentation and Columns:
-
An HPLC system equipped with a fluorescence or UV detector.
-
A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Reagents:
-
Mobile Phase A: Acetate buffer (e.g., 50 mM sodium acetate, pH 4.5) with an ion-pairing agent (e.g., 10 mM octane (B31449) sulfonate).
-
Mobile Phase B: Acetonitrile.
-
Derivatization agent (if using fluorescence detection): o-Phthalaldehyde (OPA).
Procedure:
-
Sample Preparation: If necessary, derivatize the polyamine extracts and standards with OPA.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic compounds. For example:
-
0-5 min: 20% B
-
5-25 min: 20-80% B (linear gradient)
-
25-30 min: 80% B
-
30-35 min: 20% B (re-equilibration)
-
-
-
Detection:
-
Fluorescence: Excitation at 340 nm, Emission at 450 nm (for OPA derivatives).
-
UV: Detection at a wavelength appropriate for the derivatizing agent or the underivatized polyamines.
-
-
Quantification: Generate a standard curve using known concentrations of this compound. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
Conclusion and Future Directions
The intracellular concentration of this compound is a dynamic parameter that is significantly altered in many cancers. Its elevated levels in tumor cells, driven by increased SSAT activity, present a promising avenue for the development of novel cancer biomarkers. Furthermore, the polyamine catabolic pathway, and SSAT in particular, represent attractive targets for therapeutic intervention.
Future research should focus on:
-
Establishing a comprehensive database of this compound concentrations across a wider range of cancer cell lines and primary tumors, correlated with genetic and clinical data.
-
Developing more sensitive and high-throughput methods for the quantification of acetylated polyamines in clinical samples.
-
Elucidating the downstream effects of this compound accumulation in cancer cells and its role in tumor progression and metastasis.
-
Designing and testing novel therapeutic strategies that specifically target SSAT or other components of the polyamine catabolic pathway.
By continuing to explore the intricacies of this compound metabolism, the scientific community can pave the way for innovative diagnostic and therapeutic approaches in the fight against cancer.
References
The Role of N1-Acetylspermine in Polyamine Catabolism and Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyamines, including spermine (B22157) and spermidine (B129725), are ubiquitous polycationic molecules essential for cell growth, proliferation, and differentiation. The intracellular concentrations of these molecules are tightly regulated through a complex interplay of biosynthesis, transport, and catabolism. A critical step in polyamine catabolism is the N1-acetylation of spermine and spermidine, a reaction catalyzed by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT). This acetylation generates N1-acetylspermine and N1-acetylspermidine, which can then be either oxidized by N1-acetylpolyamine oxidase (APAO) in a back-conversion pathway or exported from the cell. This guide provides an in-depth technical overview of the role of this compound in polyamine catabolism and homeostasis, with a focus on the enzymatic pathways, regulatory mechanisms, and its implications in disease and drug development. We present quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows to serve as a comprehensive resource for professionals in the field.
Introduction to Polyamine Metabolism
Polyamines are crucial for a multitude of cellular processes. Their levels are meticulously controlled to prevent the cytotoxic effects of their overaccumulation. The catabolic arm of polyamine homeostasis is initiated by SSAT, which acetylates spermine and spermidine. This acetylation neutralizes the positive charges on the polyamines, altering their affinity for nucleic acids and other macromolecules, and marking them for their metabolic fate.
The Central Role of this compound in Polyamine Catabolism
The formation of this compound is a pivotal event in polyamine catabolism. This metabolite stands at a crossroads, leading to two distinct outcomes:
-
Oxidative Back-Conversion: this compound is a substrate for the peroxisomal enzyme N1-acetylpolyamine oxidase (APAO), also known as polyamine oxidase (PAOX). APAO oxidizes this compound to spermidine, producing hydrogen peroxide (H₂O₂) and 3-acetamidopropanal (B1240501) in the process. This "back-conversion" pathway allows for the recycling of polyamines within the cell.
-
Cellular Export: Acetylated polyamines, including this compound, are more readily exported from the cell than their non-acetylated counterparts. This export mechanism serves as a rapid means to reduce intracellular polyamine levels.
The balance between these two fates of this compound is crucial for maintaining polyamine homeostasis.
Key Enzymes in this compound Metabolism
Spermidine/Spermine N1-Acetyltransferase (SSAT)
SSAT is the rate-limiting enzyme in polyamine catabolism. Its expression and activity are highly regulated at multiple levels, including transcription, translation, and protein stability, primarily in response to intracellular polyamine concentrations. High levels of spermine and spermidine induce SSAT expression, creating a negative feedback loop to control their own concentrations.
N1-Acetylpolyamine Oxidase (APAO/PAOX)
APAO is a flavin-dependent enzyme located in peroxisomes that catalyzes the oxidation of N1-acetylated polyamines. Unlike SSAT, APAO is generally considered to be constitutively expressed, and its activity is primarily dependent on the availability of its substrates, namely this compound and N1-acetylspermidine.
Quantitative Data
The following tables summarize key quantitative data related to this compound and polyamine metabolism.
Table 1: Enzyme Kinetic Parameters for Human SSAT [1][2]
| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) |
| Spermidine | 22 | 8.7 |
| Spermine | 5.7 | 5 |
| This compound | Substrate | Not explicitly quantified |
| Acetyl-CoA | 3.8 | - |
Table 2: Substrate Specificity of Human APAO [3]
| Substrate | Relative Activity |
| This compound | High |
| N1-Acetylspermidine | High |
| N1,N12-Diacetylspermine | Moderate |
| Spermine | Low |
| Spermidine | Not a substrate |
Table 3: Polyamine Concentrations in Human Cancer Cell Lines (nmol/10⁶ cells) [4]
| Cell Line | Putrescine | Spermidine | Spermine |
| HepaRG (undifferentiated) | 1.1 ± 0.1 | 5.3 ± 0.3 | 4.3 ± 0.3 |
| HepaRG (differentiated) | 0.04 ± 0.01 | 0.13 ± 0.01 | 0.2 ± 0.01 |
| Huh7.5 | 0.2 ± 0.02 | 4.0 ± 0.1 | 3.9 ± 0.1 |
| HepG2 | 0.3 ± 0.01 | 3.9 ± 0.1 | 3.7 ± 0.1 |
Table 4: this compound and N1-Acetylspermidine Levels in Human Plasma and Urine [5][6][7]
| Metabolite | Fluid | Condition | Concentration |
| This compound | Plasma | Liver Cancer | 0.38 ± 0.29 ng/mL |
| This compound | Plasma | Lung Cancer | 0.22 ± 0.17 ng/mL |
| N1-Acetylspermidine | Urine | Normal | Varies, highest in the morning |
| N1-Acetylspermidine | Urine | Colorectal Cancer | Significantly increased |
| This compound | Urine | Cirrhotic Patients | Increased |
Signaling Pathways and Regulatory Mechanisms
The regulation of SSAT is a key control point in polyamine homeostasis. High intracellular polyamine levels lead to the induction of SSAT transcription and stabilization of the SSAT protein, thereby increasing the production of this compound. This feedback loop is crucial for preventing polyamine toxicity.
Experimental Protocols
Quantification of this compound and Other Polyamines by HPLC[1][8]
This protocol describes the analysis of polyamines using pre-column derivatization with o-phthalaldehyde (B127526) (OPA) and fluorescence detection.
Materials:
-
Perchloric acid (PCA), 0.2 M
-
Dansyl chloride solution (10 mg/mL in acetone)
-
Saturated sodium carbonate solution
-
Proline (100 mg/mL)
-
HPLC system with a C18 reverse-phase column and fluorescence detector (Excitation: 340 nm, Emission: 450 nm)
-
Polyamine standards (Putrescine, Spermidine, Spermine, this compound)
Sample Preparation (from cell culture):
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in 0.2 M PCA.
-
Lyse cells by sonication or freeze-thaw cycles.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the polyamines.
Derivatization:
-
To 100 µL of the PCA extract, add 200 µL of saturated sodium carbonate and 400 µL of dansyl chloride solution.
-
Vortex and incubate at 60°C for 1 hour in the dark.
-
Add 100 µL of proline solution to remove excess dansyl chloride and vortex.
-
Incubate for 30 minutes at room temperature.
-
Extract the dansylated polyamines with 500 µL of toluene.
-
Vortex and centrifuge at 1,000 x g for 5 minutes.
-
Collect the upper toluene layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for HPLC injection.
HPLC Analysis:
-
Use a gradient elution program with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).
-
Quantify the polyamines by comparing the peak areas to those of the standards.
Measurement of SSAT Activity in Cell Lysates (Radiochemical Assay)[9][10]
This assay measures the transfer of the [¹⁴C]-acetyl group from [¹⁴C]acetyl-CoA to spermidine.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 1 mM EDTA)
-
[¹⁴C]acetyl-CoA
-
Spermidine
-
Phosphocellulose paper discs
-
Scintillation cocktail and counter
Procedure:
-
Prepare cell lysates by sonication or freeze-thaw in lysis buffer.
-
Centrifuge to clarify the lysate.
-
Set up the reaction mixture containing cell lysate, [¹⁴C]acetyl-CoA, and spermidine in a total volume of 100 µL.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose paper disc.
-
Wash the discs multiple times with water to remove unreacted [¹⁴C]acetyl-CoA.
-
Dry the discs and measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of incorporated radioactivity.
This compound in Disease and as a Therapeutic Target
Dysregulation of polyamine metabolism is a hallmark of various diseases, particularly cancer. Elevated levels of polyamines are often observed in tumor cells, where they contribute to uncontrolled proliferation. Consequently, the polyamine catabolic pathway, and SSAT in particular, has emerged as a promising target for cancer therapy.
Strategies targeting this pathway include:
-
SSAT Induction: The use of polyamine analogues that are poor substrates for SSAT but potent inducers of its expression. This leads to the depletion of natural polyamines and accumulation of the analogue, resulting in cell cycle arrest and apoptosis.
-
SSAT Inhibition: In some contexts, inhibition of SSAT may be beneficial. For example, in conditions where excessive polyamine catabolism leads to oxidative stress and tissue damage, SSAT inhibitors could be protective.
The development of drugs that modulate SSAT activity is an active area of research, with the potential to provide novel therapeutic interventions for a range of diseases.
Conclusion
This compound is a key metabolite in the intricate network of polyamine homeostasis. Its formation, catalyzed by the highly regulated enzyme SSAT, represents a critical control point in determining the fate of cellular polyamines. A thorough understanding of the biochemical pathways involving this compound, the enzymes that govern its metabolism, and the mechanisms that regulate these processes is essential for researchers and clinicians working in fields ranging from fundamental cell biology to drug discovery. The quantitative data, experimental protocols, and pathway diagrams provided in this guide offer a comprehensive resource to facilitate further investigation into the multifaceted role of this compound in health and disease.
References
- 1. Mechanistic And Structural Analysis of Human Spermidine/spermine N1-Acetyltransferase [hSSAT] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pattern and concentration of free and acetylated polyamines in urine of cirrhotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinary excretion of polyamines: importance of circadian rhythm, age, sex, menstrual cycle, weight, and creatinine excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Significance of N1-Acetylspermine Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-acetylspermine (N1-AcSpm) is a critical metabolite in the polyamine catabolic pathway, playing a pivotal role in maintaining cellular polyamine homeostasis. The acetylation of spermine (B22157) to N1-AcSpm is catalyzed by the highly regulated enzyme spermidine (B129725)/spermine N1-acetyltransferase (SSAT). This acetylation event is not merely a step in polyamine degradation but a key regulatory node with profound physiological and pathophysiological implications. Dysregulation of N1-AcSpm levels and SSAT activity is increasingly implicated in a variety of diseases, most notably cancer, where it serves as a potential biomarker and therapeutic target. This technical guide provides an in-depth exploration of the physiological significance of this compound acetylation, detailing the molecular mechanisms, associated signaling pathways, and analytical methodologies for its study.
Introduction: The Central Role of Polyamine Metabolism
Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycations essential for a multitude of cellular processes such as cell growth, proliferation, and differentiation. Their intracellular concentrations are meticulously controlled through a dynamic interplay of biosynthesis, catabolism, and transport. The catabolic pathway is a critical component of this regulation, preventing the accumulation of toxic levels of polyamines and allowing for their interconversion. The initial and rate-limiting step in the catabolism of spermine and spermidine is their acetylation, primarily at the N1 position, a reaction catalyzed by spermidine/spermine N1-acetyltransferase (SSAT). This acetylation neutralizes the positive charge of the polyamine, altering its interaction with cellular macromolecules and facilitating its export from the cell or its further degradation by acetylpolyamine oxidase (APAO).
The Key Enzyme: Spermidine/Spermine N1-Acetyltransferase (SSAT)
SSAT is a highly inducible enzyme that plays a central role in polyamine homeostasis. Its expression and activity are tightly regulated at multiple levels, including transcription, mRNA stability, translation, and protein turnover, in response to various stimuli such as intracellular polyamine concentrations, hormones, cytokines, and certain drugs.
Regulation of SSAT Expression and Activity
The regulation of SSAT is complex and multifactorial, ensuring a rapid response to changes in cellular polyamine levels.
-
Transcriptional Regulation: The SAT1 gene, which encodes SSAT, is transcriptionally activated by polyamines and their analogs. This induction is mediated by the interaction of transcription factors such as NF-E2-related factor 2 (Nrf-2) and polyamine-modulated factor-1 (PMF-1) with the promoter region of the SAT1 gene. Additionally, stimuli like nonsteroidal anti-inflammatory drugs (NSAIDs) and resveratrol (B1683913) can induce SSAT transcription through pathways involving NF-κB and PPAR-γ.
-
Post-transcriptional and Translational Regulation: The stability of SSAT mRNA can be influenced by cellular conditions. Furthermore, the translation of SSAT mRNA is also a key regulatory point.
-
Protein Stability: The SSAT protein has a very short half-life, on the order of minutes, and is targeted for degradation through the ubiquitin/proteasomal pathway. Certain polyamine analogs can increase SSAT activity by stabilizing the protein and extending its half-life.
The intricate regulation of SSAT underscores its critical role as a gatekeeper of polyamine catabolism.
Physiological Roles of this compound Acetylation
The acetylation of spermine to N1-AcSpm is a key event in maintaining polyamine homeostasis, with several important physiological consequences.
-
Facilitating Polyamine Export: Acetylation neutralizes the positive charges of polyamines, reducing their affinity for negatively charged molecules like DNA, RNA, and phospholipids. This charge neutralization is a prerequisite for their export from the cell, thus preventing intracellular accumulation to toxic levels.
-
Enabling Polyamine Interconversion: N1-AcSpm is a substrate for the FAD-dependent enzyme acetylpolyamine oxidase (APAO). APAO oxidizes N1-AcSpm to produce spermidine, effectively reversing the final step of polyamine biosynthesis. This interconversion pathway allows the cell to dynamically adjust the relative levels of different polyamines according to physiological needs.
-
Regulation of Gene Expression: Alterations in SSAT activity and, consequently, N1-AcSpm levels can influence gene expression. This can occur through direct effects on chromatin structure due to changes in polyamine binding or indirectly through the modulation of signaling pathways.
-
Metabolic Reprogramming: Increased SSAT activity can lead to a futile metabolic cycle where ATP and acetyl-CoA are consumed for polyamine synthesis and subsequent acetylation, linking polyamine metabolism to cellular energy status.
Signaling Pathways and Molecular Interactions
The acetylation of spermine is integrated into the broader network of cellular signaling.
-
AKT/β-catenin Pathway: Overexpression of SSAT, leading to polyamine depletion, has been shown to suppress the AKT/GSK3β/β-catenin signaling pathway in cancer cells, thereby inhibiting cell proliferation, migration, and invasion.
-
Interaction with HDAC10: N1-acetylated polyamines, but not N8-acetylspermidine, can interact with histone deacetylase 10 (HDAC10). This interaction suggests a potential link between polyamine catabolism and epigenetic regulation, although the precise functional consequences are still under investigation.
Below is a diagram illustrating the central role of SSAT in the polyamine metabolic pathway.
N1-Acetylspermine in Urine: A Comprehensive Technical Guide to its Role as a Disease Indicator
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-acetylspermine, a polyamine metabolite, has emerged as a promising non-invasive biomarker for the detection and monitoring of various diseases, most notably cancer. Its urinary excretion reflects altered polyamine metabolism, a hallmark of rapid cell proliferation and neoplastic transformation. This technical guide provides an in-depth overview of the role of urinary this compound as a disease indicator, with a focus on its clinical utility in oncology. We present a comprehensive summary of quantitative data, detailed experimental protocols for its measurement, and visual representations of the key signaling pathways and analytical workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to advance the clinical application of this important biomarker.
Introduction
Polyamines, including spermine (B22157), spermidine, and their precursor putrescine, are ubiquitous polycations essential for cell growth, differentiation, and proliferation. Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. In pathological states, particularly cancer, the polyamine metabolic pathway is often dysregulated, leading to elevated levels of these molecules and their metabolic byproducts.[1][2]
One of the key enzymes in polyamine catabolism is the spermidine/spermine N1-acetyltransferase (SSAT1).[3] This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermine and spermidine, producing this compound and N1-acetylspermidine, respectively. These acetylated polyamines are then either oxidized by acetylpolyamine oxidase or excreted from the cell into circulation and subsequently into the urine.[4] Elevated SSAT1 activity and the consequent increase in urinary acetylated polyamines are strongly associated with various malignancies.[5][6] This guide focuses on this compound and the closely related and often co-analyzed N1,N12-diacetylspermine as urinary biomarkers.
Quantitative Data Presentation
The following tables summarize the quantitative levels of urinary acetylated polyamines in various diseases compared to healthy controls, as reported in the scientific literature. These values are typically normalized to urinary creatinine (B1669602) levels to account for variations in urine concentration.
| Disease State | Analyte | Patient Group (nmol/g creatinine) | Healthy Controls (nmol/g creatinine) | p-value | Reference |
| Colorectal Cancer | N1,N12-diacetylspermine | Positive rate: 69.0% (n=113) | Cut-off (male): 210, Cut-off (female): 250 | <0.001 | [7] |
| N1,N12-diacetylspermine | Sensitivity: 75.8% (n=248) | Mean ± 2 SD | <0.0001 | [6] | |
| Breast Cancer | N1,N12-diacetylspermine | Sensitivity: 46.4% (n=28) | - | - | [5] |
| N1,N12-diacetylspermine | Sensitivity: 60.2% (n=83) | - | 0.0032 | [6] | |
| Non-Small Cell Lung Cancer | N1,N12-diacetylspermine (DASr) | Median: 0.810 (n=260) | Median: 0.534 (n=140) | <0.001 | [8][9] |
| N1,N12-diacetylspermine | Median (male): 147.2, Median (female): 161.8 (n=171, Stage IA) | - | - | [10][11] | |
| Various Cancers (Pilot Study) | N1,N12-diacetylspermine | Positive Rate: 30% (n=40) | 95% negative cut-off | - | [12] |
| Esophageal Cancer | 33% (n=9) | ||||
| Gastric Cancer | 40% (n=10) | ||||
| Breast Cancer | 20% (n=10) | ||||
| Biliary Pancreatic Cancer | 25% (n=8) | ||||
| Hepatocellular Carcinoma | 50% (n=2) | ||||
| Alzheimer's Disease | This compound | Significantly elevated (n=4) | Normal subjects | - | [13] |
| Parkinson's Disease | N1,N8-diacetylspermidine | Positively correlated with disease severity | - | - | [14] |
| N1,N12-diacetylspermine | Positively correlated with disease severity | - | - | [14] |
Signaling Pathways and Metabolic Regulation
The dysregulation of polyamine metabolism in cancer is often driven by oncogenic signaling pathways. The enzyme SSAT1, central to the production of this compound, is influenced by various upstream signals.
Polyamine Metabolism Pathway
The following diagram illustrates the core polyamine metabolic pathway, highlighting the role of SSAT1 in the production of acetylated polyamines.
SSAT1 Regulation in Cancer
In cancer cells, the expression and activity of SSAT1 can be upregulated through various signaling pathways, including the AKT/β-catenin pathway. This leads to increased production and excretion of this compound.[15][16]
Experimental Protocols
Accurate and reproducible quantification of urinary this compound is crucial for its clinical application. The following sections detail the common methodologies employed.
Sample Collection and Preparation
Proper sample handling is paramount to ensure the integrity of the analyte.
-
Collection: Collect a first-morning or 24-hour urine sample in a sterile container.
-
Storage: For short-term storage (up to 48 hours), keep the sample at 2-8°C. For long-term storage, freeze at -20°C or -80°C.
-
Pre-treatment: Thaw frozen samples at room temperature. Centrifuge the urine at approximately 2000 x g for 10-15 minutes to remove particulate matter. The supernatant is used for analysis. For some methods, a protein precipitation step with an organic solvent like acetonitrile (B52724) may be required.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of polyamines.
-
Derivatization: As polyamines lack a chromophore, pre-column derivatization is necessary for UV or fluorescence detection. Common derivatizing agents include dansyl chloride or o-phthalaldehyde (B127526) (OPA).[17][18]
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: Typically in the range of 0.8-1.5 mL/min.
-
-
Detection:
-
Fluorescence Detector: Excitation and emission wavelengths are set according to the derivatizing agent used (e.g., Ex: 340 nm, Em: 450 nm for OPA).[18]
-
-
Quantification: A calibration curve is generated using standards of known concentrations. An internal standard is often used to correct for variations in sample preparation and injection volume.
References
- 1. [Establishment of an ELISA system of N1,N12-diacetylspermine in human urine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyamines in cancer: integrating organismal metabolism and antitumour immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N(1),N(12)-Diacetylspermine as a sensitive and specific novel marker for early- and late-stage colorectal and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The clinical usefulness of urinary N1,N12-diacetylspermine (DiAcSpm) levels as a tumor marker in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urinary N1, N12-diacetylspermine is a non-invasive marker for the diagnosis and prognosis of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urinary N1, N12-diacetylspermine is a non-invasive marker for the diagnosis and prognosis of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Significant correlation between urinary N1, N12-diacetylspermine and tumor invasiveness in patients with clinical stage IA non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Significant correlation between urinary N(1), N(12)-diacetylspermine and tumor invasiveness in patients with clinical stage IA non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. toho.repo.nii.ac.jp [toho.repo.nii.ac.jp]
- 13. Urinary polyamines and N-acetylated polyamines in four patients with Alzheimer's disease as their N-ethoxycarbonyl-N-pentafluoropropionyl derivatives by gas chromatography-mass spectrometry in selected ion monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A metabolic profile of polyamines in parkinson disease: A promising biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
The relationship between N1-Acetylspermine and oxidative stress.
Whitepaper: The Nexus of N1-Acetylspermine and Oxidative Stress
Abstract
Polyamines are essential polycationic molecules vital for cellular growth and proliferation. The catabolism of these molecules, however, is intrinsically linked to the production of reactive oxygen species (ROS), forming a critical nexus with oxidative stress. This technical guide provides an in-depth examination of the relationship between this compound, a key intermediate in polyamine breakdown, and the generation of oxidative stress. We will detail the core enzymatic pathway, present quantitative data, outline detailed experimental protocols for investigation, and visualize the key molecular and experimental workflows.
The Core Mechanism: Polyamine Catabolism as a Source of ROS
The relationship between this compound and oxidative stress is primarily defined by a two-step enzymatic pathway that generates hydrogen peroxide (H₂O₂), a potent reactive oxygen species.
-
Acetylation of Spermine (B22157): The process begins with the rate-limiting enzyme Spermidine/Spermine N1-acetyltransferase (SSAT), encoded by the SAT1 gene. SSAT catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermine, producing this compound[1][2]. This acetylation is a critical regulatory step and is highly inducible by various stimuli, including stress signals and certain polyamine analogs[2][3].
-
Oxidation of this compound: The resulting this compound is a primary substrate for the peroxisomal flavin-dependent enzyme N1-acetylpolyamine oxidase (APAO or PAOX)[1][4]. APAO oxidizes this compound, breaking it down into spermidine, 3-acetamidopropanal, and, crucially, hydrogen peroxide (H₂O₂)[1][5][6] .
This direct production of H₂O₂ establishes a causal link between the flux of polyamine catabolism and the cellular redox state. An upregulation of this pathway can significantly contribute to oxidative stress, which is an imbalance between ROS production and the cell's ability to detoxify them[1]. This resulting oxidative damage to lipids, proteins, and DNA is implicated in a wide range of pathologies[7][8].
The Regulatory Feedback Loop
A compelling aspect of this relationship is the existence of a potential feedback loop. Cellular oxidative stress can activate transcription factors, notably Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) and NF-κB[1][9][10]. These factors can then bind to the promoter region of the SAT1 gene, upregulating the expression of SSAT[9][10]. This creates a cycle where oxidative stress induces the very enzyme that fuels a ROS-producing pathway, potentially amplifying cellular damage.
Quantitative Data Summary
The induction of oxidative stress leads to measurable changes in the components of the polyamine catabolic pathway. While absolute values vary by cell type and experimental conditions, the general trends are consistent. The following tables summarize expected quantitative changes based on published findings.
Table 1: Changes in Key Molecules Following Oxidative Stress Induction
| Analyte | Condition: Control | Condition: Oxidative Stress | Expected Fold Change | Rationale / Citation |
|---|---|---|---|---|
| SAT1 Gene Expression (mRNA) | Baseline | Increased | 5-10x or more | Upregulation mediated by transcription factors like Nrf2.[9][10][11] |
| SSAT Enzyme Activity | Baseline | Significantly Increased | Variable | Increased transcription leads to higher protein levels and activity.[9] |
| This compound Level | Low / Undetectable | Increased | Variable | Increased SSAT activity leads to higher production from spermine.[12] |
| Intracellular ROS (e.g., H₂O₂) | Baseline | Significantly Increased | Variable | Product of APAO-mediated oxidation of this compound.[1][5] |
| Lipid Peroxidation (e.g., MDA) | Baseline | Increased | Variable | Secondary marker of cellular damage caused by elevated ROS.[13] |
Table 2: Effect of Pathway Inhibition on Oxidative Stress Markers
| Experimental Condition | This compound Level | Intracellular ROS Level | Rationale / Citation |
|---|---|---|---|
| Oxidative Stress Inducer | Increased | Increased | Baseline effect of the SSAT-APAO pathway activation.[1][9] |
| Inducer + SSAT Inhibitor | Reduced | Reduced | Blocking the first step prevents substrate formation for APAO.[3] |
| Inducer + APAO Inhibitor | Accumulates | Reduced | this compound is produced but cannot be oxidized to generate H₂O₂.[4][14] |
Detailed Experimental Protocols
Investigating the this compound-oxidative stress axis requires robust methodologies for analyte quantification and cellular stress assessment.
Protocol: Quantification of this compound by LC-MS/MS
This protocol provides a method for the sensitive and specific quantification of this compound in biological matrices (e.g., cell lysates, plasma).
-
Sample Preparation (Cell Lysate):
-
Harvest cultured cells (approx. 1-5 million) by trypsinization and centrifugation.
-
Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells by sonication or freeze-thaw cycles in a suitable lysis buffer (e.g., 0.1 M HCl).
-
Add an internal standard (e.g., a stable isotope-labeled acetylpolyamine) to the lysate.[15]
-
Precipitate proteins by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Run a suitable gradient to separate this compound from other polyamines and matrix components.
-
Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard for accurate quantification.[15]
Protocol: Induction and Measurement of Cellular Oxidative Stress
This protocol outlines a general workflow for inducing oxidative stress in a cell culture model and measuring the resulting ROS levels.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HUH7, MDA-MB-231) in a suitable format (e.g., 96-well plate or 6-well plate) and allow them to adhere overnight.
-
Prepare fresh working solutions of an oxidative stress inducer (e.g., 100-500 µM H₂O₂; 50-200 µM Paraquat) in serum-free media.[17][18]
-
Remove the culture medium, wash cells once with PBS, and add the inducer-containing medium.
-
Incubate for a specified time (e.g., 30 minutes to 24 hours) at 37°C. Include an untreated control group.
-
-
Measurement of Intracellular ROS using a Fluorescent Probe (e.g., CellROX® Green):
-
Following treatment, remove the inducer-containing medium.
-
Wash cells once with warm PBS.
-
Add fresh media containing the fluorescent ROS probe (e.g., 5 µM CellROX® Green) to all wells.[19]
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash cells three times with PBS to remove excess probe.
-
Measure fluorescence intensity using a microplate reader, flow cytometer, or fluorescence microscope. Increased fluorescence correlates with higher ROS levels.[13][19]
-
-
Measurement of Lipid Peroxidation (TBARS Assay for MDA):
-
Following treatment, harvest cells and prepare a cell lysate.
-
Perform a Thiobarbituric Acid Reactive Substances (TBARS) assay according to a commercial kit's instructions or a standard protocol.[13]
-
This colorimetric/fluorometric assay measures malondialdehyde (MDA), a stable end-product of lipid peroxidation.[13]
-
Conclusion
The catabolism of spermine via the SSAT/APAO pathway represents a significant and direct link between polyamine metabolism and cellular redox homeostasis. This compound serves as the critical intermediate that, upon oxidation, yields hydrogen peroxide, a key mediator of oxidative stress. The inducibility of SSAT by oxidative stress itself suggests a self-amplifying loop that can contribute to the pathophysiology of various diseases, including cancer and inflammatory conditions[8][11][14]. Understanding and quantifying the dynamics of this pathway is crucial for researchers developing therapeutics that target either polyamine metabolism or oxidative stress pathways. The methodologies and conceptual frameworks presented in this guide provide a robust foundation for such investigations.
References
- 1. Polyamine catabolism and oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Spermidine/spermine-N(1)-acetyltransferase: a key metabolic regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Spermidine/spermine N1-acetyltransferase-mediated polyamine catabolism regulates beige adipocyte biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Structure of Murine this compound Oxidase Reveals Molecular Details of Vertebrate Polyamine Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemically induced oxidative stress increases polyamine levels by activating the transcription of ornithine decarboxylase and spermidine/spermine-N1-acetyltransferase in human hepatoma HUH7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The determination of this compound in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studies of the mechanism by which increased spermidine/spermine N1-acetyltransferase activity increases susceptibility to skin carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative analysis of plant polyamines including thermospermine during growth and salinity stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scienceopen.com [scienceopen.com]
- 18. researchgate.net [researchgate.net]
- 19. ROS Measurement Using CellROX [protocols.io]
N1-Acetylspermine in Gene Regulation and Expression: A Technical Guide
Abstract
N1-acetylspermine, a key metabolite in the polyamine catabolic pathway, is emerging as a significant molecule in the landscape of gene regulation and expression. While historically viewed as an intermediate for polyamine excretion or interconversion, recent evidence elucidates its intricate involvement in cellular processes that dictate gene activity, particularly in the context of cancer and cell differentiation. This technical guide provides an in-depth exploration of the mechanisms by which this compound influences gene expression, focusing on the pivotal role of its synthesizing enzyme, spermidine/spermine (B22157) N1-acetyltransferase (SSAT/SAT1). We present detailed signaling pathways, quantitative data from key studies, and comprehensive experimental protocols relevant to its investigation.
The Core Mechanism: Polyamine Catabolism and this compound Synthesis
Polyamines, such as spermine and spermidine, are ubiquitous polycations essential for cell growth and proliferation. Their intracellular concentrations are meticulously controlled through a balance of biosynthesis, catabolism, and transport. The primary enzyme governing polyamine catabolism is spermidine/spermine N1-acetyltransferase (SSAT), also known as SAT1.[1][2]
SSAT catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermine or spermidine, yielding this compound and N1-acetylspermidine, respectively.[1] This acetylation is the rate-limiting step in polyamine catabolism.[2][3] Once formed, this compound has two primary fates: it can be excreted from the cell or it can be oxidized by polyamine oxidase (PAOX), converting it back to spermidine.[4][5] This process, often termed a "futile cycle," consumes significant energy in the form of acetyl-CoA and ATP, and can generate hydrogen peroxide (H2O2) as a byproduct of PAOX activity, introducing oxidative stress.[5][6]
References
- 1. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Spermidine/spermine-N(1)-acetyltransferase: a key metabolic regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on N1-Acetylspermine in Neurobiology: A Technical Guide
Abstract: N1-Acetylspermine is a critical, yet often transient, metabolite in the highly regulated polyamine catabolic pathway. Its production, catalyzed by the rate-limiting enzyme spermidine (B129725)/spermine (B22157) N1-acetyltransferase (SSAT), represents a key control point in maintaining polyamine homeostasis within the central nervous system (CNS). Dysregulation of this pathway is increasingly implicated in a range of neurological disorders, from acute injuries like ischemic stroke to chronic neurodegenerative diseases. This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its core biochemistry, regulatory mechanisms, and role in neurobiology. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of key pathways to serve as a comprehensive resource for professionals in neuroscience and drug development.
The Polyamine Catabolic Pathway and the Role of this compound
Polyamines, such as spermine and spermidine, are ubiquitous polycations essential for fundamental cellular processes, including cell growth, differentiation, and the modulation of ion channels.[1][2] Their intracellular concentrations are meticulously controlled through a balance of biosynthesis, transport, and catabolism. The catabolic pathway, also known as the polyamine interconversion pathway, is crucial for reducing polyamine levels and converting higher polyamines back to lower forms.
The initial and rate-limiting step in this process is the N1-acetylation of spermine and spermidine by the cytosolic enzyme spermidine/spermine N1-acetyltransferase (SSAT) , also known as SAT1.[1][2] This reaction transfers an acetyl group from acetyl-CoA to the N1 position of spermine, forming This compound .
Once formed, this compound has two primary fates:
-
Oxidation: It can be oxidized by the peroxisomal enzyme N1-acetylpolyamine oxidase (APAO) , which cleaves the molecule to yield spermidine and 3-acetamidopropanal. This effectively reverses the biosynthetic pathway.[1]
-
Excretion: The acetylation process neutralizes a positive charge on the polyamine, making the resulting this compound less tightly bound to cellular macromolecules (like RNA and DNA) and facilitating its export from the cell.[1]
This pathway is central to preventing polyamine toxicity and maintaining cellular homeostasis.
Regulation of this compound Synthesis
The production of this compound is almost entirely dependent on the activity of SSAT, which is one of the most highly regulated enzymes in mammalian cells. Its regulation occurs at multiple levels—transcription, mRNA processing, translation, and protein stability—and is primarily driven by the concentration of intracellular polyamines, forming a classic negative feedback loop.
When intracellular levels of spermine or spermidine rise, they induce:
-
Increased SSAT Transcription: High polyamine levels promote the transcription of the SAT1 gene.
-
Enhanced mRNA Translation: The translation of SSAT mRNA into protein is significantly increased.
-
Protein Stabilization: The SSAT protein is stabilized, prolonging its half-life.
This rapid and multi-level induction of SSAT activity leads to the acetylation and subsequent removal of excess polyamines, thereby restoring homeostasis. This tight regulatory control ensures that this compound is typically a transient intermediate with very low basal concentrations in healthy tissue.
Quantitative Data
Quantitative analysis of this compound in the CNS is challenging due to its low basal concentration. In many studies of healthy brain tissue, its levels are below the limit of quantification. However, related metabolites and enzyme kinetics provide valuable quantitative context.
Table 1: Kinetic Properties of Human Spermidine/Spermine N1-acetyltransferase (SSAT)
| Parameter | Value | Substrate(s) | Notes |
|---|---|---|---|
| Catalytic Mechanism | Random Sequential | Spermine, Acetyl-CoA | Based on initial velocity and inhibition studies.[3] |
| Ki (Inhibitor Constant) | 6 nM | N/A | For the bisubstrate analogue N1-spermine-acetyl-coenzyme A, which acts as a potent competitive inhibitor.[3] |
| Optimal pH | ~8.0 | Spermine, Acetyl-CoA | Dependent on the ionization of two groups with pKa values of 7.27 and 8.87.[3] |
Table 2: Polyamine Concentrations in Rodent Brain Tissue Post-Injury
| Analyte | Condition | Brain Region | Concentration / Level | Reference |
|---|---|---|---|---|
| This compound | Traumatic Brain Injury (Rat) | Ipsilateral Cortex | Below Limit of Quantification | [4] |
| N1-Acetylspermidine | Naive / Sham | Cortex | Not Detectable | [4] |
| N1-Acetylspermidine | Traumatic Brain Injury (24-72h) | Ipsilateral Cortex | Detectable | [4] |
| Putrescine | Traumatic Brain Injury (6-72h) | Ipsilateral Cortex | Up to 6-fold increase | [4] |
| Spermidine | Traumatic Brain Injury (72h) | Ipsilateral Cortex | ~50% increase |[4] |
Note: The data highlights that while this compound itself is difficult to detect, the activity of the SSAT/APAO pathway is clearly upregulated after CNS injury, as evidenced by the appearance of N1-acetylspermidine and the dramatic increase in putrescine.
Experimental Protocols
Studying this compound requires precise and sensitive methodologies. Below are detailed protocols for tissue preparation and the measurement of SSAT activity, adapted from standard neurochemical procedures.
Protocol: Preparation of Brain Tissue Lysate for Analysis
This protocol is foundational for both quantifying metabolites and measuring enzyme activity.
-
Tissue Dissection & Storage:
-
Following euthanasia according to approved institutional protocols, rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on an ice-cold surface.
-
Immediately snap-freeze the tissue in liquid nitrogen or on dry ice.
-
Store samples at -80°C until use to prevent protein and metabolite degradation.
-
-
Homogenization:
-
Weigh the frozen tissue sample.
-
Add ice-cold homogenization buffer (e.g., 10 volumes of buffer to tissue weight; 100 mg tissue in 1 mL buffer). A typical buffer is 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA and a protease inhibitor cocktail.
-
Homogenize the tissue on ice using a Dounce homogenizer (10-15 strokes) or a sonicator (e.g., 3 pulses of 10 seconds at 20% amplitude, with cooling between pulses).
-
-
Lysis and Clarification:
-
Incubate the homogenate on ice for 30 minutes to ensure complete cell lysis.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C. This will pellet cellular debris, nuclei, and membranes.
-
Carefully collect the supernatant, which contains the soluble cytosolic proteins (including SSAT) and metabolites.
-
-
Protein Quantification:
-
Measure the total protein concentration of the supernatant using a standard method like the Bicinchoninic acid (BCA) or Bradford assay.
-
Normalize samples to the same protein concentration (e.g., 1-2 µg/µL) using homogenization buffer for subsequent enzyme assays.
-
Protocol: Measurement of SSAT Activity
This assay measures the rate of transfer of a radiolabeled acetyl group from acetyl-CoA to a polyamine substrate.
-
Reaction Mixture Preparation (per sample):
-
Prepare a master mix in microcentrifuge tubes on ice. Each reaction should contain:
-
50 mM Tris-HCl buffer, pH 7.8
-
1 mM Dithiothreitol (DTT)
-
10 µL of brain tissue lysate (containing 10-20 µg of total protein)
-
1.5 mM Spermine (or spermidine) as the substrate
-
-
-
Initiation of Reaction:
-
To start the reaction, add 5 nCi of [14C]acetyl-CoA (radiolabeled acetyl coenzyme A). The final concentration of acetyl-CoA should be approximately 100 µM.
-
Immediately vortex gently and transfer the tubes to a 37°C water bath.
-
-
Incubation:
-
Incubate the reaction for 15-30 minutes. The exact time should be optimized to ensure the reaction is within the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Add a known amount of non-radiolabeled this compound to act as a carrier.
-
-
Separation and Quantification:
-
The product, [14C]this compound, must be separated from the unreacted [14C]acetyl-CoA. This is commonly achieved using cation-exchange chromatography.
-
Apply the reaction mixture to a small column or paper disk of phosphocellulose (e.g., Whatman P81).
-
Wash the column/paper extensively with a low-molarity buffer (e.g., 10 mM Tris-HCl) to remove the unreacted [14C]acetyl-CoA. The positively charged [14C]this compound will bind to the negatively charged phosphocellulose.
-
Elute the [14C]this compound with a high-salt buffer or directly place the paper disk into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Calculation of Activity:
-
Calculate the amount of product formed based on the specific activity of the [14C]acetyl-CoA.
-
Express SSAT activity as pmol of product formed per minute per mg of protein (pmol/min/mg).
-
Role in Neurological Function and Disease
The polyamine catabolic pathway, and by extension this compound, is deeply involved in both normal neurological function and the response to pathology.
-
Neuroprotection vs. Neurotoxicity: The role of polyamines in neuronal survival is complex and concentration-dependent. While spermine itself can be neuroprotective at high concentrations by blocking certain ion channels, it can also be neurotoxic by potentiating excitotoxicity via NMDA receptors at lower concentrations.[5][6][7] The catabolic pathway, by regulating spermine levels, is therefore critical in tipping this balance. The products of polyamine oxidation, including H2O2 and reactive aldehydes, can contribute to oxidative stress and secondary injury following an initial insult like ischemia or trauma.[4]
-
Brain Injury and Ischemia: Following traumatic brain injury (TBI) and cerebral ischemia, SSAT expression and activity are significantly upregulated in injured brain regions like the cortex and striatum.[4] This leads to a rapid increase in putrescine and the appearance of N1-acetylspermidine, indicating a massive flux through the catabolic pathway.[4] This response is thought to be a key contributor to secondary injury mechanisms, including edema and neuronal death.
-
Neurodegenerative Diseases: Growing evidence links dysregulated polyamine metabolism to neurodegenerative disorders. In models of Parkinson's disease, a decrease in SAT1 expression was observed, and modulating its activity with pharmacological agents altered the disease pathology, suggesting the pathway is a potential therapeutic target.[8]
Conclusion and Future Directions
This compound sits (B43327) at a critical juncture in neurobiology, acting as the gatekeeper for polyamine catabolism via the highly regulated SSAT enzyme. While its transient nature makes direct measurement in healthy tissue difficult, the activity of its parent enzyme and the levels of associated metabolites serve as powerful indicators of the state of polyamine stress in the CNS. Foundational research has firmly established that the SSAT/APAO pathway is a rapid and potent responder to neuronal injury and a key player in the progression of secondary damage.
For researchers and drug developers, this pathway presents a compelling target. The development of specific SSAT inhibitors or activators could offer novel therapeutic strategies for mitigating the damaging effects of excitotoxicity and oxidative stress in acute brain injuries and potentially for modulating disease progression in chronic neurodegenerative conditions. Future research should focus on developing more sensitive methods for in-vivo quantification of this compound and elucidating the precise downstream consequences of its production in different neuronal and glial cell types.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. researchgate.net [researchgate.net]
- 4. Polyamine Catabolism Is Enhanced after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spermine is neuroprotective against anoxia and N-methyl-D-aspartate in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 7. Neurotoxicity of polyamines and pharmacological neuroprotection in cultures of rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regional concentrations of noradrenaline and dopamine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies of N1-Acetylspermine in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Recent preliminary studies have illuminated the critical role of N1-acetylspermine and its biosynthetic enzyme, spermidine (B129725)/spermine (B22157) N1-acetyltransferase (SSAT, encoded by the SAT1 gene), in the pathophysiology of chronic inflammatory diseases. This technical guide provides an in-depth overview of these findings, focusing on the molecular mechanisms, experimental methodologies, and key quantitative data. The central hypothesis emerging from this research is that the upregulation of SSAT in specific immune cell populations, particularly regulatory T cells (Tregs), leads to altered polyamine metabolism and contributes to immune dysfunction. This guide aims to equip researchers with the foundational knowledge and detailed protocols to investigate the SSAT/N1-acetylspermine axis as a potential therapeutic target in inflammatory disorders.
The Role of the SSAT/N1-Acetylspermine Axis in Inflammation
The polyamine metabolic pathway is crucial for various cellular processes, including cell growth and differentiation. Within this pathway, the enzyme SSAT is the rate-limiting step in the catabolism of polyamines like spermidine and spermine.[1][2] SSAT catalyzes the transfer of an acetyl group to these molecules, producing N1-acetylspermidine and this compound.[2]
Emerging evidence strongly suggests that this pathway is dysregulated in chronic inflammatory conditions. Specifically, in T-helper 17 (TH17)-mediated inflammatory environments, such as those found in psoriasis and ulcerative colitis, the expression of SAT1 is significantly upregulated in Tregs.[1][3] This leads to a distinct metabolic and functional shift in these normally immunosuppressive cells.
Key Findings:
-
Treg Dysfunction: Increased SSAT expression in Tregs results in a loss of their suppressive function and a switch towards a pro-inflammatory, TH17-like phenotype.[1][3] This "fragile" Treg state is a key contributor to the failure of immune regulation in chronic inflammatory diseases.[3]
-
Tissue-Specific Effects: The upregulation of SAT1 and the subsequent dysfunction of Tregs appear to be more pronounced in skin-related inflammatory diseases compared to those affecting the colon.[3]
-
Pro-tumorigenic Roles: In other contexts, such as cancer, the SAT1-N1-acetylspermidine axis has been shown to promote the recruitment of protumor neutrophils, suggesting a broader role for acetylated polyamines in modulating immune cell trafficking and function.[4]
-
Inflammatory Signaling: The transcription of SSAT is known to be regulated by inflammatory cytokines such as TNF-α.[3] Furthermore, Tregs with high SAT1 expression exhibit downregulation of key metabolic pathways like mTOR signaling and oxidative phosphorylation.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies, illustrating the impact of SSAT/N1-acetylspermine on gene expression and cell populations in inflammatory contexts.
Table 1: Differentially Expressed Genes (DEGs) in Regulatory T cells (Tregs) in Chronic Inflammation
| Comparison Group | Number of Upregulated Genes | Number of Downregulated Genes | Key Genes/Pathways Affected | Reference |
| Tregs from inflamed skin vs. healthy skin | Not specified | Not specified | Upregulated: SAT1, FOS, JUN, SOCS3, NFKBIA (AP1 family, cytokine signaling, T-cell activation) | [1] |
| Tregs from inflamed colon vs. healthy colon | Not specified | Not specified | Upregulated: TNFRSF4, TNFRSF18, LAG3 (T-cell co-stimulation and activation) | [1] |
| Skin Tregs vs. Colon Tregs (Diseased) | 211 DEGs | Not specified | More pronounced gene expression differences in skin Tregs | [3] |
Table 2: Cellular Changes in Response to SAT1 Expression and Inhibition
| Condition | Cell Type | Parameter Measured | Observation | Statistical Significance | Reference |
| Chronic Skin & Colon Inflammation | Regulatory T cells (Tregs) | Percentage of Total T cells | Significant reduction in patient samples compared to healthy individuals | p<0.05, p<0.01 | [1][3] |
| In vitro CRISPRa of SAT1 in Tregs | Human Skin-derived Tregs | Suppressive Function | Loss of suppressive capacity | Not specified | [1][3] |
| Pharmacological Inhibition of SSAT | Mouse Model of Psoriasis | Treg Percentage in Spleen | Significant increase in Treg percentage and number | Not specified | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of this compound in inflammatory diseases.
Quantification of SAT1 mRNA Expression by qPCR
This protocol describes the measurement of SAT1 gene expression in isolated immune cells.
-
RNA Extraction:
-
Isolate total RNA from target cells (e.g., Tregs sorted by flow cytometry) using a commercial kit such as the RNeasy Kit (QIAGEN) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 100-500 ng of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).
-
The reaction typically includes reverse transcriptase, dNTPs, and random primers in a thermal cycler.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for SAT1 and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based master mix.
-
Primers for human SAT1: (Example sequences, validation required)
-
Forward: 5'-AGCTCAGAGGCACAGGAAGAG-3'
-
Reverse: 5'-TGGTAGGCTTGAGGAAGGTG-3'
-
-
Perform the qPCR reaction in a real-time PCR system. A typical cycling protocol is: 95°C for 3 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in SAT1 expression.
-
Measurement of SSAT Enzymatic Activity
This radiochemical assay quantifies the enzymatic activity of SSAT in tissue or cell lysates.[2]
-
Lysate Preparation:
-
Homogenize snap-frozen tissues or cell pellets in a Tris/EDTA buffer (pH 7.0).
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the soluble supernatant for the activity assay.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing the cell lysate, spermidine as the substrate, and ¹⁴C-labeled acetyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
-
Quantification of N1-[¹⁴C]-acetylspermidine:
-
Stop the reaction and separate the radiolabeled product, N1-[¹⁴C]-acetylspermidine, from the unreacted ¹⁴C-acetyl-CoA. This can be achieved by methods such as ion-exchange chromatography or precipitation.
-
Quantify the radioactivity of the product using a scintillation counter.
-
Express the SSAT activity as pmol of N1-[¹⁴C]-acetylspermidine generated per unit of time per mg of protein.[2]
-
Quantification of this compound by LC-MS/MS
This protocol outlines a high-throughput method for the quantification of this compound in biological fluids.
-
Sample Preparation:
-
For plasma or serum samples, perform a protein precipitation step by adding a solvent like acetonitrile (B52724).
-
For cell culture supernatants, a dilution may be sufficient.
-
Incorporate a stable isotope-labeled internal standard (e.g., deuterated N1,N12-diacetylspermine) to correct for matrix effects and variations in sample processing.
-
Centrifuge the samples to pellet precipitated proteins and transfer the supernatant for analysis.
-
-
Liquid Chromatography (LC):
-
Inject the prepared sample onto a reverse-phase or HILIC column.
-
Use a gradient elution with mobile phases typically consisting of water and acetonitrile with additives like formic acid to achieve separation of acetylated polyamines.
-
-
Mass Spectrometry (MS/MS):
-
Couple the LC system to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify the analytes.
-
MRM transitions for this compound: (Example, instrument-specific optimization is required)
-
Precursor ion (Q1): m/z of protonated this compound
-
Product ion (Q3): A specific fragment ion, e.g., m/z 100.076
-
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, visualize the key pathways and workflows discussed in this guide.
Polyamine Catabolic Pathway
Caption: The central role of SSAT in acetylating spermine and spermidine.
SSAT-Mediated Treg Dysfunction in Chronic Inflammation
Caption: Proposed pathway of SSAT-induced Treg dysfunction in inflammation.
Experimental Workflow for Studying this compound
Caption: Workflow for investigating this compound in patient samples.
Conclusion and Future Directions
The preliminary studies on this compound and its synthesizing enzyme SSAT have opened a new and exciting avenue in the field of inflammatory disease research. The data strongly suggest that the dysregulation of the polyamine catabolic pathway, particularly in regulatory T cells, is a key mechanism contributing to the breakdown of immune tolerance. The experimental protocols and pathways detailed in this guide provide a framework for further investigation into this critical axis.
Future research should focus on:
-
Validating these findings in larger patient cohorts across a spectrum of inflammatory diseases.
-
Elucidating the downstream signaling events triggered by altered intracellular this compound levels.
-
Developing and testing specific pharmacological inhibitors of SSAT as a novel therapeutic strategy to restore Treg function and ameliorate chronic inflammation.
By building upon this foundational knowledge, the scientific community can move closer to harnessing the therapeutic potential of targeting polyamine metabolism in inflammatory and autoimmune disorders.
References
Methodological & Application
Application Note: Quantification of N1-Acetylspermine in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of N1-Acetylspermine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation step for sample preparation, followed by chromatographic separation and detection using Multiple Reaction Monitoring (MRM). This method is suitable for high-throughput analysis in clinical research and drug development settings, offering excellent linearity, accuracy, and precision.
Introduction
This compound is an acetylated polyamine that has garnered interest as a potential biomarker in various physiological and pathological processes, including cancer. Accurate and precise quantification of this compound in biological matrices such as plasma is crucial for understanding its role in disease and for potential diagnostic applications. This document provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS, a highly selective and sensitive analytical technique.
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
This compound-d3 (internal standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound-d3 internal standard solution (100 ng/mL in 50% methanol).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| System | UPLC System |
| Column | HILIC Column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B (0-1 min), 95-50% B (1-5 min), 50% B (5-6 min), 50-95% B (6-6.1 min), 95% B (6.1-8 min) |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry:
| Parameter | Condition |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 188.2 | 116.1 (Quantifier) | 0.05 | 25 | 15 |
| 188.2 | 72.1 (Qualifier) | 0.05 | 25 | 20 | |
| This compound-d3 (IS) | 191.2 | 119.1 | 0.05 | 25 | 15 |
Data Presentation
Calibration Curve and Linearity
The method was linear over the concentration range of 1 to 500 ng/mL for this compound in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a weighting factor of 1/x² was used.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.021 |
| 5 | 0.103 |
| 10 | 0.208 |
| 50 | 1.05 |
| 100 | 2.12 |
| 250 | 5.28 |
| 500 | 10.45 |
| r² | >0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (Low: 3 ng/mL, Medium: 75 ng/mL, High: 400 ng/mL).
Intra-Day Accuracy and Precision (n=6)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV, %) |
| Low | 3 | 2.91 | 97.0 | 4.8 |
| Medium | 75 | 78.3 | 104.4 | 3.2 |
| High | 400 | 389.6 | 97.4 | 2.5 |
Inter-Day Accuracy and Precision (n=6, 3 separate days)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV, %) |
| Low | 3 | 3.08 | 102.7 | 6.1 |
| Medium | 75 | 73.9 | 98.5 | 4.5 |
| High | 400 | 408.2 | 102.1 | 3.8 |
Conclusion
The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation and the high selectivity and sensitivity of the mass spectrometric detection make this method well-suited for applications in clinical research and biomarker discovery. The method has been validated for its linearity, accuracy, and precision, demonstrating its robustness for routine use.
Protocol for N1-Acetylspermine Extraction and Quantification from Cultured Cells
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyamines, such as N1-acetylspermine, are crucial polycationic molecules involved in a myriad of cellular processes, including cell growth, differentiation, and death.[1] The accurate measurement of intracellular polyamine levels is essential for understanding their metabolic pathways and their roles in various physiological and pathological states, including cancer.[2] This document provides a detailed protocol for the extraction of this compound from cultured cells and its subsequent quantification using High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Quantitative Levels of this compound and Related Polyamines in Various Cancer Cell Lines
The following table summarizes representative concentrations of this compound, spermidine, and spermine (B22157) in different human cancer cell lines. These values were obtained following N-acetyltransferase (SSAT) overexpression or knockdown experiments.
| Cell Line | Condition | N1-Acetylspermidine (nmol/mg protein) | This compound (nmol/mg protein) | Spermidine (nmol/mg protein) | Spermine (nmol/mg protein) | Reference |
| SMMC7721 (Hepatocellular Carcinoma) | SSAT Overexpression | Increased | Increased | Decreased | Decreased | [2] |
| HepG2 (Hepatocellular Carcinoma) | SSAT Overexpression | Increased | Increased | Decreased | Decreased | [2] |
| HCT116 (Colorectal Carcinoma) | SSAT Overexpression | Increased | Increased | Decreased | Decreased | [2] |
| Bel7402 (Hepatocellular Carcinoma) | SSAT siRNA | Decreased | Decreased | Increased | Increased | [2] |
| HT-29 (Colorectal Carcinoma) | SSAT siRNA | Decreased | Decreased | Increased | Increased | [2] |
Note: "Increased" and "Decreased" indicate the directional change compared to control cells (vector or non-sense siRNA). Specific quantitative values can vary significantly between experiments and should be determined empirically.
Experimental Protocols
I. This compound Extraction from Cultured Cells
This protocol is adapted from established methods for polyamine extraction using trichloroacetic acid (TCA) for protein precipitation and cell lysis.[3][4][5]
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Trichloroacetic acid (TCA) solution, 10% (w/v) in water, ice-cold
-
Cell scrapers
-
Microcentrifuge tubes, 1.5 mL
-
Refrigerated microcentrifuge
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS.
-
Add a minimal volume of ice-cold PBS to the plate and detach the cells using a cell scraper.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.
-
-
Cell Lysis and Protein Precipitation:
-
Transfer the cell suspension or pellet to a pre-chilled 1.5 mL microcentrifuge tube.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the cells.
-
Carefully remove the supernatant.
-
Add 300 µL of ice-cold 10% TCA solution to the cell pellet.
-
Vortex vigorously for 1 minute to ensure complete lysis and protein precipitation.
-
-
Incubation:
-
Incubate the mixture on ice for 30 minutes to allow for complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet the precipitated protein and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acid-soluble polyamines including this compound, to a new pre-chilled 1.5 mL microcentrifuge tube.
-
The supernatant can be stored at -80°C for later analysis or processed immediately for quantification.
-
II. Quantification of this compound by HPLC
Materials:
-
Polyamine standards (including this compound)
-
N-acetyl-L-cysteine (NAC)
-
Boric acid buffer (pH 9.5)
-
Sodium acetate (B1210297) buffer (Mobile Phase A)
-
Methanol (B129727) (HPLC grade, Mobile Phase B)
-
Reversed-phase C18 HPLC column
-
HPLC system with a fluorescence detector
Procedure:
-
Preparation of Derivatization Reagent (OPA/NAC):
-
Prepare a fresh OPA/NAC solution on the day of analysis.
-
-
Preparation of Standards and Samples:
-
Prepare a series of standard solutions of this compound and other polyamines of interest in 0.1 M HCl.
-
Thaw the extracted cell culture supernatants (from the extraction protocol) on ice.
-
-
Derivatization:
-
In an autosampler vial or a small reaction tube, mix a defined volume of the standard or sample with the OPA/NAC derivatization reagent.
-
The reaction proceeds rapidly at room temperature to form fluorescent derivatives.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a reversed-phase C18 column.
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the this compound standard.
-
Quantify the amount of this compound in the sample by comparing the peak area to the standard curve generated from the serial dilutions of the this compound standard.
-
Normalize the results to the total protein content of the original cell pellet or the cell number.
-
Visualizations
Polyamine Metabolism Signaling Pathway
The following diagram illustrates the key enzymatic steps in the polyamine metabolic pathway, highlighting the synthesis and catabolism of major polyamines, including the formation of this compound.
Caption: Polyamine metabolism pathway.
Experimental Workflow
The following diagram provides a step-by-step overview of the experimental workflow for the extraction and quantification of this compound from cultured cells.
Caption: this compound extraction and quantification workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TCA Whole Cell Extracts | Dohlman Lab [med.unc.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of N1-Acetylspermine in Biological Matrices using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyamines, such as putrescine, spermidine, and spermine (B22157), are essential polycationic molecules involved in numerous fundamental cellular processes, including cell growth, proliferation, and differentiation.[1][2][3] The intracellular concentrations of polyamines are tightly regulated through a balance of biosynthesis, catabolism, and transport.[2][4] Spermidine/spermine N1-acetyltransferase (SSAT) is the rate-limiting enzyme in the catabolism of spermine and spermidine, converting them into their acetylated counterparts, N1-acetylspermine and N1-acetylspermidine, respectively.[1][2][3] These acetylated polyamines can then be either excreted from the cell or further catabolized.[2][3]
Elevated levels of acetylated polyamines, including this compound, have been associated with various cancers and are considered promising biomarkers for cancer detection and monitoring.[5][6][7] Consequently, the accurate and precise quantification of this compound in biological fluids such as plasma, urine, and saliva is of significant interest in clinical research and drug development.[5] This application note describes a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound, employing a stable isotope-labeled this compound as an internal standard to ensure the highest accuracy and precision.
Principle of the Method
The use of a stable isotope-labeled (SIL) internal standard that co-elutes with the analyte is the gold standard for quantitative LC-MS/MS analysis.[8][9] The SIL internal standard, in this case, a deuterated version of this compound (e.g., this compound-d3), exhibits nearly identical chemical and physical properties to the endogenous analyte. This ensures that it experiences the same effects during sample preparation (e.g., extraction recovery) and ionization in the mass spectrometer (e.g., ion suppression or enhancement).[8][10] By measuring the ratio of the signal from the endogenous analyte to the signal from the known concentration of the SIL internal standard, accurate quantification can be achieved, correcting for variations that might otherwise compromise the results.[8]
References
- 1. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spermidine/spermine N1-acetyltransferase-1 as a diagnostic biomarker in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gas chromatography mass spectrometry analysis of polyamines using deuterated analogs as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: N1-Acetylspermine in Saliva as a Non-Invasive Diagnostic Biomarker
Introduction
N1-acetylspermine (ASP), a polyamine metabolite, has emerged as a promising biomarker for the non-invasive detection of various cancers. Elevated levels of this compound have been identified in the saliva of patients with head and neck, pancreatic, and breast cancers.[1][2] The analysis of salivary this compound offers a patient-friendly and cost-effective approach for early cancer screening and monitoring. This document provides detailed protocols for the detection and quantification of this compound in saliva using mass spectrometry-based methods and outlines its biological relevance in cancer diagnostics.
Biological Significance
Polyamines are essential for cell growth and proliferation. Their metabolism is often dysregulated in cancer. The enzyme spermidine/spermine N1-acetyltransferase (SSAT or SAT1) is a key enzyme in polyamine catabolism.[3] In many cancer cells, the activity of SSAT is upregulated, leading to an increased production and secretion of acetylated polyamines, including this compound.[3] This makes this compound a potential indicator of cancerous activity.
Caption: Polyamine catabolism pathway showing the role of SSAT.
Quantitative Data Summary
The following table summarizes the concentrations of this compound found in the saliva of cancer patients compared to healthy controls from various studies.
| Cancer Type | Patient Group | N (Patients) | N (Controls) | This compound Concentration (Mean ± SD or Median) | Fold Change | p-value | Reference |
| Head and Neck Cancer | HNC Patients | 35 | 72 | Significantly elevated | - | < 0.0001 | [1] |
| Pancreatic Cancer | PC Patients | 39 | 26 | Significantly different | - | - | [4][5] |
Experimental Protocols
This section provides detailed protocols for saliva collection, sample preparation, and analysis of this compound using mass spectrometry.
Saliva Collection
A standardized protocol for saliva collection is crucial to ensure sample integrity and minimize variability.
-
Patient Instructions: Patients should not eat, drink, smoke, or perform oral hygiene for at least one hour before collection.[6] The mouth should be rinsed with water just before sample collection.[4][6]
-
Collection Method: Unstimulated whole saliva is collected by passive drooling into a polypropylene (B1209903) tube.[6]
-
Sample Volume: A minimum of 0.2-0.4 mL of saliva should be collected.[4][6]
-
Storage: Immediately after collection, samples should be placed on ice and then stored at -80°C until analysis.[6]
Sample Preparation for Mass Spectrometry
This protocol is a general guideline for preparing saliva samples for LC-MS/MS analysis.
Caption: Workflow for saliva sample preparation for LC-MS/MS analysis.
Materials:
-
Acetonitrile (ACN), methanol (MeOH), and water (LC-MS grade)
-
Internal Standard (IS), e.g., N1,N12-diacetylspermine-d6 (DAS-d6)
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Thaw frozen saliva samples on ice.
-
Vortex the samples to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of saliva.[2]
-
To precipitate proteins, add 500 µL of a pre-chilled (-20°C) 50/50 mixture of acetonitrile and methanol containing the internal standard (e.g., 0.2 ng/mL of DAS-d6).[2]
-
Vortex the mixture thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This method provides high sensitivity and specificity for the quantification of this compound.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
LC Conditions (Example):
-
Column: A suitable reversed-phase column.
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol with a modifier.
-
Gradient: A gradient elution should be optimized to separate this compound from other salivary components.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined and optimized.
Data Analysis:
-
A standard curve is generated using known concentrations of this compound standard.
-
The concentration of this compound in the saliva samples is calculated by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) Analysis
CE-MS is an alternative technique for the analysis of polar metabolites like polyamines.
Instrumentation:
-
A capillary electrophoresis system coupled to a time-of-flight (TOF) or other suitable mass spectrometer.
CE Conditions (Example):
-
Capillary: A fused-silica capillary.
-
Background Electrolyte: An appropriate buffer system for the separation of cationic species.
-
Voltage: Application of a high voltage across the capillary to drive the separation.
MS Conditions:
-
Similar to LC-MS/MS, ESI in positive mode is typically used.
Data Analysis:
-
Quantification is performed similarly to LC-MS/MS, using an internal standard and a calibration curve.
Limitations
While salivary this compound is a promising biomarker, it is important to note that its levels can be influenced by factors other than cancer, such as chronic pancreatitis.[4][6] Therefore, it is often recommended to use a panel of biomarkers to improve diagnostic accuracy.[4][6] Furthermore, while ELISA is a common method for biomarker quantification, a commercially available ELISA kit specifically validated for this compound in saliva has not been prominently reported in the reviewed literature.
Conclusion
The detection of this compound in saliva represents a significant advancement in non-invasive diagnostics. The protocols outlined in this document provide a framework for researchers and clinicians to explore the utility of this biomarker in various disease contexts. Mass spectrometry-based methods offer the necessary sensitivity and specificity for accurate quantification, paving the way for the development of new diagnostic tools for early disease detection.
References
- 1. escholarship.org [escholarship.org]
- 2. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Elevated Polyamines in Saliva of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Note and Protocol: Derivatization of N1-Acetylspermine for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
N1-Acetylspermine is a polyamine that has garnered significant interest as a potential biomarker in various physiological and pathological processes, including cancer. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of small molecules like this compound. However, due to its polarity and low volatility, derivatization is a mandatory step to enable its analysis by GC-MS. This document provides a detailed protocol for the derivatization of this compound using pentafluoropropionic anhydride (B1165640) (PFPA), a common and effective acylating agent for amines. Acylation with PFPA increases the volatility and thermal stability of the analyte, and the resulting fluorinated derivative exhibits excellent chromatographic properties and high sensitivity, particularly with electron capture detection (ECD) or mass spectrometry.
Overview of the Derivatization Workflow
The derivatization of this compound with PFPA involves the acylation of its primary and secondary amine groups. This process renders the molecule more volatile and suitable for GC-MS analysis. The general workflow consists of sample preparation (extraction from a biological matrix if necessary), the derivatization reaction itself, and subsequent analysis by GC-MS.
Caption: Experimental workflow for this compound derivatization and GC-MS analysis.
Chemical Derivatization Signaling Pathway
The derivatization reaction involves the nucleophilic attack of the amine groups of this compound on the electrophilic carbonyl carbons of pentafluoropropionic anhydride. This results in the formation of stable pentafluoropropionyl amides and the release of pentafluoropropionic acid as a byproduct.
Caption: Chemical reaction of this compound with PFPA.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the GC-MS analysis of polyamines after derivatization with reagents like PFPA. While specific data for this compound derivatization for GC-MS is not abundantly available in the literature, the values presented for related polyamines can be considered representative of the expected performance.
| Analyte | Derivatization Reagent | Matrix | LLOQ (Lower Limit of Quantification) | Linearity (R²) | Reference |
| Putrescine | PFPA | Biological Samples | ~1-22 fmol | >0.99 | [1] |
| Spermidine | PFPA | Biological Samples | ~1-22 fmol | >0.99 | [1] |
| Agmatine | PFPA | Biological Samples | ~1-22 fmol | >0.99 | [1] |
| Polyamines | Ethylchloroformate/TFAA | Brain Tissue | 10-1000 ng/g | Not Specified | [2] |
Detailed Experimental Protocol
This protocol describes the derivatization of this compound with pentafluoropropionic anhydride (PFPA) for subsequent GC-MS analysis.
5.1. Materials and Reagents
-
This compound standard
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (B1210297) (GC grade)
-
Toluene (B28343) (GC grade)
-
Nitrogen gas (high purity)
-
Micro-reaction vials (e.g., 1.5 mL, screw cap with PTFE-lined septa)
-
Heating block or water bath
-
Vortex mixer
-
Pipettes and tips
5.2. Sample Preparation (from Biological Matrix)
For biological samples such as plasma, serum, or urine, an extraction step is necessary to isolate the polyamines and remove interfering substances. A two-step extraction with n-butanol and hydrochloric acid is a common method.[3][4]
-
Alkalinize the sample: Adjust the pH of the sample to >12 with NaOH.
-
First extraction: Add n-butanol, vortex thoroughly, and centrifuge to separate the layers. Collect the upper organic layer.
-
Back-extraction: Add hydrochloric acid (e.g., 0.1 M) to the collected organic layer, vortex, and centrifuge. The protonated polyamines will move to the aqueous layer.
-
Dry down: Transfer the aqueous layer to a clean micro-reaction vial and evaporate to complete dryness under a gentle stream of nitrogen.
5.3. Derivatization Procedure [3][4][5][6]
-
Reconstitute the dried sample: To the vial containing the dried extract or a known amount of this compound standard, add a suitable volume of ethyl acetate (e.g., 100 µL).
-
Add derivatizing reagent: Add PFPA to the ethyl acetate solution. A common ratio is 1:4 (v/v) of PFPA to ethyl acetate. For 100 µL of ethyl acetate, this would be 25 µL of PFPA.
-
Incubate: Securely cap the vial and heat at 65°C for 30-60 minutes in a heating block or water bath.[3][4]
-
Cool down: After incubation, allow the vial to cool to room temperature.
-
Extraction of derivative (optional but recommended): Add toluene to the reaction mixture and vortex. The PFP derivatives of the polyamines will be extracted into the toluene layer.[3][4]
-
Final preparation for injection: The resulting solution containing the derivatized this compound is now ready for injection into the GC-MS system.
5.4. GC-MS Analysis
The following are suggested starting parameters for the GC-MS analysis. These should be optimized for the specific instrument and column used.
-
GC Column: A mid-polarity column (e.g., 5% diphenyl / 95% dimethyl polysiloxane) is suitable.
-
Injection Mode: Splitless injection is recommended for trace analysis.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode for qualitative analysis and identification of characteristic fragment ions. Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.
Conclusion
This protocol provides a comprehensive guide for the derivatization of this compound using PFPA for GC-MS analysis. The described method, including sample preparation, derivatization, and instrumental analysis parameters, offers a robust starting point for researchers. Optimization of specific steps may be required depending on the sample matrix and the analytical instrumentation used. The use of an internal standard is highly recommended for accurate quantification.
References
- 1. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quantitative GC-MS method for three major polyamines in postmortem brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Ef… [ouci.dntb.gov.ua]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
In Vitro Assays to Illuminate the Function of N1-Acetylspermine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Acetylspermine is a polyamine that has garnered increasing interest in biomedical research, particularly in the context of cancer biology, cell differentiation, and as a potential biomarker. As a product of the catabolism of higher polyamines like spermine (B22157) by spermidine/spermine N1-acetyltransferase (SAT1), its cellular concentration can reflect significant alterations in polyamine metabolism, a pathway frequently dysregulated in neoplastic diseases. Understanding the functional role of this compound requires robust and reproducible in vitro assays. This document provides detailed application notes and protocols for a suite of in vitro assays designed to investigate the multifaceted functions of this compound.
Quantification of this compound Levels
Accurate quantification of intracellular and extracellular this compound is fundamental to understanding its metabolism and function. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose.
Table 1: HPLC Quantification of this compound
| Parameter | Value | Reference |
| Linear Range | 0.0375–2500 ng/mL | [1] |
| Limit of Detection | 0.5 nmol/ml | [2] |
| Recovery Rate | ~75% from cell culture medium | [3] |
| Precision (RSD) | < 15% | [1] |
| Accuracy (% Error) | < 15% | [1] |
Protocol: HPLC Analysis of this compound
This protocol outlines the preparation of cell extracts and subsequent HPLC analysis for the quantification of this compound.
Materials:
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA)
-
Dansyl chloride solution
-
Ethyl acetate (B1210297)
-
Hexanediamine (B8719201) (internal standard)
-
Acetonitrile
-
Sodium acetate buffer
-
HPLC system with a fluorescence detector
Procedure:
-
Cell Lysis:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in a known volume of PBS.
-
Add an equal volume of cold 10% TCA to precipitate proteins.
-
Vortex and incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the polyamines.
-
-
Derivatization:
-
To the supernatant, add a known concentration of hexanediamine as an internal standard.
-
Add dansyl chloride solution and incubate at 50°C for 30 minutes.
-
Terminate the reaction by adding ethyl acetate.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of sodium acetate buffer and acetonitrile.
-
Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 450 nm.
-
-
Quantification:
-
Identify the this compound peak based on the retention time of a standard.
-
Quantify the concentration by comparing the peak area to that of the internal standard and a standard curve.
-
Functional Assays to Probe the Role of this compound
The following assays are instrumental in elucidating the biological effects of this compound on cellular processes such as proliferation, viability, apoptosis, and migration.
Cell Proliferation and Viability (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Table 2: Representative Data from MTT Assay
| Cell Line | Treatment | Concentration | Incubation Time | Result (vs. Control) |
| PC-3 (Prostate Cancer) | This compound | 0-0.5 mg/mL | 24-72 hours | Dose-dependent changes in OD |
| B16 (Melanoma) | Spermine | 450 µM (EC50) | 48 hours | 50% growth inhibition |
| A549 (Lung Cancer) | Spermine | Varied | 36 hours | Dose-dependent cytotoxicity |
| H1299 (Lung Cancer) | Spermine | Varied | 36 hours | Dose-dependent cytotoxicity |
Note: Data for direct this compound treatment is often embedded within studies of broader polyamine metabolism. The table includes related polyamine data for context.
Protocol: MTT Assay
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or control vehicle. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.
Table 3: Apoptosis Assay Data
| Cell Line | Treatment | Observation | Reference |
| HEK293T | AdSAT1 transduction | Increased early and late apoptotic cells | [4] |
| Glioblastoma cells | DENSpm treatment | Induction of apoptosis | [5] |
| Hair follicle stem cells | DENSpm treatment | Increased Annexin V staining | [5] |
Note: Data often reflects the effects of modulating polyamine metabolism rather than direct this compound treatment.
Protocol: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
Cells of interest
-
6-well plates
-
This compound (or other test compounds)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Cell Migration (Wound Healing/Scratch Assay)
This assay assesses the ability of a cell population to migrate and close a mechanically created "wound" in a confluent monolayer.
Protocol: Wound Healing Assay
Materials:
-
Cells of interest
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Culture medium with reduced serum (to minimize proliferation)
-
This compound (or other test compounds)
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a multi-well plate and grow to 90-100% confluency.
-
Create the "Wound": Use a sterile pipette tip to create a straight scratch across the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with low-serum medium containing the desired concentration of this compound or control.
-
Image Acquisition: Immediately capture an image of the scratch at time 0. Place the plate in an incubator and capture images at regular intervals (e.g., every 6, 12, and 24 hours).
-
Data Analysis: Measure the width or area of the scratch at each time point. Calculate the percentage of wound closure relative to the initial area.
Colony Formation Assay
This assay evaluates the long-term survival and proliferative capacity of single cells to form colonies.
Protocol: Colony Formation Assay
Materials:
-
Cells of interest
-
6-well plates
-
Complete culture medium
-
This compound (or other test compounds)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates.
-
Treatment: Allow cells to attach for 24 hours, then replace the medium with fresh medium containing this compound or control.
-
Incubation: Incubate the plates for 1-3 weeks, replacing the medium with fresh treatment-containing medium every 2-3 days.
-
Fixing and Staining:
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain with crystal violet solution for 10-30 minutes.
-
-
Analysis:
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as clusters of >50 cells).
-
This compound in Cellular Signaling
This compound is implicated in various signaling pathways, notably in cancer. Its production by SAT1 can influence key cellular signaling cascades.
SAT1-Mediated Signaling
The enzyme SAT1, which produces this compound, is a critical regulator of polyamine homeostasis. Its expression and activity are linked to signaling pathways that control cell growth, proliferation, and metastasis.[6] One such pathway involves AKT and β-catenin.[7] Overexpression of SAT1 leads to a decrease in cellular polyamines, which in turn can suppress the phosphorylation of AKT and GSK3β, leading to reduced nuclear translocation of β-catenin and subsequent downregulation of its target genes involved in cell proliferation and invasion.[6][7]
Interaction with HDAC10
This compound is a known substrate for Histone Deacetylase 10 (HDAC10), which functions as a polyamine deacetylase.[8] This interaction is crucial for maintaining polyamine homeostasis.
Table 4: Inhibition of HDAC10 Activity
| Inhibitor | IC50 vs. HDAC10 | Assay Substrate | Reference |
| Quisinostat | 50 ± 5 nM | Ac-spermidine-AMC | [9] |
| Tubastatin A | -8.4 kcal/mol (Binding Affinity) | N/A (in silico) | [8][10] |
| MINAS (N1-acetylspermidine mimetic) | -8.2 kcal/mol (Binding Affinity) | N/A (in silico) | [8][10] |
Protocol: HDAC10 Activity Assay (Fluorescent)
This assay measures the deacetylase activity of HDAC10 using a fluorogenic substrate derived from acetylated spermidine.[9]
Materials:
-
Recombinant human HDAC10
-
Fluorogenic HDAC10 substrate (e.g., Ac-spermidine-AMC)
-
Assay buffer
-
Developer solution
-
This compound (as a potential competitor/modulator) or test inhibitors
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add assay buffer, recombinant HDAC10, and the test compound (this compound or inhibitor) at various concentrations.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC10 substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate for an additional 10-15 minutes.
-
Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC10 inhibition or activity relative to a control without the test compound.
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for investigating the diverse functions of this compound. From precise quantification to the assessment of its impact on fundamental cellular processes and its role in complex signaling pathways, these protocols offer researchers and drug development professionals the tools necessary to further unravel the biological significance of this intriguing polyamine. The provided data and visualizations serve as a reference to guide experimental design and interpretation of results in this expanding field of research.
References
- 1. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A streamlined method for the isolation and quantitation of nanomole levels of exported polyamines in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Depletion of the Polyamines Spermidine and Spermine by Overexpression of Spermidine/spermine N1-Acetyltransferase1 (SAT1) Leads to Mitochondria-Mediated Apoptosis in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N1-acetylspermidine is a determinant of hair follicle stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. First Fluorescent Acetylspermidine Deacetylation Assay for HDAC10 Identifies Selective Inhibitors with Cellular Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elevated N1-Acetylspermidine Levels in Doxorubicin-treated MCF-7 Cancer Cells: Histone Deacetylase 10 Inhibition with an N1-Acetylspermidine Mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N1-acetylspermine in Biological Matrices using Dansyl Chloride Derivatization and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction N1-acetylspermine (ASP), an acetylated polyamine, has been identified as a potential biomarker in various physiological and pathological states, including cancer.[1] Its quantification in biological fluids such as plasma, urine, and saliva is of significant interest for clinical research and diagnostics.[1] However, the analysis of polyamines like this compound by liquid chromatography-mass spectrometry (LC-MS/MS) can be challenging due to their high polarity, leading to poor retention on reverse-phase columns and low ionization efficiency.[1][2]
Chemical derivatization with dansyl chloride (DNS-Cl) is a robust and widely used strategy to overcome these challenges.[2][3][4] Dansyl chloride reacts with the primary and secondary amine groups of this compound, rendering the molecule more hydrophobic and improving its chromatographic behavior.[3][5] The derivatization also introduces a tertiary amine group, which enhances the signal in positive mode electrospray ionization (ESI), thereby increasing the sensitivity of the LC-MS/MS method.[3] This application note provides a detailed protocol for the sensitive and reliable quantification of this compound in biological samples.
Principle of the Method
The method involves the derivatization of this compound with dansyl chloride in an alkaline environment. The dansyl group attaches to the free amine functional groups of the polyamine. This process enhances the analyte's retention on a C18 reversed-phase column and significantly improves its ionization efficiency for mass spectrometric detection.[3][4][5] Quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[6]
Experimental Protocols
Reagents and Materials
-
This compound standard
-
Stable isotope-labeled internal standard (e.g., N1,N12-diacetylspermine-d8 or similar)
-
Dansyl chloride (DNS-Cl)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Sodium carbonate and Sodium bicarbonate
-
Ammonium hydroxide
-
Water, ultrapure (18.2 MΩ·cm)
-
Biological matrix (e.g., plasma, urine, tissue homogenate)
Preparation of Solutions
-
100 mM Sodium Carbonate/Bicarbonate Buffer (pH 9.8): Dissolve 240.9 mg of sodium bicarbonate and 226.0 mg of anhydrous sodium carbonate in 45 mL of ultrapure water. Adjust the final volume to 50 mL with water. Filter through a 0.22 μm filter and store at 4°C.[3]
-
5 mg/mL Dansyl Chloride Solution: Dissolve 5 mg of dansyl chloride in 1 mL of acetonitrile. This solution should be prepared fresh and stored protected from light.[5]
-
Standard Stock Solutions: Prepare stock solutions of this compound and the internal standard in an appropriate solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate solvent to create a calibration curve.
Sample Preparation and Protein Precipitation
-
Thaw biological samples (e.g., plasma, urine) on ice.
-
To 100 µL of the sample, add the internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[5]
-
Vortex the mixture for 1 minute, followed by ultrasonication for 10 seconds.[5]
-
Centrifuge at 15,000 rpm for 5 minutes at 4°C.[5]
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen gas.[5]
Dansyl Chloride Derivatization
-
Reconstitute the dried extract with 50 µL of the 5 mg/mL dansyl chloride solution and 100 µL of 100 mM sodium carbonate/bicarbonate buffer (pH ~9.8).[3][5]
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 50-60°C in a water bath for 20 minutes, protected from light.[5]
-
After incubation, cool the samples to room temperature.
-
Quench the reaction by adding a small volume of an acid (e.g., 3 µL of formic acid) to adjust the pH to approximately 7.[5]
-
Centrifuge at 15,000 rpm for 5 minutes to pellet any precipitate.[5]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for specific instrumentation.
-
Liquid Chromatography (LC):
-
System: Agilent UHPLC 1290 Infinity II Series or equivalent.[6]
-
Column: Kinetex EVO C18 (2.6 µm; 2.1 mm × 150 mm) or equivalent.[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]
-
Flow Rate: 0.4 mL/min.[6]
-
Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the derivatized analytes, followed by a re-equilibration step.[6]
-
-
Mass Spectrometry (MS):
Data Presentation and Results
Quantitative data should be presented in clear, structured tables. The MRM transitions for dansylated this compound must be optimized. Collision-induced dissociation (CID) of dansylated amines typically results in fragment ions containing the dansyl moiety.[7]
Table 1: Optimized MRM Transitions for Dansylated Polyamines
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Dansyl-N1-acetylspermine | To be determined | To be determined | Optimized value |
| Dansyl-Internal Standard | To be determined | To be determined | Optimized value |
(Note: Specific m/z values for fully dansylated this compound need to be determined empirically as derivatization can occur at multiple amine sites.)
Table 2: Method Performance Characteristics for this compound Analysis This table summarizes typical validation data for an LC-MS/MS method for acetylated polyamines.[1]
| Parameter | This compound |
| Linear Range | 0.0375 – 2500 ng/mL[1] |
| Correlation Coefficient (R²) | ≥0.99[1] |
| Precision (%RSD) | < 15%[1] |
| Accuracy (% Error) | < 15%[1] |
| Lower Limit of Quantification (LLOQ) | 0.0375 ng/mL[1] |
Visualizations
Experimental Workflow
The entire analytical process, from sample collection to data analysis, is outlined in the workflow diagram below.
Caption: Workflow for this compound analysis.
Dansylation Reaction of a Primary Amine
This diagram illustrates the fundamental reaction between dansyl chloride and a primary amine group, which is present in this compound.
Caption: Dansyl chloride reaction with a primary amine.
References
- 1. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciex.com [sciex.com]
- 6. Gender-Related Differences on Polyamine Metabolome in Liquid Biopsies by a Simple and Sensitive Two-Step Liquid-Liquid Extraction and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring N1-Acetylspermine Levels in Response to Drug Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-acetylspermine is a polyamine that has emerged as a promising biomarker for monitoring cellular responses to various drug treatments, particularly in the context of oncology.[1] Polyamines are essential for cell growth and proliferation, and their metabolism is often dysregulated in cancer. The enzyme spermidine/spermine (B22157) N1-acetyltransferase (SSAT-1) is the rate-limiting enzyme in polyamine catabolism and is responsible for the acetylation of spermine to this compound. Several anti-cancer drugs have been shown to induce SSAT-1 expression, leading to an increase in this compound levels, which can be indicative of a therapeutic response.[2][1]
These application notes provide a comprehensive guide for researchers to monitor this compound levels as a pharmacodynamic biomarker. The protocols detailed below cover cell-based assays, sample preparation, and quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
The following tables summarize representative quantitative data on the changes in acetylated polyamine levels in response to drug treatment, as reported in preclinical studies.
Table 1: Change in Acetylated Polyamine Levels in MCF-7 Breast Cancer Cells Treated with Doxorubicin.
| Treatment Group | N1-acetylspermidine Abundance | Fold Change | Reference |
| Control (DMSO) | Baseline | - | [2][3] |
| Doxorubicin | Strikingly Elevated | Not Quantified | [2][3] |
Note: While the exact fold change was not quantified in the cited study, the increase was described as "strikingly elevated" based on LC-HRMS data.
Table 2: Induction of SSAT-1 Activity in Response to Various Agents.
| Cell Line | Treatment | SSAT-1 Activity (pmol/min/mg protein) | Fold Change vs. Control | Reference |
| LNCaP (Prostate Cancer) | Control | 4.6 ± 0.3 | - | |
| LNCaP (Prostate Cancer) | Aspirin | 7.8 ± 1.5 | ~1.7 | |
| LNCaP (Prostate Cancer) | 5-Fluorouracil | 5.3 ± 0.9 | ~1.2 | |
| HCT116-CloneK (Colorectal Tumor) | DENSPM | Not specified | ~22 |
Data synthesized from descriptive reports in the literature.
Signaling Pathway
The induction of this compound synthesis in response to drug treatment is often mediated by the upregulation of the SSAT-1 enzyme. This can be triggered by various cellular stress signals initiated by chemotherapeutic agents. The diagram below illustrates a simplified signaling pathway leading to increased this compound levels.
Caption: Drug-induced signaling cascade leading to this compound production.
Experimental Workflow
The following diagram outlines the general workflow for monitoring this compound levels in response to drug treatment in a cell-based assay.
Caption: Experimental workflow for this compound monitoring.
Experimental Protocols
Protocol 1: In Vitro Cell-Based Assay for Drug Response
This protocol describes the treatment of a cancer cell line (e.g., MCF-7 breast cancer cells) with a therapeutic agent (e.g., Doxorubicin) to assess the impact on this compound levels.
Materials:
-
MCF-7 cells (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Doxorubicin (or other drug of interest)
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well plates)
-
Trypsin-EDTA
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of drug treatment.
-
Drug Preparation: Prepare a stock solution of Doxorubicin in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Once cells have reached the desired confluency, remove the old medium and add the medium containing the different concentrations of Doxorubicin or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).
-
Cell Harvest:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with a complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells, discard the supernatant, and wash the cell pellet with ice-cold PBS.
-
The cell pellet is now ready for the sample preparation protocol for this compound analysis.
-
Protocol 2: Sample Preparation from Cell Pellets for LC-MS/MS Analysis
This protocol details the extraction of this compound from cell pellets for subsequent quantification.
Materials:
-
Cell pellet from Protocol 1
-
Water (LC-MS grade)
-
Internal Standard (IS): Stable isotope-labeled N1,N12-diacetylspermine or other suitable standard
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Lysis and Protein Precipitation:
-
Resuspend the cell pellet in a protein precipitation solution (e.g., 80% methanol in water) containing the internal standard.
-
Vortex vigorously for 1 minute to ensure cell lysis and protein precipitation.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Drying (Optional but Recommended): Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, typically the initial mobile phase composition (e.g., 10% acetonitrile with 0.1% formic acid).
-
Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any remaining particulates before transferring to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of this compound.[4][5] Instrument parameters should be optimized for the specific LC-MS/MS system being used.
Liquid Chromatography (LC) Parameters:
-
Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a reversed-phase C18 column with an ion-pairing agent. A Waters ACQUITY HSS PFP column (1.8 µm, 2.1 mm × 100 mm) has been shown to be effective.[4]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.[4]
-
Mobile Phase B: 95% Acetonitrile / 5% Water with 0.1% formic acid and 10 mM ammonium formate.[4]
-
Gradient: A gradient from low to high organic phase (Mobile Phase B) is typically used. For example:
-
0-1 min: 10% B
-
1-3 min: Gradient to 95% B
-
3-4 min: Hold at 95% B
-
4-5 min: Return to 10% B
-
5-7 min: Re-equilibration at 10% B
-
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40-45°C[4]
-
Injection Volume: 5-10 µL
Tandem Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: The precursor ion (Q1) is m/z 245.2. Product ions (Q3) for monitoring can include m/z 72.1, 129.1, and 143.1. Specific transitions should be optimized.
-
Internal Standard: Monitor the appropriate MRM transitions for the chosen stable isotope-labeled standard.
-
-
Instrument Settings: Optimize collision energy, declustering potential, and other source parameters for maximum sensitivity of the target analytes.
Quantification:
-
Create a calibration curve using a series of known concentrations of this compound standard spiked with a constant concentration of the internal standard.
-
The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Results can be normalized to the initial cell number or protein concentration.
References
- 1. The role of the polyamine catabolic enzymes SSAT and SMO in the synergistic effects of standard chemotherapeutic agents with a polyamine analogue in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated N1-Acetylspermidine Levels in Doxorubicin-treated MCF-7 Cancer Cells: Histone Deacetylase 10 Inhibition with an N1-Acetylspermidine Mimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Up-regulation of spermidine/spermine N1-acetyltransferase (SSAT) expression is a part of proliferative but not anabolic response of mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass spectrometry based quantification of arginine metabolites including polyamines in different sample matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve N1-Acetylspermine stability during sample storage?
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of N1-Acetylspermine during sample storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Troubleshooting Guide
This guide addresses specific issues that may lead to inaccurate this compound measurements due to sample instability.
| Issue | Potential Cause | Recommended Action |
| Lower than expected this compound levels in freshly processed samples | Enzymatic degradation by polyamine oxidases (PAOs) during sample collection and handling. | Minimize processing time and keep samples on ice. Consider adding a broad-spectrum polyamine oxidase inhibitor to the collection tubes. |
| Suboptimal pH leading to degradation. | Ensure the sample pH is maintained within a stable range, ideally between 6.8 and 7.4. | |
| Variable results between aliquots of the same sample | Inconsistent thawing procedures. | Thaw all aliquots uniformly and on ice to prevent localized warming that can accelerate degradation. |
| Multiple freeze-thaw cycles of a parent sample before aliquoting. | Aliquot samples into single-use vials immediately after the initial processing to avoid repeated freeze-thaw cycles of the bulk sample. | |
| Decreasing this compound concentrations in stored samples over time | Improper storage temperature. | Store samples at -80°C for long-term stability. Storage at -20°C may be suitable for shorter durations, but degradation is more likely. |
| Oxidation of this compound. | Use tubes with minimal headspace and consider flushing with an inert gas (e.g., argon or nitrogen) before capping to minimize oxidative stress. | |
| Interference or poor recovery in analytical assays (LC-MS/MS) | Choice of anticoagulant for plasma samples. | For plasma samples, heparin is often preferred for metabolomics studies as it tends to cause less interference in mass spectrometry compared to EDTA or citrate (B86180).[1][2] However, validation with your specific analytical method is crucial. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in biological samples?
A1: The primary degradation pathway for this compound is enzymatic oxidation catalyzed by N1-acetylpolyamine oxidase (APAO).[3][4] This enzyme converts this compound back to spermine (B22157). This enzymatic activity can be a significant source of analyte loss if samples are not handled and stored properly.
Q2: What is the optimal temperature for long-term storage of samples for this compound analysis?
A2: For long-term stability, it is highly recommended to store all biological samples (plasma, urine, and tissue homogenates) at -80°C. While storage at -20°C may be adequate for short periods, studies on other polyamines and metabolites show that -80°C is superior for preserving sample integrity over months to years.[5][6]
Q3: How many freeze-thaw cycles can my samples undergo before this compound levels are significantly affected?
A3: While specific data for this compound is limited, general metabolomics best practices recommend minimizing freeze-thaw cycles. It is advisable to limit the number of cycles to no more than three.[1][2] For critical experiments, it is best to thaw a sample only once. To avoid repeated freeze-thaw cycles, it is recommended to divide samples into single-use aliquots before the initial freezing.
Q4: Which anticoagulant should I use when collecting plasma for this compound measurement?
A4: The choice of anticoagulant can impact the results of mass spectrometry-based analyses. While EDTA and citrate are common anticoagulants, they can chelate metal ions and may cause ion suppression or enhancement in the mass spectrometer.[1][2] Heparin is often recommended for metabolomics studies as it typically results in less interference.[1][2] However, it is essential to validate the chosen anticoagulant with your specific analytical method to ensure it does not interfere with this compound quantification.
Q5: Can I use any additives to improve the stability of this compound in my samples?
A5: Yes, to prevent enzymatic degradation, the addition of a polyamine oxidase (PAO) inhibitor to the collection tube can be beneficial, especially if there is a delay in processing or if samples will be stored for an extended period before analysis. There are several commercially available PAO inhibitors.[7][8] It is crucial to ensure that the chosen inhibitor does not interfere with your analytical method.
Data on this compound Stability
While comprehensive quantitative data on this compound stability is not extensively available in published literature, the following table summarizes general stability recommendations for polyamines and other metabolites based on available studies. These should be considered as guidelines, and it is highly recommended to perform an in-house stability study for your specific sample type and storage conditions.
| Storage Condition | Plasma | Urine | Tissue Homogenate | Recommendation |
| Room Temperature (20-25°C) | Unstable, significant degradation likely within hours. | Unstable, significant degradation likely within hours. | Highly unstable due to high enzymatic activity. | Not Recommended. Process samples immediately on ice. |
| Refrigerated (2-8°C) | Stable for a few hours. | Stable for up to 24 hours for some metabolites. | Unstable, process as quickly as possible. | Short-term storage only. Freeze for longer periods. |
| Frozen (-20°C) | Moderately stable for short to medium-term storage (weeks to a few months).[5] | Moderately stable for short to medium-term storage.[9] | Moderately stable, but -80°C is preferred. | Acceptable for short-term storage. For long-term, use -80°C. |
| Ultra-low (-80°C) | Highly stable for long-term storage (months to years).[5][6] | Highly stable for long-term storage.[9] | Highly stable for long-term storage. | Recommended for all long-term storage. |
| Freeze-Thaw Cycles | Limit to ≤3 cycles.[1][2] | Limit to ≤3 cycles. | Limit to ≤3 cycles. | Aliquot into single-use tubes to avoid repeated freeze-thaw. |
Experimental Protocols
Protocol for Sample Collection and Processing to Enhance this compound Stability
-
Blood (for Plasma):
-
Collect whole blood into tubes containing heparin as the anticoagulant.
-
Immediately place the collection tubes on ice.
-
Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C.
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.
-
Dispense the plasma into pre-labeled, single-use cryovials.
-
Immediately snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and then transfer to -80°C for long-term storage.
-
-
Urine:
-
Collect mid-stream urine in a sterile container.
-
Place the container on ice immediately after collection.
-
Centrifuge the urine at 2,000 x g for 10 minutes at 4°C to remove cells and debris.
-
Transfer the supernatant to pre-labeled, single-use cryovials.
-
Immediately snap-freeze the aliquots and store them at -80°C.
-
-
Tissue:
-
Excise the tissue of interest as quickly as possible to minimize post-mortem changes.
-
Immediately snap-freeze the tissue in liquid nitrogen.
-
Store the frozen tissue at -80°C until homogenization.
-
For homogenization, keep the tissue frozen on dry ice and homogenize in a pre-chilled buffer, preferably on ice.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Aliquot the supernatant into single-use cryovials, snap-freeze, and store at -80°C.
-
Visualizations
Caption: Recommended workflow for sample collection and processing.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. Human plasma stability during handling and storage: impact on NMR metabolomics - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Inhibition of polyamine and spermine oxidases by polyamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amine oxidase-based biosensors for spermine and spermidine determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting low recovery of N1-Acetylspermine during solid-phase extraction.
Technical Support Center: Solid-Phase Extraction (SPE)
Welcome to the technical support center for solid-phase extraction. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the recovery of N1-Acetylspermine.
Troubleshooting Guide: Low Recovery of this compound
This guide addresses the most common issues leading to poor analyte recovery during SPE and provides systematic solutions. A crucial first step in troubleshooting is to determine where the analyte is being lost by collecting and analyzing the fractions from each step of the process (load, wash, and elution).[1][2]
❓ My this compound is being lost in the sample loading fraction. What are the likely causes and solutions?
This indicates that the analyte is not binding sufficiently to the SPE sorbent.[2] The primary reasons involve a mismatch between the sample conditions and the sorbent chemistry.
-
Cause 1: Incorrect Sorbent Choice. this compound is a basic compound containing amine groups. Using a non-polar (e.g., C18) or anion-exchange sorbent will result in poor retention.
-
Solution: Utilize a Strong Cation Exchange (SCX) sorbent. These sorbents feature a negatively charged functional group (like benzene (B151609) sulfonic acid) that strongly binds positively charged analytes like protonated this compound through ionic interactions.[3][4]
-
-
Cause 2: Improper Sample pH. For this compound to bind to an SCX sorbent, its primary and secondary amine groups must be protonated (positively charged). If the sample pH is too high (alkaline), the analyte will be neutral and will not be retained.[5][6]
-
Cause 3: Strong Sample Solvent. If the sample is dissolved in a solvent with a high percentage of organic content, the analyte may have a greater affinity for the solvent than the sorbent, leading to breakthrough during loading.[1][2]
-
Solution: Whenever possible, dilute the sample with a weak, aqueous solvent (e.g., the same acidic buffer used for equilibration) to maximize the analyte's interaction with the sorbent.[2]
-
-
Cause 4: Exceeded Sorbent Capacity. Overloading the cartridge with too much sample or matrix components can lead to incomplete binding.[8]
❓ I'm losing this compound during the wash step. How can I prevent this?
Analyte loss during the wash step occurs when the wash solvent is strong enough to disrupt the binding interaction and prematurely elute the analyte along with interferences.[1]
-
Cause: Wash Solvent is Too Strong. A common error is using a wash solvent with too high a percentage of organic solvent (e.g., methanol (B129727), acetonitrile).[1]
-
Solution 1: Reduce Organic Strength. Decrease the percentage of the organic component in your wash solvent. A wash step with a weak organic solvent or an acidic aqueous solution (e.g., 0.1 N HCl) is often sufficient to remove interferences without affecting the ionically bound this compound.[4][6]
-
Solution 2: Maintain Acidic pH. Ensure the wash solvent has an acidic pH to keep the this compound protonated and strongly bound to the SCX sorbent.[1]
-
❓ this compound is not eluting from the cartridge, or the recovery is very low in the elution fraction. What should I do?
This issue suggests that the elution solvent is not strong enough to break the ionic bond between the analyte and the SCX sorbent.[5][8]
-
Cause: Elution Solvent is Too Weak. For ion-exchange SPE, the elution solvent must either neutralize the charge on the analyte or the sorbent.
-
Solution 1: Increase Elution Solvent pH. The most effective way to elute a basic compound from an SCX sorbent is to use an alkaline elution solvent. This deprotonates the analyte, neutralizing its positive charge and releasing it from the negatively charged sorbent. A common and effective eluent is 2-5% ammonium (B1175870) hydroxide (B78521) in methanol or acetonitrile.[4][6]
-
Solution 2: Increase Elution Volume or Use Multiple Aliquots. If recovery remains low, increase the volume of the elution solvent.[8] Applying the elution solvent in two smaller, separate aliquots can sometimes improve recovery compared to a single larger volume.[10]
-
Troubleshooting Summary
The following table summarizes the key experimental parameters, potential problems related to low recovery, and the recommended solutions for extracting this compound.
| Parameter | Potential Problem with Low Recovery | Recommended Solution |
| Sorbent Choice | Sorbent does not adequately retain the analyte. | Use a Strong Cation Exchange (SCX) sorbent for basic compounds like this compound.[3][4] |
| Sample pH | Analyte is not charged and fails to bind to the ion-exchange sorbent. | Acidify the sample (e.g., with 1-2% formic or phosphoric acid) to ensure amine groups are protonated.[4][6][7] |
| Sample Loading | Sample solvent is too strong, preventing retention. Cartridge is overloaded. Flow rate is too high.[5][8][11] | Dilute the sample in a weak, aqueous solvent.[2] Ensure the sample load is within the sorbent's capacity.[8] Decrease the flow rate.[2][11] |
| Wash Step | Wash solvent is too strong, causing premature elution of the analyte. | Decrease the percentage of organic solvent in the wash solution. Maintain an acidic pH to keep the analyte charged and bound.[1][6] |
| Elution Step | Elution solvent is too weak to disrupt the sorbent-analyte interaction. | Increase the pH of the elution solvent (e.g., 5% ammonium hydroxide in methanol) to neutralize the analyte's charge.[4][6] Increase solvent strength or elution volume.[8] |
| Cartridge Conditioning | Incomplete wetting of the sorbent bed leads to inconsistent analyte binding.[5] | Condition with methanol, then equilibrate with an acidic buffer (e.g., water with 1% formic acid). Do not allow silica-based sorbents to dry out before loading the sample.[2][6] |
Visual Guides
Logical Troubleshooting Workflow
This diagram outlines a step-by-step process to identify the source of low analyte recovery.
References
- 1. youtube.com [youtube.com]
- 2. silicycle.com [silicycle.com]
- 3. Strata SCX Solid Phase Extraction (SPE) Products | Phenomenex [phenomenex.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. specartridge.com [specartridge.com]
- 6. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SPE Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
Optimizing LC-MS/MS parameters for N1-Acetylspermine analysis.
Welcome to the technical support center for the optimization of N1-Acetylspermine analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for this compound?
A1: Multiple Reaction Monitoring (MRM) is crucial for the selective and sensitive quantification of this compound. Two common precursor-product ion transitions are typically monitored. The precursor ion (Q1) is the protonated molecule [M+H]+, and the product ions (Q3) are characteristic fragments.
Table 1: Optimized Mass Spectrometry Parameters for this compound.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (V) | Cell Exit Potential (CXP) (V) |
| This compound | 245.2 | 143.1 | 55 | 25 | 12 |
| This compound | 245.2 | 112.1 | 55 | 35 | 10 |
Data compiled from a study on acetylated polyamines quantification.[1]
Q2: Which type of liquid chromatography column is recommended for this compound analysis?
A2: Due to the polar nature of this compound, various column chemistries can be employed. A common issue with polyamine analysis is poor peak shape (tailing) and carryover.[1] To overcome this, both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) columns are used. A pentafluorophenyl (PFP) column has been shown to provide narrow and minimally tailing peaks.[1] Another option is a C18 column, which is also widely used for the separation of polyamines.[2][3]
Q3: What are the recommended mobile phases for this compound separation?
A3: The choice of mobile phase is critical for achieving good chromatographic separation and peak shape. A common approach involves using a gradient elution with an aqueous mobile phase (A) and an organic mobile phase (B), both containing an additive to improve peak shape and ionization efficiency.
-
Mobile Phase A (Aqueous): Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.[1]
-
Mobile Phase B (Organic): 5% water in acetonitrile (B52724) with 0.1% formic acid and 10 mM ammonium formate.[1]
An alternative is using 0.1% formic acid in water for mobile phase A and 0.1% formic acid in acetonitrile for mobile phase B.[2]
Q4: How can I prepare biological samples (e.g., plasma, urine, saliva) for this compound analysis?
A4: Sample preparation is crucial for removing interferences and ensuring accurate quantification. A common and effective method is protein precipitation.
Detailed Protocol: Protein Precipitation [1]
-
Sample Aliquoting: Add 100 µL of the biological sample (plasma, urine, or saliva) to a well of a 96-well plate.
-
Internal Standard Spiking: Prepare an extraction solvent consisting of a 50/50 mixture of acetonitrile/methanol. Spike this solvent with a suitable internal standard (e.g., stable isotope-labeled N1,N12-diacetylspermine). Cool the mixture to -20°C.
-
Protein Precipitation: Add 500 µL of the cold extraction solvent containing the internal standard to each sample well.
-
Vortexing: Mix thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the plate to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise the accuracy and precision of quantification.
Table 2: Troubleshooting Poor Peak Shape.
| Potential Cause | Recommended Solution |
| Column Overload | Decrease the injection volume or dilute the sample. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For basic compounds like this compound, a mobile phase with a slightly acidic pH (e.g., using formic acid) is often beneficial. |
| Secondary Interactions with Column | Use a column with a different chemistry (e.g., PFP instead of C18). Ensure end-capped columns are used to minimize silanol (B1196071) interactions. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and mass spectrometer.[4] |
| Contamination of Column or Guard Column | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[4] |
| Injection of Sample in Strong Organic Solvent | Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase conditions.[5] |
Issue 2: No Signal or Significant Loss of Sensitivity
A complete loss of signal can be due to issues with the LC system, the mass spectrometer, or the sample itself.
Logical Troubleshooting Workflow for Signal Loss
Caption: A decision tree for troubleshooting signal loss in LC-MS/MS analysis.
Issue 3: Sample Carryover
Carryover from a previous injection can lead to artificially high results for the subsequent sample.
Table 3: Strategies to Minimize Carryover.
| Strategy | Detailed Action |
| Optimize Autosampler Wash | Use a strong wash solvent (e.g., a high percentage of organic solvent) and a weak wash solvent. Increase the volume and number of wash cycles. Ensure the injection needle is washed both inside and out. |
| Modify LC Gradient | Incorporate a high-organic wash step at the end of each gradient run to elute any strongly retained compounds from the column. |
| Check for Adsorption Sites | This compound can be "sticky."[6] Check for and replace any contaminated PEEK tubing, rotor seals, or other components in the flow path. |
| Inject Blank Samples | Run blank solvent injections after high-concentration samples to assess the extent of carryover. |
Experimental Protocols & Data
Standard LC-MS/MS Workflow
The general workflow for analyzing this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: A typical experimental workflow for this compound analysis by LC-MS/MS.
Quantitative Performance
The following table summarizes the quantitative performance that can be expected from an optimized LC-MS/MS method for acetylated polyamines.
Table 4: Method Validation and Performance Data.
| Parameter | This compound | N8-Acetylspermidine | N1,N12-Diacetylspermine |
| Linear Range | 0.0375–2500 ng/mL | 0.0375–312.5 ng/mL | 0.0375–750 ng/mL |
| R² Value | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 |
| Precision (RSD%) | < 15% | < 15% | < 15% |
| Accuracy (% Error) | < 15% | < 15% | < 15% |
Data is based on a high-throughput sample preparation and LC-MS/MS method for the quantification of acetylated polyamines in various human biofluids.[1]
References
- 1. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gender-Related Differences on Polyamine Metabolome in Liquid Biopsies by a Simple and Sensitive Two-Step Liquid-Liquid Extraction and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
Common interferences in the measurement of N1-Acetylspermine in urine.
Welcome to the technical support center for the measurement of N1-Acetylspermine in urine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common interferences and to offer troubleshooting support for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for measuring this compound in urine?
A1: The two most prevalent and robust methods for the quantification of this compound in urine are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is highly specific and sensitive, allowing for the simultaneous measurement of multiple polyamines. ELISA is a high-throughput method suitable for analyzing a large number of samples.
Q2: What are the main categories of substances that can interfere with this compound measurement?
A2: Interferences can be broadly categorized as endogenous and exogenous.
-
Endogenous substances originate from within the body and include structurally similar molecules, such as other acetylated polyamines, which may cross-react in immunoassays. High concentrations of lipids, bilirubin, or hemoglobin in the urine can also cause interference.
-
Exogenous substances are introduced from outside the body. These can include prescription medications, over-the-counter drugs, and their metabolites, as well as dietary components.
Q3: How can sample handling and storage affect the measurement of this compound?
A3: Proper sample handling and storage are critical for accurate results. This compound levels can fluctuate throughout the day, so a 24-hour urine collection is often recommended to account for this diurnal variation. For storage, it is best to process urine samples as quickly as possible. If immediate analysis is not possible, samples should be stored at 4°C for short-term storage (up to 48 hours) or at -80°C for long-term storage to prevent degradation.[1] It is also advisable to centrifuge samples to remove particulate matter.
Q4: Can diet impact the levels of this compound in urine?
A4: Yes, diet can influence urinary polyamine levels. While direct correlations between specific foods and this compound are still under investigation, studies have shown that intake of red meat and total energy can affect the levels of other urinary polyamines. Therefore, it is an important factor to consider in study design and data interpretation.
Troubleshooting Guides
ELISA-Based Assays
Issue 1: Higher-than-expected this compound concentrations.
| Potential Cause | Troubleshooting Step |
| Cross-reactivity with other acetylated polyamines | Verify the specificity of the antibody used in your ELISA kit. Some antibodies may show cross-reactivity with structurally similar compounds like N1,N8-diacetylspermidine or N1,N12-diacetylspermine.[2] Check the kit's package insert for cross-reactivity data. |
| Presence of interfering substances in the sample | Review the patient's or subject's medication history for drugs known to interfere with immunoassays. Although specific drug interferences for this compound are not well-documented, general immunoassay interferents should be considered. |
| Improper washing steps | Ensure that the washing steps are performed thoroughly according to the protocol to remove all unbound components. |
Issue 2: Lower-than-expected or no signal.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | Review sample handling and storage procedures. Ensure that samples were stored at the correct temperature and for an appropriate duration. |
| Error in reagent preparation | Double-check all reagent dilutions and preparation steps. Ensure that all reagents are within their expiration dates and have been stored correctly. |
| Incorrect assay procedure | Carefully review the entire ELISA protocol to ensure all steps were followed correctly, including incubation times and temperatures. |
LC-MS/MS-Based Assays
Issue 1: Inconsistent or non-reproducible results.
| Potential Cause | Troubleshooting Step |
| Matrix effects | The urine matrix is complex and can cause ion suppression or enhancement, leading to variability. Optimize the sample preparation method to remove interfering substances. Methods like solid-phase extraction (SPE) can be effective.[3] Using a stable isotope-labeled internal standard for this compound is highly recommended to compensate for matrix effects.[4] |
| Carryover | If a high-concentration sample is followed by a low-concentration sample, carryover can occur. Implement a rigorous wash cycle for the autosampler and injection port between samples. |
| Analyte degradation | Ensure the stability of this compound in the processed sample matrix and in the autosampler. |
Issue 2: Poor peak shape or retention time shifts.
| Potential Cause | Troubleshooting Step |
| Suboptimal chromatographic conditions | Optimize the mobile phase composition, gradient, and column temperature. Ensure the pH of the mobile phase is appropriate for the analyte. |
| Column degradation | The analytical column can degrade over time. Replace the column if performance deteriorates. |
| Matrix components affecting chromatography | Improve the sample clean-up procedure to remove matrix components that may be interacting with the stationary phase. |
Experimental Protocols
Protocol 1: ELISA for Acetylated Polyamines in Urine
This protocol is a general guideline based on commercially available competitive ELISA kits. Users should always refer to the specific instructions provided with their kit.
Principle: This is a competitive immunoassay. This compound in the sample competes with a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a microplate coated with a specific antibody. The amount of bound enzyme conjugate is inversely proportional to the concentration of this compound in the sample.
Materials:
-
ELISA microplate coated with anti-N1-Acetylspermine antibody
-
This compound standards
-
This compound-HRP conjugate
-
Wash buffer
-
TMB substrate
-
Stop solution
-
Urine samples
Procedure:
-
Sample Preparation: Centrifuge urine samples to remove any sediment. Dilute samples as recommended by the kit manufacturer.
-
Standard Curve Preparation: Prepare a series of this compound standards according to the kit instructions.
-
Assay: a. Add standards and diluted urine samples to the appropriate wells of the microplate. b. Add the this compound-HRP conjugate to each well. c. Incubate the plate as specified in the protocol (e.g., 1-2 hours at room temperature). d. Wash the plate multiple times with wash buffer to remove unbound reagents. e. Add TMB substrate to each well and incubate in the dark until color develops. f. Add stop solution to terminate the reaction.
-
Data Analysis: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm). Construct a standard curve and determine the concentration of this compound in the samples.
Cross-Reactivity Data (Example): The following table provides an example of cross-reactivity data that might be found in an ELISA kit insert. Actual values will vary between different kits.
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| N1,N12-Diacetylspermine | < 1 |
| N1,N8-Diacetylspermidine | < 1 |
| N8-Acetylspermidine | Not Significant |
| Spermidine | Not Significant |
| Spermine | Not Significant |
| Putrescine | Not Significant |
| Ornithine | Not Significant |
Data adapted from a representative N1-Acetyl-Spermidine ELISA kit datasheet which indicates high specificity for the target analyte.[5]
Protocol 2: LC-MS/MS for this compound in Urine
This protocol provides a general workflow for the analysis of this compound in urine by LC-MS/MS. Method parameters will need to be optimized for specific instrumentation.
Sample Preparation (Dilute-and-Shoot):
-
Thaw urine samples to room temperature and vortex.
-
Centrifuge the samples to pellet any precipitates.
-
Dilute an aliquot of the supernatant with a solution containing a stable isotope-labeled internal standard of this compound.
-
Inject the diluted sample into the LC-MS/MS system.[4]
LC-MS/MS Parameters (Example):
| Parameter | Condition |
| LC Column | C18 reversed-phase column |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of polyamines |
| Flow Rate | e.g., 0.4 mL/min |
| Injection Volume | e.g., 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor and product ions for this compound and its internal standard |
Data Analysis: Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
Signaling Pathways and Logical Relationships
Polyamine Metabolism Pathway
This diagram illustrates the metabolic pathway leading to the formation of this compound. Understanding this pathway can help in interpreting results, as changes in the activity of enzymes like spermidine/spermine N1-acetyltransferase (SSAT) can directly impact this compound levels.
Troubleshooting Workflow for Inaccurate Results
This diagram provides a logical workflow for troubleshooting inaccurate this compound measurements.
References
- 1. N1-Acetyl-Spermidine ELISA kit - Serum, Plasma, Supernatant [immusmol.com]
- 2. Two enzyme-linked immunosorbent assay (ELISA) systems for N1,N8-diacetylspermidine and N1,N12-diacetylspermine using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eaglebio.com [eaglebio.com]
Technical Support Center: Ensuring the Stability of N1-Acetylspermine in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of N1-Acetylspermine in various biological samples. Accurate quantification of this polyamine is crucial for research in areas such as cancer, neurodegenerative diseases, and other metabolic disorders. This guide offers troubleshooting advice and answers to frequently asked questions to help you maintain the integrity of your samples and obtain reliable experimental results.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| Low or no detectable this compound | Enzymatic Degradation: this compound is a substrate for N1-acetylpolyamine oxidase (PAOX), which can rapidly degrade the analyte in fresh biological samples. | 1. Immediate Processing & Freezing: Process samples immediately after collection. If immediate processing is not possible, flash-freeze samples in liquid nitrogen and store them at -80°C. 2. Use of Enzyme Inhibitors: Add a PAOX inhibitor, such as MDL 72527, to the sample collection tubes or during homogenization. A final concentration in the low micromolar range (e.g., 20 µM) is often effective. |
| Improper Sample Handling: Delays in processing, exposure to room temperature for extended periods, and slow freezing can all contribute to degradation. | 1. Maintain Cold Chain: Keep samples on ice throughout the collection and processing steps. 2. Rapid Freezing: Use liquid nitrogen or a dry ice/ethanol slurry for rapid freezing to halt enzymatic activity quickly. | |
| pH Instability: Changes in the pH of the biological matrix upon storage or processing can affect the stability of this compound. | 1. pH Control: For plasma samples requiring extensive preparation, consider collecting blood in tubes containing a buffer (e.g., 0.1 volume of 0.3 M phosphate (B84403) buffer, pH 5) to stabilize the pH. 2. Acidification: Deproteinization with acids like perchloric acid (PCA) or trichloroacetic acid (TCA) not only removes proteins but also creates an acidic environment that helps to preserve polyamines. | |
| High variability between replicate samples | Inconsistent Sample Processing: Variations in the time between collection and processing, different incubation times, or inconsistent addition of inhibitors can lead to variable degradation. | 1. Standardize Protocols: Adhere strictly to a standardized operating procedure (SOP) for all samples in a study. 2. Consistent Timing: Ensure that the time from sample collection to freezing or addition of stabilizing agents is consistent for all samples. |
| Matrix Effects in Analysis: Components of the biological matrix can interfere with the analytical method (e.g., LC-MS/MS), leading to signal suppression or enhancement. | 1. Optimized Extraction: Use a robust extraction method, such as a two-step liquid-liquid extraction, to remove interfering substances. 2. Use of Internal Standards: Incorporate a stable isotope-labeled internal standard for this compound to correct for matrix effects and variations in sample processing. | |
| Analyte loss during sample preparation | Adsorption to Surfaces: Polyamines can adhere to glass surfaces. | 1. Use Polypropylene (B1209903) Tubes: Utilize polypropylene tubes and pipette tips for all sample handling and storage steps to minimize adsorption. |
| Inefficient Extraction: The chosen extraction method may not be effectively recovering this compound from the matrix. | 1. Method Validation: Validate your extraction method to ensure high and reproducible recovery of this compound. 2. Adjust Solvent Polarity: Optimize the polarity of your extraction solvent based on the specific matrix to improve recovery. |
Frequently Asked Questions (FAQs)
Sample Collection and Handling
Q1: What is the best anticoagulant to use for blood collection when analyzing this compound in plasma?
A1: EDTA is the recommended anticoagulant. It chelates divalent cations that are cofactors for some enzymes, which can help in reducing enzymatic activity. Heparin can also be used, but EDTA is generally preferred for metabolomics studies.
Q2: How quickly do I need to process my blood samples after collection?
A2: It is critical to process blood samples as quickly as possible, ideally within one hour of collection. Centrifuge the blood to separate plasma or serum and then immediately freeze the supernatant at -80°C. If immediate processing is not feasible, keep the whole blood on ice.
Q3: Can I store whole blood before processing?
A3: Storing whole blood for extended periods is not recommended due to ongoing metabolic activity and potential for cell lysis, which can alter the composition of the plasma. If storage is unavoidable, keep the blood at 4°C for the shortest possible time. For long-term studies, immediate processing and freezing of plasma or serum is the best practice.
Sample Storage
Q4: What is the optimal temperature for long-term storage of biological samples for this compound analysis?
A4: For long-term storage, -80°C is the recommended temperature.[1][2][3] Storage at -20°C may be suitable for shorter periods, but -80°C is crucial for minimizing degradation over months to years.[2][4][5]
Q5: How many freeze-thaw cycles are acceptable for samples containing this compound?
A5: It is best to minimize freeze-thaw cycles. Ideally, samples should be aliquoted into single-use vials after the initial processing to avoid the need for repeated thawing. If repeated analysis from the same aliquot is necessary, limit it to no more than three freeze-thaw cycles.[3]
Sample Preparation
Q6: What is the recommended method for deproteinization of samples?
A6: Protein precipitation using cold perchloric acid (PCA) or trichloroacetic acid (TCA) is a common and effective method.[6] This not only removes proteins that can interfere with analysis but also acidifies the sample, which helps to stabilize polyamines.
Q7: Should I use an enzyme inhibitor? If so, which one and at what concentration?
A7: Yes, using an enzyme inhibitor is highly recommended, especially if there is any delay in processing. MDL 72527 is a potent irreversible inhibitor of N1-acetylpolyamine oxidase (PAOX). A final concentration in the low micromolar range (e.g., 20 µM) is typically sufficient to inhibit PAOX activity in the sample.
Experimental Protocols & Visualizations
Below are detailed methodologies and visual workflows to guide your experimental setup.
-
Collection: Draw whole blood into EDTA-containing vacutainer tubes.
-
Mixing: Gently invert the tubes 8-10 times to ensure proper mixing of blood and anticoagulant.
-
Cooling: Immediately place the tubes on ice.
-
Centrifugation: Within one hour of collection, centrifuge the blood at 1,300 x g for 10 minutes at 4°C.
-
Aliquoting: Carefully transfer the supernatant (plasma) into pre-labeled polypropylene cryovials.
-
Storage: Immediately flash-freeze the aliquots in liquid nitrogen and store them at -80°C until analysis.
-
Excision: Excise the tissue of interest as quickly as possible to minimize post-mortem degradation.
-
Washing: Briefly wash the tissue in ice-cold phosphate-buffered saline (PBS) to remove any blood.
-
Freezing: Immediately snap-freeze the tissue in liquid nitrogen. Store at -80°C if not proceeding directly to homogenization.
-
Homogenization Buffer: Prepare a homogenization buffer containing a PAOX inhibitor (e.g., 20 µM MDL 72527). Keep the buffer on ice.
-
Homogenization: Weigh the frozen tissue and add it to a pre-chilled tube containing the appropriate volume of ice-cold homogenization buffer. Homogenize the tissue using a suitable method (e.g., bead beater, sonicator) while keeping the sample on ice.
-
Deproteinization: Add cold perchloric acid (PCA) to a final concentration of 0.2-0.4 M. Vortex and incubate on ice for 30 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant containing the polyamines to a new tube.
-
Storage: Store the extract at -80°C until analysis.
The primary route of this compound degradation in biological matrices is through the action of the FAD-dependent enzyme, N1-acetylpolyamine oxidase (PAOX). This enzyme catalyzes the oxidation of this compound, leading to the formation of spermidine (B129725) and 3-acetamidopropanal. This enzymatic activity is a key reason for the instability of this compound in improperly handled samples.
References
- 1. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance the sensitivity of N1-Acetylspermine ELISA.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of N1-Acetylspermine ELISA experiments.
Troubleshooting Guide
This guide addresses common issues that can affect the sensitivity of your this compound ELISA in a question-and-answer format.
Question: Why am I getting a weak or no signal in my competitive ELISA?
Answer: In a competitive ELISA, a weak signal indicates a high concentration of this compound in the sample. However, if you observe a weak signal across all wells, including your zero standard, it points to a problem with the assay setup. Potential causes and solutions are outlined below:
| Potential Cause | Recommended Action |
| Incorrect Reagent Preparation or Addition | Ensure all reagents are brought to room temperature before use and prepared according to the protocol. Double-check the order of reagent addition. |
| Suboptimal Antibody Concentration | The concentration of the primary antibody is critical in a competitive ELISA. A concentration that is too high will require more analyte to displace, reducing sensitivity. Consider titrating the primary antibody to find the optimal concentration that gives a robust signal with the zero standard. |
| Insufficient Incubation Time or Temperature | Ensure that incubation times and temperatures are strictly followed as per the manufacturer's protocol. Increasing the incubation time of the primary antibody (e.g., overnight at 4°C) can sometimes enhance binding. |
| Inactive Enzyme Conjugate or Substrate | Confirm that the enzyme conjugate and substrate are within their expiration dates and have been stored correctly. Prepare the substrate solution immediately before use. |
| Presence of Inhibitors in Buffers | Sodium azide (B81097) is a common preservative but is a potent inhibitor of Horseradish Peroxidase (HRP). Ensure that no buffers used with an HRP-conjugated antibody contain sodium azide. |
Question: What causes high background in my this compound ELISA?
Answer: High background can mask the specific signal, leading to reduced sensitivity and inaccurate results. The following are common causes and their solutions:
| Potential Cause | Recommended Action |
| Insufficient Washing | Inadequate washing can leave behind unbound reagents, contributing to high background. Increase the number of wash steps and ensure that the wells are completely filled and emptied during each wash. A soak step of 30-60 seconds with the wash buffer can also be beneficial. |
| Non-specific Binding | The antibody or enzyme conjugate may be binding non-specifically to the plate. Ensure that the blocking buffer is appropriate for your assay and that the incubation time for the blocking step is sufficient. |
| High Concentration of Detection Reagents | An excessively high concentration of the primary antibody or the enzyme conjugate can lead to high background. Titrate these reagents to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Cross-reactivity | The antibody may be cross-reacting with other molecules in the sample matrix. Check the specificity of the antibody and consider sample purification steps if necessary. |
| Contaminated Reagents | Buffers or other reagents contaminated with HRP or other enzymes can cause a high background. Use fresh, sterile reagents. |
Frequently Asked Questions (FAQs)
Q1: How can I improve the sensitivity of my this compound competitive ELISA?
A1: Enhancing the sensitivity of a competitive ELISA involves optimizing several factors:
-
Antibody Affinity: Use a high-affinity primary antibody specific for this compound.
-
Reagent Concentrations: Titrate the capture antibody and the enzyme-labeled antigen to find the optimal concentrations. In a competitive assay, lower concentrations of these reagents can lead to higher sensitivity.
-
Incubation Times: Optimize incubation times for each step. Longer incubation times for the sample and primary antibody may allow for better competition.
-
Signal Amplification: Consider using a biotinylated secondary antibody and a streptavidin-HRP conjugate for signal amplification.
Q2: What is the expected sensitivity and range for an this compound ELISA?
A2: The sensitivity and range can vary between different commercial kits. For a closely related molecule, N1-Acetyl-Spermidine, a typical competitive ELISA kit has a sensitivity of around 3.5 nM and a standard range of 8–312.5 nM.[1][2][3][4] Always refer to the manufacturer's datasheet for the specific performance characteristics of your kit.
Q3: Can I use samples other than plasma or serum?
A3: Many commercial kits are validated for use with plasma and serum.[3][4] If you intend to use other sample types, such as cell culture supernatants, it is crucial to perform validation experiments to ensure that the sample matrix does not interfere with the assay. This may involve spiking a known amount of this compound into the sample matrix and assessing recovery.
Q4: How important is the standard curve in a competitive ELISA?
A4: The standard curve is critical for accurate quantification. In a competitive ELISA, the signal is inversely proportional to the concentration of the analyte. A new standard curve must be generated for each assay plate to ensure accurate results.
Quantitative Data Summary
The following table summarizes the performance characteristics of a commercially available competitive ELISA kit for N1-Acetyl-Spermidine, a structurally similar analyte to this compound.
| Parameter | Value | Reference |
| Sensitivity (Limit of Detection) | 3.5 nM | [1][2] |
| Standard Range | 8–312.5 nM | [1][2][3][4] |
| Sample Volume | 50 µL | [1][3][4] |
| Assay Time | Sample preparation (3h), ELISA (overnight) | [1][3] |
| Cross-reactivity | N8-Acetyl-Spermidine: 1.7%, Spermidine: <0.1%, Spermine: <0.1% | [2] |
Experimental Protocols
Below is a detailed, generalized protocol for a competitive this compound ELISA. Note that specific steps and reagent volumes may vary depending on the kit manufacturer. Always follow the protocol provided with your specific kit.
1. Sample Preparation and Derivatization [2]
-
Pipette 50 µL of standards, controls, and samples into respective tubes.
-
Add 50 µL of PBS to each tube.
-
Add 10 µL of Precipitating Reagent to all tubes.
-
Vortex the tubes thoroughly and centrifuge for 15 minutes at 3000 x g.
-
Transfer 25 µL of the clear supernatant for derivatization.
-
Add 50 µL of Equalizing Reagent to all wells of a reaction plate and stir for 2 minutes at room temperature.
-
Add 10 µL of the D-Reagent into all wells.
-
Cover the plate and incubate for 2 hours at room temperature on a shaker.
-
Add 100 µL of Q-Buffer to all wells and incubate for 10 minutes at room temperature on a shaker.
-
Use 100 µL of this final mixture for the ELISA.
2. This compound ELISA [2]
-
Add 100 µL of the derivatized standards, controls, and samples to the appropriate wells of the this compound pre-coated microtiter plate.
-
Add 50 µL of the this compound Antiserum into all wells and mix briefly.
-
Cover the plate and incubate for 15-20 hours (overnight) at 2–8 °C.
-
Discard the contents of the wells and wash the plate 4 times with 300 µL of Wash Buffer per well.
-
Pipette 100 µL of the Enzyme Conjugate into all wells.
-
Incubate for 30 minutes at room temperature on a shaker.
-
Discard the contents and wash the plate 4 times with 300 µL of Wash Buffer per well.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 20-30 minutes at room temperature on a shaker in the dark.
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 15 minutes of adding the Stop Solution.
Visualizations
Competitive ELISA Workflow
Caption: Workflow of a competitive ELISA for this compound detection.
Polyamine Metabolism Pathway
Caption: Simplified metabolic pathway of polyamines leading to this compound.
References
Technical Support Center: Optimizing N1-Acetylspermine Extraction from Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize tissue homogenization techniques for the extraction of N1-Acetylspermine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of this compound from tissue samples.
Question: Why is the yield of this compound consistently low?
Answer: Low yield of this compound can stem from several factors throughout the experimental workflow. Inefficient tissue homogenization is a primary suspect, as incomplete cell lysis will result in poor recovery. The choice of extraction solvent is also critical; acidic extraction using perchloric acid (PCA) or trichloroacetic acid (TCA) is commonly employed for polyamines.[1][2] Additionally, degradation of the target molecule due to enzymatic activity can significantly reduce yield. To mitigate this, it is imperative to perform all homogenization and extraction steps at low temperatures (e.g., on ice or at 4°C) and to snap-freeze tissue samples in liquid nitrogen immediately after harvesting. The stability of this compound can be compromised by repeated freeze-thaw cycles, which should be avoided.
Question: What is causing high variability in this compound levels between replicate samples?
Answer: High variability between replicates often points to inconsistencies in sample handling and preparation. Non-uniform tissue samples can be a major contributor; therefore, it is important to use a consistent portion of the tissue for each replicate, especially in heterogeneous organs. Inconsistent homogenization, where some samples are more thoroughly disrupted than others, will also lead to variable extraction efficiency. Ensure that the homogenization time and intensity are identical for all samples. Pipetting errors, especially with small volumes of internal standards or solvents, can introduce significant variability. Finally, ensure that the tissue-to-solvent ratio is kept constant across all samples.
Question: I am observing degradation of my this compound sample. How can this be prevented?
Answer: this compound, like other polyamines, is susceptible to enzymatic degradation. The key to preventing degradation is to inhibit endogenous enzyme activity as quickly as possible. This is achieved by keeping the samples at low temperatures throughout the entire process, from tissue harvesting to extraction. Snap-freezing the tissue in liquid nitrogen immediately after collection is the first critical step.[3] Subsequently, homogenization and extraction should be performed in pre-chilled tubes and with ice-cold solvents. The use of acidic extraction solutions also helps to denature and inactivate degradative enzymes. For tissues that are difficult to homogenate, consider methods that minimize heat generation, such as bead beating over sonication.
Question: Which homogenization technique is best for this compound extraction?
Answer: The optimal homogenization technique depends on the tissue type and the desired throughput.
-
Bead beating is highly effective for a wide range of tissues, including tougher ones, and is well-suited for high-throughput applications. It generally produces less heat than sonication, which is advantageous for preserving heat-sensitive molecules like this compound.
-
Rotor-stator homogenizers are also very efficient, particularly for larger sample volumes, but can generate heat, requiring careful temperature control.
-
Ultrasonic homogenization (sonication) can be effective but may lead to localized heating and potential degradation of this compound if not carefully controlled. It has been reported to cause significant changes in the metabolome of brain samples.
-
Manual grinding with a mortar and pestle in liquid nitrogen can be highly effective and is a good option for a small number of samples, as it ensures the sample remains frozen, thereby minimizing enzymatic activity.
For most applications involving this compound extraction, bead beating is a recommended starting point due to its efficiency, scalability, and ability to minimize heat-related degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for tissue collection and storage prior to homogenization?
A1: Tissues should be harvested as quickly as possible to minimize post-mortem changes in metabolite levels. Immediately after collection, the tissue should be snap-frozen in liquid nitrogen and then stored at -80°C until homogenization.[3] This rapid freezing halts enzymatic activity and preserves the integrity of this compound. Avoid slow freezing or repeated freeze-thaw cycles.
Q2: What is the best solvent for extracting this compound from tissue homogenates?
A2: Acidic solutions are standard for extracting polyamines, including this compound, from biological samples.[1][2] Commonly used extraction solvents include:
-
0.2 M to 0.4 M Perchloric acid (PCA)
-
5% to 10% Trichloroacetic acid (TCA) A methanolic extraction has also been shown to be effective for a wide range of metabolites.[4] The choice may depend on the specific tissue type and the downstream analytical method.
Q3: How can I be sure my tissue is completely homogenized?
A3: Visual inspection is the first step. A properly homogenized sample should appear as a uniform suspension with no visible pieces of tissue. For bead beating, the choice of bead size and material, as well as the homogenization time and speed, will affect the efficiency. For rotor-stator homogenizers, ensuring the probe is appropriately sized for the sample volume and that it is moved throughout the sample can improve homogeneity. It may be necessary to optimize the homogenization parameters for each specific tissue type.
Q4: Can I use the same homogenization protocol for different types of tissues?
A4: While a general protocol can be a good starting point, optimization for different tissue types is often necessary. Harder or more fibrous tissues may require more rigorous homogenization conditions, such as longer processing times, higher speeds, or the use of more abrasive beads (in the case of bead beating). Softer tissues, on the other hand, can be homogenized under milder conditions. It is advisable to perform a pilot experiment to determine the optimal homogenization parameters for each new tissue type.
Q5: How does the tissue-to-solvent ratio impact this compound extraction?
A5: The tissue-to-solvent ratio is a critical parameter that can affect extraction efficiency. A lower ratio (i.e., less solvent per unit of tissue weight) may result in a more concentrated extract, which can be beneficial for detecting low-abundance metabolites. However, an insufficient volume of solvent may lead to incomplete extraction. A common starting point is a ratio of 1:4 to 1:10 (w/v) of tissue to solvent. This ratio should be kept consistent across all samples to ensure reproducibility.
Data Presentation
The following tables summarize quantitative data on the comparison of different homogenization and extraction methods.
Table 1: Comparison of Homogenization Methods for Metabolite Extraction from Maize Cob Tissue
| Homogenization Method | Number of Metabolite Features Detected (Resistant Cultivar) | Number of Metabolite Features Detected (Susceptible Cultivar) | Overlapping Features | Unique Features (Resistant) | Unique Features (Susceptible) |
| Manual Grinding | 1004 | 1205 | 567 | 185 | 344 |
| Mechanical Ball-Milling | 895 | 1025 | 567 | 101 | 155 |
| Adapted Focused Acoustics | 829 | 948 | 567 | 45 | 104 |
Data adapted from a study on maize cob tissue and is presented to illustrate the comparative efficacy of different homogenization techniques in metabolomics.
Table 2: Effect of Extraction Solvent on Metabolite Yield
| Extraction Solvent | Number of Metabolites Detected above LOD |
| Methanol (100%) | Higher for most metabolite classes |
| Ethanol/Phosphate Buffer (85/15 v/v) | Intermediate |
| Phosphate Buffer (10 mM, pH 7.4) | Lower for most metabolite classes |
This table provides a qualitative summary based on findings that a simple methanolic extraction is well-suited for a broad range of metabolites in various animal tissues.[4]
Experimental Protocols
Protocol 1: Bead Beating Homogenization and Perchloric Acid Extraction of this compound
-
Sample Preparation:
-
Retrieve frozen tissue samples from -80°C storage.
-
On dry ice, weigh out approximately 20-50 mg of frozen tissue.
-
Place the weighed tissue into a pre-chilled 2 mL screw-cap tube containing ceramic or stainless steel beads.
-
-
Homogenization:
-
Add 500 µL of ice-cold 0.4 M perchloric acid (PCA) to the tube.
-
Immediately homogenize the tissue using a bead beater (e.g., at 5000 rpm for 2 cycles of 30 seconds, with a 1-minute rest on ice in between). Note: Optimal settings may vary depending on the tissue type and instrument.
-
-
Extraction:
-
Following homogenization, place the tubes on ice for 30 minutes to allow for protein precipitation.
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
-
Sample Collection:
-
Carefully collect the supernatant, which contains the this compound, and transfer it to a new pre-chilled tube.
-
The sample is now ready for derivatization (if required by the analytical method) and analysis by HPLC or LC-MS/MS.
-
Mandatory Visualization
Caption: Experimental workflow for this compound extraction.
References
- 1. A quantitative GC-MS method for three major polyamines in postmortem brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Different Polyamines and their Mono-Acetylated Derivatives in Gastric Tissue by HPLC with Post-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. homogenizers.net [homogenizers.net]
- 4. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Chromatographic Peak Tailing for N1-Acetylspermine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve chromatographic peak tailing issues encountered during the analysis of N1-Acetylspermine.
Troubleshooting Guide: A Step-by-Step Approach to Improving this compound Peak Shape
Peak tailing for this compound, a polyamine, is a common issue in reversed-phase chromatography, often stemming from its basic nature and subsequent interaction with the stationary phase. This guide provides a systematic approach to diagnose and resolve this problem.
Is the peak tailing affecting a single peak (this compound) or all peaks in the chromatogram?
-
Single Peak Tailing: This typically points to a chemical interaction between this compound and the stationary phase.
-
All Peaks Tailing: This is more indicative of a system-wide issue, such as problems with the column, mobile phase, or instrument setup.
Diagram: Troubleshooting Workflow for this compound Peak Tailing
Caption: Troubleshooting workflow for this compound peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for this compound?
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical factor for achieving good peak shape for basic compounds like this compound. By lowering the pH of the mobile phase (typically to a range of 2.5-4.5), the acidic silanol (B1196071) groups on the silica (B1680970) surface are protonated, reducing their ability to interact with the positively charged amine groups of this compound.[4] This minimizes the secondary ionic interactions and results in a more symmetrical peak. The use of acetate (B1210297) buffers at pH 4.5 has been shown to be effective in the analysis of acetylated polyamines.[4]
Q3: What are mobile phase additives, and how can they help reduce peak tailing?
A3: Mobile phase additives are small amounts of acids or bases added to the mobile phase to improve peak shape. For basic compounds like this compound, acidic additives such as trifluoroacetic acid (TFA) or formic acid (at concentrations of 0.05-0.1%) can be used. These additives work in two ways: they lower the mobile phase pH and compete with the analyte for interaction with the active silanol sites on the stationary phase, thereby masking these secondary interaction sites.
Q4: When should I consider using an ion-pairing agent for this compound analysis?
A4: If adjusting the mobile phase pH and using additives is not sufficient to resolve peak tailing, an ion-pairing agent can be employed. Ion-pairing agents are surface-active ions that are added to the mobile phase and form a neutral ion pair with the charged analyte. For the positively charged this compound, an anionic ion-pairing agent like octane sulfonate can be used.[4] This neutral ion pair has a more consistent interaction with the reversed-phase stationary phase, leading to improved peak symmetry.
Q5: Could my column be the source of the peak tailing?
A5: Yes, the column is a frequent source of peak tailing. Here are a few column-related issues to consider:
-
Column Type: Using a column that is not "end-capped" can lead to a higher number of accessible silanol groups, exacerbating peak tailing for basic compounds.[1] Consider using a highly deactivated, end-capped column.
-
Column Contamination: Accumulation of strongly retained sample components on the column can create active sites that cause tailing. Flushing the column with a strong solvent may help.
-
Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases. This can lead to the formation of voids or channels in the column bed, resulting in poor peak shape.[1] Replacing the column may be necessary.
Q6: Can my sample injection technique contribute to peak tailing?
A6: Yes, several aspects of the sample injection can affect peak shape:
-
Injection Volume: Overloading the column with too much sample can lead to peak fronting or tailing.[3] Try reducing the injection volume.
-
Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the mobile phase or a weaker solvent.[3]
Data Presentation
The following table summarizes the expected qualitative effects of various chromatographic parameters on the peak shape of a basic compound like this compound.
| Parameter | Change | Expected Effect on Peak Tailing | Rationale |
| Mobile Phase pH | Decrease (e.g., from 7.0 to 3.0) | Significant Decrease | Protonates residual silanol groups, minimizing secondary ionic interactions with the basic analyte.[4] |
| Mobile Phase Additive | Add 0.1% TFA or Formic Acid | Decrease | Lowers mobile phase pH and masks active silanol sites. |
| Ion-Pairing Agent | Add Alkyl Sulfonate (e.g., Octane Sulfonate) | Decrease | Forms a neutral ion pair with the analyte, leading to a more uniform interaction with the stationary phase.[4] |
| Column Chemistry | Switch to an End-Capped Column | Decrease | Reduces the number of available free silanol groups on the stationary phase surface.[1] |
| Injection Volume | Decrease | Decrease (if column is overloaded) | Prevents saturation of the stationary phase, which can lead to peak distortion.[3] |
| Sample Solvent Strength | Decrease (relative to mobile phase) | Decrease | Ensures the sample is properly focused on the column head before separation begins.[3] |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for this compound Analysis
This protocol outlines a general approach to optimizing the mobile phase to reduce peak tailing for this compound on a C18 column.
-
Initial Conditions:
-
Column: C18, end-capped (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)
-
Gradient: Start with a suitable gradient for elution of this compound.
-
Flow Rate: 1.0 mL/min
-
Detection: UV or Mass Spectrometry (as appropriate)
-
Injection Volume: 5 µL
-
-
pH Adjustment:
-
Prepare a series of aqueous mobile phases with different pH values using acetate or formate (B1220265) buffers (e.g., pH 4.5, 4.0, 3.5, 3.0).
-
Inject the this compound standard with each mobile phase and observe the peak shape.
-
Calculate the asymmetry factor for each run and select the pH that provides the most symmetrical peak. A lower pH is generally better for basic compounds.[4]
-
-
Evaluation of Ion-Pairing Agent:
-
If significant tailing persists, prepare a mobile phase containing an ion-pairing agent. A starting point could be 5 mM sodium octane sulfonate in an acetate buffer at pH 4.5.[4]
-
Equilibrate the column thoroughly with the new mobile phase.
-
Inject the this compound standard and evaluate the peak shape.
-
The concentration of the ion-pairing agent can be optimized to achieve the best peak symmetry.
-
Protocol 2: Column Flushing to Address Contamination
This protocol is a general procedure for flushing a C18 column that may be contaminated. Always consult the column manufacturer's instructions for specific recommendations.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Flush with Water: Flush the column with HPLC-grade water for at least 20 column volumes to remove any buffer salts.
-
Organic Solvent Flush: Flush with 100% acetonitrile or methanol (B129727) for 20-30 column volumes.
-
Stronger Solvent Flush (if necessary): For more stubborn contaminants, a stronger solvent series can be used. A common sequence is:
-
Isopropanol (20 column volumes)
-
Tetrahydrofuran (THF) (20 column volumes) - Ensure your HPLC system is compatible with THF.
-
Isopropanol (20 column volumes)
-
Methanol or Acetonitrile (20 column volumes)
-
-
Re-equilibration: Re-equilibrate the column with the mobile phase to be used for the analysis until a stable baseline is achieved.
-
Test Column Performance: Inject a standard to check if the peak shape has improved.
References
Minimizing ion suppression for N1-Acetylspermine in electrospray ionization.
Welcome to the Technical Support Center for N1-Acetylspermine Analysis. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize ion suppression during electrospray ionization (ESI) mass spectrometry experiments.
Troubleshooting Guides
This section addresses specific problems you may encounter during the analysis of this compound.
Issue 1: Low Signal Intensity or Poor Signal-to-Noise Ratio
Possible Cause: Ion suppression is a primary cause of low signal intensity, where co-eluting matrix components interfere with the ionization of this compound.[1][2][3] This can also be caused by the analyte's self-suppression at high concentrations or the use of certain mobile phase additives.[4]
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][5]
-
Solid-Phase Extraction (SPE): Recommended for selectively extracting analytes and reducing non-specific compounds.[1]
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than SPE, but may be challenging for polar compounds like this compound.[2][5]
-
Protein Precipitation: A simpler method, but may not remove all interfering components.[5]
-
-
Improve Chromatographic Separation:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to reversed-phase chromatography for highly polar compounds like this compound, often providing better retention and peak shape.[6] The high organic content of HILIC mobile phases can also enhance ESI sensitivity.
-
Optimize Gradient Elution: Adjust the mobile phase gradient to achieve better separation of this compound from matrix components.[1][3]
-
-
Modify Mobile Phase Composition:
-
Avoid Trifluoroacetic Acid (TFA): TFA is a strong ion-suppressing agent.
-
Use Formic Acid: Formic acid is a common and less suppressive alternative to TFA.
-
Consider Other Ion-Pairing Reagents: While heptafluorobutyric acid (HFBA) has been used for polyamine analysis, it can also cause signal suppression, so a careful balance is needed.[7]
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[2][4] This is a viable option if the this compound concentration is high enough for detection after dilution.[2]
Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a general guideline and may require optimization for your specific application.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Sample Loading: Load 100 µL of the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 1 mL of a methanol/water/formic acid mixture (e.g., 80:15:5 v/v/v).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent, such as 10% acetonitrile (B52724) in water with 0.1% formic acid.
Issue 2: Inconsistent and Irreproducible Results
Possible Cause: Variability in the sample matrix from one sample to another can cause differing degrees of ion suppression, leading to inconsistent results.[8]
Solutions:
-
Implement a Robust Sample Preparation Method: Consistent application of a thorough sample cleanup method like SPE or LLE will help minimize variability in matrix effects.[8]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for ion suppression. Since it has nearly identical physicochemical properties to this compound, it will experience similar ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[1][8]
-
Employ Matrix-Matched Calibrators: Preparing calibration standards and quality control samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[1][3]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in this compound analysis.
Caption: Troubleshooting workflow for this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression? A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2][3] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.[1][8]
Q2: What are the common causes of ion suppression for this compound? A2: Common causes include:
-
Matrix Effects: Endogenous components in biological samples (e.g., salts, lipids, proteins) can co-elute with this compound and compete for ionization.[1][3]
-
Mobile Phase Additives: Strong ion-pairing agents like trifluoroacetic acid (TFA) are known to cause significant ion suppression.
-
High Analyte Concentration: At high concentrations, this compound can suppress its own ionization, a phenomenon known as self-suppression.
-
Non-volatile Buffers: The use of non-volatile buffers can lead to the accumulation of residue in the ion source, which can suppress the signal.[2]
Q3: How can I determine if ion suppression is affecting my results? A3: A post-column infusion experiment can be performed. In this experiment, a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. A drop in the this compound signal at the retention time of the matrix components indicates ion suppression.
Q4: Can changing the ionization source help reduce ion suppression? A4: Yes, in some cases. Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression than ESI.[2][4] If your instrumentation allows, switching to APCI could be a viable option. However, the suitability of APCI depends on the analyte's properties.
Logical Relationship of Ion Suppression Mitigation Strategies
This diagram illustrates the hierarchical approach to minimizing ion suppression.
Caption: Hierarchy of ion suppression mitigation strategies.
Data Summary
The following tables summarize the impact of different analytical choices on ion suppression.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Impact on Ion Suppression |
| Solid-Phase Extraction (SPE) | High selectivity, good for complex matrices | Can be time-consuming and require method development | High Reduction [1] |
| Liquid-Liquid Extraction (LLE) | Provides very clean extracts | May have lower recovery for polar analytes, can be labor-intensive | High Reduction [5] |
| Protein Precipitation | Simple, fast, and inexpensive | Less effective at removing other matrix components (e.g., phospholipids) | Moderate Reduction [5] |
| Dilution | Very simple and fast | Reduces analyte concentration, may not be suitable for trace analysis | Variable Reduction [2] |
Table 2: Effect of Mobile Phase Additives on ESI Signal
| Additive | Typical Concentration | Effect on Ion Suppression | Comments |
| Formic Acid (FA) | 0.1% | Low | Generally a good choice for ESI-MS. |
| Ammonium Formate (AF) | 5-10 mM | Low to Moderate | Can sometimes provide better peak shape than formic acid alone.[9] |
| Heptafluorobutyric Acid (HFBA) | 0.05-0.1% | Moderate to High | Used as an ion-pairing agent for polyamines but can cause significant suppression.[7] |
| Trifluoroacetic Acid (TFA) | 0.1% | High | Strong ion-pairing agent that causes severe signal suppression in ESI-MS. |
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Best practices for handling and storing N1-Acetylspermine standards.
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing N1-Acetylspermine standards. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guide
Encountering issues during your experiments with this compound standards can be frustrating. This guide provides solutions to common problems to help you get back on track.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no peak in chromatography (HPLC/LC-MS) | 1. Standard Degradation: Aqueous solutions of this compound are unstable. 2. Improper Derivatization (if applicable): Incomplete or failed derivatization reaction. 3. Poor Peak Shape: Polyamines can exhibit poor peak shape on C18 columns without proper mobile phase modifiers. 4. Instrumental Issues: Leaks, column contamination, or detector malfunction. | 1. Prepare fresh aqueous solutions of the standard daily. For longer-term storage, use aliquots of a stock solution in an organic solvent like DMSO, stored at -20°C or -80°C. 2. Ensure derivatization reagents are fresh and the reaction conditions (pH, temperature, time) are optimal. Using a base like sodium hydroxide (B78521) can improve benzoylation efficiency. 3. Use a mobile phase with an ion-pairing agent such as heptafluorobutyric acid (HFBA) to improve peak shape. 4. Perform routine maintenance on your instrument. Check for leaks, flush the column, and ensure the detector is functioning correctly. |
| Precipitation of the standard in solution | 1. Low Solubility: The standard may have limited solubility in the chosen solvent, especially at high concentrations. 2. Temperature Effects: Solubility can decrease at lower temperatures. | 1. This compound hydrochloride is soluble in water up to approximately 50 mg/mL.[1] If using other solvents, check the solubility data. Sonication may aid dissolution. 2. Ensure the standard is fully dissolved at room temperature before storing at lower temperatures. If precipitation occurs upon cooling, gently warm and vortex to redissolve before use. |
| Variability in quantitative results | 1. Inaccurate Standard Concentration: Errors in weighing the solid standard or in dilutions. 2. Standard Instability: Degradation of the standard over time, especially in aqueous solutions. 3. Matrix Effects (LC-MS): Components in the sample matrix can suppress or enhance the ionization of this compound. | 1. Use a calibrated analytical balance for weighing. Prepare a stock solution and create a fresh calibration curve with each batch of samples. 2. Always use freshly prepared calibration standards from a recently diluted stock solution. 3. Use an internal standard, such as a stable isotope-labeled version of this compound, to correct for matrix effects. Perform sample clean-up using techniques like solid-phase extraction (SPE). |
| Contamination detected in blank samples | 1. Carryover from previous injections: Residual this compound in the injection port, needle, or column. 2. Contaminated solvents or vials: Impurities in the solvents or improperly cleaned labware. | 1. Implement a robust needle wash protocol between injections. Run blank injections after high-concentration samples to check for carryover. 2. Use high-purity, HPLC/MS-grade solvents. Ensure all vials and labware are thoroughly cleaned or use new disposable items. |
Frequently Asked Questions (FAQs)
1. How should I store the solid this compound standard?
The solid, crystalline form of this compound (hydrochloride) should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1]
2. What is the best way to prepare a stock solution of this compound?
It is recommended to prepare a stock solution in an organic solvent, such as DMSO, which can then be stored at -20°C for one month or -80°C for up to six months.[2] For aqueous solutions, dissolve the solid in water at a concentration of up to 50 mg/mL.[1]
3. How long are aqueous solutions of this compound stable?
Aqueous solutions of this compound are not recommended for storage for more than one day.[3] It is best practice to prepare fresh aqueous solutions for each experiment to ensure accuracy.
4. Can I store this compound solutions in glass containers?
It is advisable to use plastic tubes and vials for storing polyamine solutions, as they can adsorb to glass surfaces, which may affect the accuracy of your standard concentrations.
5. What safety precautions should I take when handling this compound?
This compound should be handled as a hazardous substance. Avoid ingestion, inhalation, and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Wash hands thoroughly after handling.
6. My baseline is noisy during LC-MS analysis. What could be the cause?
A noisy baseline can be caused by several factors, including contaminated solvents, a dirty ion source, or an unstable spray in the mass spectrometer. Ensure you are using high-purity solvents, clean the ion source regularly, and check for a consistent and stable spray.
Experimental Protocols
Preparation of Calibration Standards for HPLC/LC-MS Analysis
This protocol outlines the preparation of a calibration curve for the quantification of this compound.
-
Prepare a Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a known amount of solid this compound standard using a calibrated analytical balance.
-
Dissolve the solid in a suitable solvent (e.g., water or DMSO) in a volumetric flask to achieve a final concentration of 1 mg/mL. Ensure the standard is completely dissolved. This is your primary stock solution.
-
-
Prepare a Working Stock Solution (e.g., 10 µg/mL):
-
Dilute the primary stock solution with the appropriate solvent (e.g., water or mobile phase) to create a working stock solution of a lower concentration, for example, 10 µg/mL.
-
-
Prepare Calibration Standards:
-
Perform serial dilutions of the working stock solution to prepare a series of calibration standards. The concentration range should bracket the expected concentration of this compound in your samples.
-
A typical calibration curve might include standards at concentrations of 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.
-
If using an internal standard, add a constant amount to each calibration standard and sample.
-
-
Analysis:
-
Analyze the calibration standards using your validated HPLC or LC-MS method, starting with the lowest concentration and proceeding to the highest.
-
Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the standards.
-
Use the calibration curve to determine the concentration of this compound in your unknown samples.
-
Visualizations
Logical Workflow for Handling and Storing this compound Standards
References
Addressing antibody cross-reactivity in N1-Acetylspermine immunoassays.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing immunoassays to detect N1-acetylspermine.
Frequently Asked Questions (FAQs)
Q1: What is antibody cross-reactivity and why is it a concern for this compound immunoassays?
A: Antibody cross-reactivity is the phenomenon where an antibody binds to molecules other than its intended target antigen. This occurs when the antibody's binding site, or paratope, recognizes a structurally similar epitope on a different molecule. In the context of this compound immunoassays, this is a significant concern because biological samples contain a variety of structurally related polyamines and their acetylated derivatives. Molecules like spermine (B22157), spermidine, N8-acetylspermidine, and N1,N12-diacetylspermine share structural similarities with this compound and can potentially be recognized by the assay's antibody, leading to inaccurate, falsely elevated results.
Q2: Which molecules are most likely to cross-react with an anti-N1-acetylspermine antibody?
A: The likelihood of cross-reactivity depends on the structural similarity to this compound. The most probable cross-reactants include:
-
N1,N12-diacetylspermine: Shares the N1-acetyl group and the core spermine structure.
-
N1-acetylspermidine: Shares the N1-acetyl group but has a shorter carbon chain.
-
Spermine: The non-acetylated precursor.
-
Spermidine: A related polyamine.
-
N8-acetylspermidine: An isomer of N1-acetylspermidine.
The degree of cross-reactivity with these molecules must be empirically determined for each antibody lot. For instance, a specific monoclonal antibody, ASPM-2, was shown to react strongly with N1-monoacetylspermine, N1,N12-diacetylspermine, and N1-acetylspermidine, but not with other related polyamines[1].
Q3: How is cross-reactivity quantified and reported?
A: Cross-reactivity is typically assessed using a competitive ELISA format. It can be reported in two main ways:
-
Percentage Cross-Reactivity: This is the most common method. The concentration of the target analyte (e.g., this compound) that causes 50% inhibition of the maximal signal (IC50) is compared to the IC50 of a potential cross-reactant. The formula is: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
-
Effective Concentration 50 (EC50): This value represents the concentration of a given analyte that produces 50% of the maximum response in the assay. When comparing antibodies, a lower EC50 value indicates a stronger binding interaction (higher affinity). A study using the monoclonal antibody ASPM-2 reported EC50 values for several acetylated polyamines, demonstrating its binding profile[1].
Q4: How can I validate the specificity of my this compound immunoassay?
A: Validating assay specificity is crucial. Key validation experiments include:
-
Competitive ELISA: Test a panel of structurally related molecules (see Q2) at various concentrations to determine the percentage cross-reactivity for each[2].
-
Spike and Recovery: Add a known amount of this compound standard to your sample matrix (e.g., urine, plasma) and measure the recovery. The acceptable range is typically 80-120%.
-
Linearity of Dilution: Serially dilute a high-concentration sample and verify that the measured concentration is linear after correcting for the dilution factor. This helps identify matrix effects.
-
Comparison with a Reference Method: The gold standard for validation is to compare immunoassay results with those from a different analytical platform, such as Liquid Chromatography-Mass Spectrometry (LC-MS). A strong correlation (e.g., R² > 0.95) confirms the accuracy of the immunoassay[3].
Troubleshooting Guide
Problem 1: High Background or Non-Specific Signal
| Question | Answer |
| My blank wells (no analyte) are showing a high signal. What could be the cause? | High background can obscure true results and is often caused by several factors. |
| Potential Cause | Troubleshooting Steps |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5) and the soaking time between washes. Ensure all wells are completely aspirated after each wash to remove residual reagents. |
| Cross-Reactivity of Detection Antibody | The detection antibody may be binding non-specifically to the coating antigen or other assay components. Run a control with all reagents except the sample/standard to check for this. |
| Inadequate Blocking | The blocking buffer may not be effectively saturating all non-specific binding sites on the plate. Increase the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., increase BSA concentration, use non-fat dry milk). |
| Contaminated Reagents | Substrate solution should be colorless before use. If it has a color, it may be contaminated or degraded. Use fresh buffers and substrate for each experiment. |
Troubleshooting Workflow: High Background Signal
Problem 2: Poor or Inconsistent Standard Curve
| Question | Answer |
| My standard curve has a low signal, poor R² value, or is not sigmoidal. What should I do? | A reliable standard curve is essential for accurate quantification. Issues often stem from reagent preparation or procedural errors. |
| Potential Cause | Troubleshooting Steps |
| Incorrect Standard Preparation | Carefully double-check all calculations for the stock solution and serial dilutions. Ensure the standard was fully reconstituted and vortexed gently before making dilutions. Use calibrated pipettes. |
| Reagent Degradation | Standards, antibodies, or enzyme conjugates may have degraded due to improper storage or repeated freeze-thaw cycles. Use fresh aliquots for each assay. |
| Inappropriate Incubation Times/Temps | Strictly adhere to the incubation times and temperatures specified in the protocol. Shortened times can lead to weak signals, while overly long times can cause saturation. |
| Wrong Plate Reader Settings | Verify that you are reading the plate at the correct wavelength for your substrate (e.g., 450 nm for TMB). |
Problem 3: Suspected Cross-Reactivity in Samples
| Question | Answer |
| My sample results are unexpectedly high or do not correlate with other methods. How can I confirm if cross-reactivity is the issue? | If you suspect cross-reactivity is affecting your results, you need to perform validation experiments. |
| Troubleshooting Steps | |
| 1. Review Specificity Data: Check the manufacturer's datasheet or relevant publications for known cross-reactants. Compare this list with the expected composition of your biological samples. | |
| 2. Perform a Cross-Reactivity Test: Follow the Protocol for Assessing Antibody Cross-Reactivity (see below) using the most likely cross-reacting molecules. | |
| 3. Dilution Linearity: Perform a serial dilution of a sample with a suspected high concentration. If cross-reacting substances with different binding affinities are present, the results may not be linear upon dilution. | |
| 4. Confirm with LC-MS: Analyze a subset of your samples using a highly specific method like LC-MS. If the immunoassay results are consistently higher and do not correlate well with LC-MS, cross-reactivity is the likely cause. |
Data Presentation: Antibody Specificity
Understanding the specificity of the antibody used in your immunoassay is critical for data interpretation. Below are examples of how cross-reactivity data is presented.
Table 1: Reactivity of Monoclonal Antibody ASPM-2 with Acetylated Polyamines
This table shows the concentration of each compound required to achieve 50% of the maximal response (EC50) in a competitive ELISA. A lower EC50 value indicates a stronger interaction between the antibody and the molecule.
| Compound | EC50 (µM) | Relative Reactivity Interpretation |
| N1-monoacetylspermine | 50 | Target Analyte |
| N1,N12-diacetylspermine | 29 | High reactivity |
| N1-acetylspermidine | 51 | High reactivity |
| Other PA-related compounds | No cross-reaction | High specificity against non-acetylated forms |
| Data sourced from Fujiwara et al., J Biochem, 1998.[1] |
Table 2: Example Cross-Reactivity Profile for an Anti-N1,N8-diacetylspermidine Antibody
This table illustrates how percentage cross-reactivity is calculated and reported. This particular antibody is highly specific for its target, N1,N8-diacetylspermidine (DiAcSpd).
| Compound Tested | % Cross-Reactivity |
| N1,N8-diacetylspermidine (DiAcSpd) | 100% |
| N1,N12-diacetylspermine | 1.2% |
| N8-acetylspermidine | 0.74% |
| N1-acetylspermidine | 0.12% |
| Acetylputrescine | 0.08% |
| Data sourced from Hiramatsu et al., J Biochem, 1997.[2] |
Experimental Protocols
Protocol: Assessing Antibody Cross-Reactivity using Competitive ELISA
This protocol allows you to determine the specificity of your primary antibody against structurally related molecules.
Principle: In this assay, the this compound coated on the microplate competes with the this compound (or a cross-reactant) in your sample/standard for binding to a limited amount of primary antibody. The more analyte in the sample, the less antibody binds to the plate, resulting in a weaker signal.
Workflow for Competitive ELISA
Materials:
-
High-binding 96-well microplate
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1-5% BSA in PBS)
-
This compound standard
-
Potential cross-reactants (e.g., spermine, spermidine, N8-acetylspermidine)
-
Primary antibody against this compound
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat wells with an this compound-protein conjugate (e.g., this compound-BSA) diluted in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature (RT).
-
Competition:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant in separate tubes.
-
Discard the blocking buffer and add 50 µL of each standard or cross-reactant dilution to the appropriate wells.
-
Immediately add 50 µL of the diluted primary antibody to all wells.
-
Incubate for 2 hours at RT.
-
-
Washing: Discard the solution and wash the plate 3 times with Wash Buffer.
-
Detection: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at RT.
-
Final Wash: Discard the solution and wash the plate 5 times with Wash Buffer.
-
Development: Add 100 µL of TMB Substrate to each well. Incubate for 15-20 minutes at RT in the dark.
-
Stopping: Add 50 µL of Stop Solution to each well.
-
Reading: Measure the optical density (OD) at 450 nm within 5 minutes.
-
Analysis: Plot the OD values against the log of the concentration for the standard and each cross-reactant. Determine the IC50 for each and calculate the % Cross-Reactivity.
Protocol: Sample Preparation for this compound Analysis
Proper sample preparation is critical to avoid matrix effects and ensure accurate results.
A. Plasma
-
Collection: Collect whole blood into a tube containing an anticoagulant such as EDTA or heparin.
-
Mixing: Gently invert the tube several times to ensure thorough mixing with the anticoagulant.
-
Centrifugation: Within 30 minutes of collection, centrifuge the sample at 1,000 x g for 15 minutes at 2-8°C.
-
Aliquoting: Carefully transfer the supernatant (plasma) to a clean tube.
-
Storage: Assay immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
B. Serum
-
Collection: Collect whole blood into a tube without anticoagulant (e.g., a serum separator tube).
-
Clotting: Allow the blood to clot by leaving it undisturbed at room temperature for 30-120 minutes.
-
Centrifugation: Centrifuge at 1,000 x g for 20 minutes at 2-8°C.
-
Aliquoting: Transfer the supernatant (serum) to a clean tube.
-
Storage: Assay immediately or aliquot and store at -80°C.
C. Urine
-
Collection: Collect a urine sample in a sterile container.
-
Centrifugation: To remove particulate matter, centrifuge the sample at 1,500 x g for 15 minutes at 2-8°C.
-
Aliquoting: Transfer the clear supernatant to a clean tube.
-
Storage: Assay immediately or aliquot and store at -80°C. If precipitates form after thawing, centrifuge again before use.
D. Cell Culture Supernatant
-
Collection: Pipette the cell culture media into a centrifuge tube.
-
Centrifugation: Centrifuge at 300 x g for 10 minutes at 4°C to pellet any cells or debris.
-
Aliquoting: Carefully transfer the supernatant to a clean tube.
-
Storage: Assay immediately or aliquot and store at -80°C.
Principle of Cross-Reactivity
References
- 1. Determination of urinary acetylpolyamines by a monoclonal antibody-based enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of antibodies highly specific to N1,N8-diacetylspermidine, and development of an enzyme-linked immunosorbent assay (ELISA) system for its sensitive and specific detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Antibody Cross Reactivity Chart | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: N1-Acetylspermine Derivatization for GC-MS Analysis
Welcome to the technical support center for the derivatization of N1-Acetylspermine for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to improve the efficiency and reliability of your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound, like other polyamines, is a polar and non-volatile molecule. Direct analysis by GC-MS is challenging due to its low volatility and tendency to interact with the GC system, leading to poor chromatographic performance, including peak tailing and low sensitivity.[1] Derivatization converts this compound into a more volatile and thermally stable compound by masking its polar functional groups (primary and secondary amines). This results in improved peak shape, increased sensitivity, and better separation from other components in the sample matrix.[1]
Q2: What are the common derivatization reagents for this compound and other polyamines?
A2: Several types of reagents are used for the derivatization of polyamines. The most common approaches are acylation and silylation.[2] Acylation reagents, such as anhydrides (e.g., trifluoroacetic anhydride (B1165640), pentafluoropropionic anhydride) and acyl chlorides, are frequently used.[3][4] A two-step derivatization using ethylchloroformate followed by trifluoroacetylation has also been successfully applied for the analysis of polyamines, including this compound.[5][6] Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are also common for derivatizing active hydrogens on amines.
Q3: How can I optimize the derivatization reaction for maximum efficiency?
A3: Optimization of the derivatization reaction is critical for achieving reproducible and accurate results. Key parameters to consider include:
-
Reaction Temperature: Increasing the temperature can enhance the reaction rate, but excessive heat may lead to degradation of the analyte or derivatizing reagent. A typical starting point is 60-100°C.[2]
-
Reaction Time: The optimal reaction time can vary from minutes to hours depending on the reactivity of this compound and the chosen reagent.[4] Monitoring the reaction progress by analyzing aliquots at different time points is recommended.
-
Reagent Concentration: An excess of the derivatizing reagent is typically used to drive the reaction to completion. However, a very large excess can sometimes interfere with the analysis. The optimal reagent-to-analyte ratio should be determined experimentally.[7]
-
Solvent Choice: The choice of solvent is crucial as it must dissolve both the analyte and the derivatization reagent without interfering with the reaction. Pyridine (B92270) is a common solvent for silylation reactions as it can also act as a catalyst.[8] For acylation, aprotic solvents like acetonitrile (B52724) or ethyl acetate (B1210297) are often used.[9]
Q4: What are the signs of incomplete derivatization and how can I address it?
A4: Incomplete derivatization is a common issue that manifests as:
-
Poor peak shape (tailing): Unreacted polar amine groups can interact with active sites in the GC system.[1]
-
Low analyte response: A smaller amount of the derivatized product leads to a weaker signal.
-
Multiple peaks for a single analyte: This can occur if partially derivatized products are formed.
To address incomplete derivatization, you can try the following:
-
Increase the reaction temperature or time.[8]
-
Increase the concentration of the derivatization reagent.[7]
-
Ensure your sample is completely dry before adding the derivatization reagent, as moisture can deactivate many reagents.[2]
-
Use a catalyst if recommended for the specific reagent. For example, trimethylchlorosilane (TMCS) is often used as a catalyst with silylation reagents.[8]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the derivatization and analysis of this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| Low or No Product Peak | 1. Incomplete derivatization. 2. Degradation of the analyte or derivative. 3. Adsorption of the analyte to glassware. 4. Issues with the GC-MS system. | 1. Re-optimize derivatization conditions (temperature, time, reagent ratio).[2] 2. Check the thermal stability of the derivative. Try lowering the injector temperature. 3. Silanize glassware to deactivate active sites.[2] 4. Verify GC-MS performance with a known standard. |
| Peak Tailing | 1. Incomplete derivatization leaving polar groups exposed.[1] 2. Active sites in the GC inlet liner or column. 3. Column overload. | 1. Ensure the derivatization reaction has gone to completion.[1] 2. Use a deactivated inlet liner and a column suitable for amine analysis. Consider trimming the front end of the column. 3. Dilute the sample before injection. |
| Poor Reproducibility | 1. Inconsistent reaction conditions. 2. Sample matrix effects. 3. Instability of the derivatized sample. | 1. Precisely control temperature, time, and reagent volumes. Use an internal standard. 2. Perform a sample cleanup step (e.g., solid-phase extraction) to remove interfering matrix components. 3. Analyze the derivatized samples as soon as possible or evaluate their stability over time at different storage temperatures. |
| Extraneous Peaks in the Chromatogram | 1. Impurities in the derivatization reagent or solvent. 2. Byproducts of the derivatization reaction. 3. Contamination from the sample matrix. | 1. Run a reagent blank (reagent + solvent) to identify peaks originating from the reagents. Use high-purity reagents and solvents. 2. Consult the literature for the specific reagent to identify known byproducts. 3. Run a matrix blank (a sample without the analyte processed through the entire procedure). |
Experimental Protocols
Protocol: Two-Step Derivatization of this compound with Ethoxycarbonyl and Pentafluoropropionyl Groups
This protocol is adapted from the method described for the simultaneous determination of polyamines, including this compound.[6]
Materials:
-
This compound standard
-
Internal Standard (e.g., a stable isotope-labeled analog)
-
Ethyl chloroformate (ECF)
-
Pentafluoropropionic anhydride (PFPA)
-
Pyridine
-
Sodium hydroxide (B78521) (NaOH) solution
-
Toluene
-
Anhydrous sodium sulfate
-
Reaction vials (e.g., 2 mL with PTFE-lined caps)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To an aqueous sample or a dried extract containing this compound in a reaction vial, add the internal standard.
-
-
First Derivatization (Ethoxycarbonylation):
-
Add an appropriate volume of 5 M NaOH to make the solution alkaline.
-
Add ethyl chloroformate (ECF). The exact amount should be optimized but a starting point is a 10-fold excess relative to the expected amine concentration.
-
Vortex vigorously for 30 seconds. The reaction is typically rapid at room temperature.
-
-
Extraction of ECF Derivatives:
-
Extract the N-ethoxycarbonyl derivatives with an organic solvent like toluene. Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a clean vial.
-
-
Second Derivatization (Pentafluoropropionylation):
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Add pentafluoropropionic anhydride (PFPA) and a small amount of pyridine (to act as a catalyst).
-
Seal the vial and heat at 60-70°C for 30 minutes.
-
-
Sample Clean-up and Preparation for GC-MS:
-
After cooling to room temperature, evaporate the excess reagent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate or toluene) for GC-MS analysis.
-
Quantitative Data Summary
The following table summarizes the performance characteristics of the two-step derivatization method for this compound analysis by GC-MS, based on published data.[6]
| Parameter | Value |
| Linearity (r) | ≥ 0.9987 |
| Repetitivity (% RSD) | 1.3 - 6.4 |
| Accuracy (% RE) | -2.1 - 8.6 |
Visualizations
Logical Workflow for Troubleshooting Incomplete Derivatization
Caption: A logical workflow for troubleshooting incomplete derivatization.
Experimental Workflow for this compound Derivatization
Caption: A simplified workflow for the two-step derivatization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A quantitative GC-MS method for three major polyamines in postmortem brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary polyamines and N-acetylated polyamines in four patients with Alzheimer's disease as their N-ethoxycarbonyl-N-pentafluoropropionyl derivatives by gas chromatography-mass spectrometry in selected ion monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Quality control measures for reliable N1-Acetylspermine analysis.
Technical Support Center: N1-Acetylspermine Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to ensure reliable and accurate quantification of this compound for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for this compound quantification?
A1: The most prevalent method for the accurate and sensitive quantification of this compound in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high selectivity and sensitivity, which is crucial due to the low concentrations of this compound often found in biological matrices like plasma, urine, and saliva.[1][3]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound analysis?
A2: A stable isotope-labeled internal standard is recommended to correct for variability during sample preparation and to compensate for matrix effects, which can cause ion suppression or enhancement in the mass spectrometer.[4] Co-elution of the analyte and its corresponding SIL-IS ensures that both are subjected to the same experimental conditions, leading to more accurate and precise quantification.
Q3: What are the typical validation parameters and acceptance criteria for a reliable this compound assay?
A3: A reliable this compound assay should be validated for linearity, accuracy, precision, and sensitivity. Typical acceptance criteria include:
-
Linearity: A coefficient of determination (R²) of ≥0.99 over the desired concentration range.[1]
-
Precision and Accuracy: The relative standard deviation (RSD) and percent error should be less than 15%.[1]
-
Lower Limit of Quantification (LLOQ): Should be sufficiently sensitive for the intended application, with reported LLOQs as low as 0.1 to 5 ng/mL.[5]
Q4: How should biological samples be stored to ensure the stability of this compound?
A4: To maintain the integrity of this compound, biological samples should be stored at low temperatures. Storing samples in a freezer at -20°C has been shown to minimize degradation.[6] For long-term storage, temperatures of -70°C or lower are often recommended to preserve the biological competency of analytes.[7]
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing in Chromatography
-
Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer:
-
Potential Cause 1: Secondary Interactions: this compound is a polyamine and can exhibit secondary interactions with residual silanol (B1196071) groups on the surface of C18 columns.
-
Solution 1: Use a column with end-capping or a mixed-mode column. Alternatively, adding a small amount of an ion-pairing agent like formic acid (e.g., 0.1%) to the mobile phase can help improve peak shape.[3]
-
Potential Cause 2: Column Contamination: Buildup of matrix components on the column can lead to poor peak shape.
-
Solution 2: Implement a robust sample clean-up procedure. Regularly flush the column with a strong solvent to remove contaminants.
-
Issue 2: High Variability in Results and Poor Reproducibility
-
Question: I am observing high variability between replicate injections and poor inter-day reproducibility. What should I investigate?
-
Answer:
-
Potential Cause 1: Inconsistent Sample Preparation: Inconsistent sample extraction can introduce significant variability.
-
Solution 1: Ensure precise and consistent execution of the sample preparation protocol. Use of an automated liquid handling system can improve reproducibility.
-
Potential Cause 2: Matrix Effects: The presence of co-eluting matrix components can cause ion suppression or enhancement, leading to inconsistent results.[4][8]
-
Solution 2: Evaluate and mitigate matrix effects. This can be achieved by improving the sample cleanup method (e.g., using solid-phase extraction), optimizing chromatographic separation to isolate the analyte from interfering compounds, or using a stable isotope-labeled internal standard.[4][9]
-
Issue 3: Low Signal Intensity or Inability to Detect this compound
-
Question: I am having trouble detecting this compound, or the signal intensity is very low. What are the possible reasons and solutions?
-
Answer:
-
Potential Cause 1: Low Analyte Concentration: this compound may be present at very low concentrations in the sample.[1]
-
Solution 1: Concentrate the sample during the preparation step. Ensure the LC-MS/MS system is tuned for optimal sensitivity for the specific transitions of this compound.
-
Potential Cause 2: Ion Suppression: Significant ion suppression from the sample matrix can reduce the analyte signal.[4]
-
Solution 2: Improve sample cleanup to remove interfering substances. Diluting the sample may also reduce matrix effects, but care must be taken to ensure the analyte concentration remains above the limit of detection.[9]
-
Potential Cause 3: Analyte Degradation: this compound may have degraded during sample collection, storage, or processing.
-
Solution 3: Ensure proper sample handling and storage conditions (e.g., storing at -20°C or lower).[6] Minimize freeze-thaw cycles.
-
Quantitative Data Summary
Table 1: LC-MS/MS Method Validation Parameters for this compound Analysis
| Parameter | Reported Value/Range | Biological Matrix | Citation |
| Linear Range | 0.0375–2500 ng/mL | Plasma, Urine, Saliva | [1] |
| Linearity (R²) | ≥0.99 | Plasma, Urine, Saliva | [1] |
| Precision (RSD) | < 15% | Plasma, Urine, Saliva | [1] |
| Accuracy (% Error) | < 15% | Plasma, Urine, Saliva | [1] |
| Inter-day CV (%) | 5.3 to 14.8% | Cell Lysates, Supernatants, Tissue Extracts | [2] |
| LOQ | 0.1 ng/mL | Serum | [10] |
| Matrix Effect | 78.7 to 126.3% | Serum | [10] |
| Recovery | 87.8–123.6% | Serum | [10] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline based on common practices for biofluid analysis.
-
Sample Thawing: Thaw frozen plasma, serum, or urine samples on ice.
-
Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard (e.g., a stable isotope-labeled this compound) to each sample.
-
Protein Precipitation: Add 3 volumes (300 µL) of cold acetonitrile (B52724) to precipitate proteins.
-
Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol is a representative example and may require optimization for specific instruments and applications.
-
LC System: Agilent UHPLC 1290 Infinity II Series[3]
-
Column: Kinetex EVO C18 (2.6 µm; 2.1 mm × 150 mm)[3]
-
Mobile Phase A: 0.1% formic acid in water[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[3]
-
Flow Rate: 0.4 mL/min[3]
-
Injection Volume: 2.5 µL[3]
-
Column Temperature: 25°C[3]
-
MS System: Agilent QqQ/MS 6490 Series[3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[3]
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for inaccurate this compound results.
References
- 1. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometry based quantification of arginine metabolites including polyamines in different sample matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gender-Related Differences on Polyamine Metabolome in Liquid Biopsies by a Simple and Sensitive Two-Step Liquid-Liquid Extraction and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. Polyamines in biological samples: rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological stability of mRNA isolated from human postmortem brain collections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bme.psu.edu [bme.psu.edu]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
N1-Acetylspermine vs. N8-Acetylspermidine: A Comparative Guide for Cancer Biomarker Research
An objective analysis of two promising polyamine metabolites for cancer diagnostics and prognostics, supported by experimental data and detailed methodologies.
In the quest for sensitive and specific biomarkers for early cancer detection and monitoring, polyamine metabolism has emerged as a critical area of investigation. Altered polyamine levels are a hallmark of neoplastic diseases, reflecting the increased demand for these molecules in rapidly proliferating cells. Among the various polyamine metabolites, N1-acetylspermine and N8-acetylspermidine have garnered significant attention as potential non-invasive cancer biomarkers. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.
Performance Comparison: this compound vs. N8-Acetylspermidine
Both this compound and N8-acetylspermidine are acetylated derivatives of the natural polyamines spermine (B22157) and spermidine, respectively. Their excretion in biological fluids, particularly urine, is often elevated in cancer patients.[1][2][3] The following tables summarize quantitative data from various studies, offering a side-by-side comparison of their diagnostic and prognostic utility.
Diagnostic Performance in Colorectal Cancer
| Biomarker | Sample Type | Sensitivity (%) | Specificity (%) | ROC AUC | Key Findings |
| This compound | Urine | 50 | 95 | Higher information content than N8-acetylspermidine | At a cut-off of 4.0 nmol/mg creatinine.[2] |
| N8-acetylspermidine | Urine | Not specified directly | Not specified directly | Lower than this compound | Elevated in patients with poorly differentiated tumors.[2] |
| N1,N12-diacetylspermine (for comparison) | Urine | 69.6 | Not specified | Not specified | Higher sensitivity than N1,N8-diacetylspermidine.[4][5] |
| N1,N8-diacetylspermidine | Urine | 36.3 | Not specified | Not specified | [4][5] |
Diagnostic Performance in Head and Neck Cancer
| Biomarker | Sample Type | Key Findings |
| This compound | Urine & Saliva | Significantly different concentrations in urine of HNC patients compared to healthy controls. Elevated levels also detected in saliva.[6][7] |
| N8-acetylspermidine | Urine | Significantly different concentrations in the urine of HNC patients as compared to healthy controls.[6][7] |
Prognostic Value
Several studies have indicated that the levels of acetylated polyamines, including this compound and N8-acetylspermidine, can be valuable prognostic indicators. A decrease in their urinary levels has been observed in cancer patients who respond to treatment and enter remission.[1] Conversely, persistently high levels after treatment are often associated with a poor prognosis.[1] In T-lymphoblastic lymphoma/acute leukemia, elevated serum N1-acetylspermidine was associated with longer overall survival in patients treated with chemotherapy only.[8]
Signaling Pathways and Metabolic Origin
The elevation of these acetylated polyamines in cancer is linked to the dysregulation of polyamine metabolism. The key enzyme responsible for their production is spermidine/spermine N1-acetyltransferase (SSAT-1), which is often upregulated in various cancers.[9]
Caption: Simplified overview of polyamine metabolism and the generation of acetylated derivatives.
Experimental Protocols
Accurate quantification of this compound and N8-acetylspermidine is crucial for their validation as biomarkers. The following provides a general overview of a widely used method.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and specific method for the simultaneous quantification of multiple polyamine metabolites.[7][10][11][12]
1. Sample Preparation (Urine/Saliva/Plasma):
-
Internal Standard Spiking: A known concentration of a stable isotope-labeled internal standard (e.g., deuterium-labeled N1,N12-diacetylspermine) is added to the biological sample.[7][10]
-
Protein Precipitation: For plasma or serum, proteins are precipitated using a solvent like acetonitrile (B52724) or methanol (B129727) and removed by centrifugation.
-
Dilution: Samples are typically diluted with a suitable buffer or mobile phase.
2. Chromatographic Separation:
-
Column: A reversed-phase column (e.g., C18) is commonly used for separation.[13]
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid) is employed to separate the analytes.
-
Flow Rate: A typical flow rate is maintained for optimal separation.
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.[7][10]
4. Quantification:
-
A calibration curve is generated using standards of known concentrations of this compound and N8-acetylspermidine.
-
The concentration of the analytes in the biological samples is determined by comparing their peak area ratios to the internal standard against the calibration curve.
Caption: A generalized workflow for the quantification of acetylated polyamines using LC-MS/MS.
Conclusion
Both this compound and N8-acetylspermidine show considerable promise as non-invasive biomarkers for various cancers. Current evidence suggests that this compound may have a slight edge in terms of diagnostic sensitivity for certain cancers like colorectal cancer.[2] However, the utility of each marker can be cancer-type specific, and a panel of multiple acetylated polyamines might offer the best diagnostic and prognostic accuracy.[3][14] Further large-scale validation studies are warranted to establish their clinical utility for specific applications in oncology. The robust and sensitive analytical methods now available will be instrumental in advancing this research.
References
- 1. Diagnostic and prognostic usefulness of N1,N8-diacetylspermidine and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary N1-acetylspermidine and N8-acetylspermidine excretion in normal humans and in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significance of urinary N1,N8-diacetylspermidine and N1,N12-diacetylspermine as indicators of neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating the utility of N1,N12-diacetylspermine and N1,N8-diacetylspermidine in urine as tumor markers for breast and colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. escholarship.org [escholarship.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Spermidine/spermine N1-acetyltransferase-1 as a diagnostic biomarker in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polyamines in biological samples: rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of N1- and N8-acetylspermidine isomers by reversed-phase column liquid chromatography after derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Significance of urinaryN1,N8-diacetylspermidine andN1,N12-diacetylspermine as indicators of neoplastic diseases | Semantic Scholar [semanticscholar.org]
N1-Acetylspermine vs. Total Polyamines: A Comparative Analysis of Diagnostic Sensitivity
A detailed examination of N1-Acetylspermine and total polyamines as diagnostic biomarkers reveals distinct advantages for acetylated polyamines, particularly in oncology. While both categories of biomarkers show promise, emerging evidence indicates that specific acetylated forms, such as N1,N12-diacetylspermine, may offer superior sensitivity and specificity in detecting various cancers.
Polyamines are essential polycationic molecules involved in numerous cellular processes, including cell growth, proliferation, and differentiation. Their levels are often elevated in cancer cells to sustain rapid proliferation, making them attractive biomarker candidates. Historically, "total polyamines," a measure of all major polyamines including spermine (B22157), spermidine, and their precursor putrescine, were investigated as cancer markers. However, their diagnostic utility has been limited by a lack of specificity.[1][2] More recent research has focused on the diagnostic potential of acetylated polyamine derivatives, such as this compound, which are metabolic byproducts of the polyamine pathway.
Dysregulation of polyamine metabolism is a recognized hallmark of cancer.[3][4] This has led to the exploration of polyamines and their metabolites in bodily fluids like urine and plasma as potential non-invasive diagnostic markers.[3][5] While initial studies on total urinary polyamines in cancer patients showed promise, subsequent research revealed inconsistencies, limiting their reliability as standalone diagnostic indicators.[3]
Comparative Diagnostic Performance
Recent metabolomic studies have highlighted the superior performance of specific acetylated polyamines over total or non-acetylated polyamines in cancer detection. For instance, urinary N1,N12-diacetylspermine has demonstrated significant potential as a biomarker for colorectal, breast, lung, and pancreatobiliary cancers.[6][7][8][9]
A study on colorectal cancer found that urinary N1,N12-diacetylspermine had the highest area under the receiver operating characteristic curve (AUC) of 0.794 for discriminating between colorectal cancer patients and healthy controls.[8] In non-small cell lung cancer, serum N1,N12-diacetylspermine yielded an AUC of 0.710 for samples collected 0 to 6 months before diagnosis.[6] Furthermore, a study on pediatric cancers showed that urinary N1,N12-diacetylspermine was a useful tumor marker for malignant lymphoma, with a sensitivity of 77.8%.[7]
The following table summarizes key quantitative data from studies comparing the diagnostic sensitivity of acetylated polyamines with other markers.
| Cancer Type | Biomarker | Sample Type | AUC | Sensitivity | Specificity | Reference |
| Non-Small Cell Lung Cancer | N1,N12-diacetylspermine (DAS) | Serum | 0.710 (0-6 months pre-diagnosis) | - | - | [6] |
| Colorectal Cancer | N1,N12-diacetylspermine | Urine | 0.794 | - | - | [8] |
| Colorectal Cancer | Panel of 6 polyamines | Urine | 0.905 | - | - | [8] |
| Pancreatic Cancer | Panel of 4 polyamines | Urine | 0.88 | 94% | 68% | [10] |
| Prostate Cancer | Spermine | Urine | 0.83 | - | - | [2] |
| Pediatric Malignant Lymphoma | N1,N12-diacetylspermine | Urine | - | 77.8% | - | [7] |
Signaling and Experimental Workflow
The rationale for the enhanced diagnostic utility of acetylated polyamines lies in the underlying cellular metabolism. The enzyme spermidine/spermine N1-acetyltransferase (SSAT-1), which is responsible for the acetylation of spermine and spermidine, is often upregulated in cancerous tissues.[11][12] This leads to an increased production and excretion of acetylated derivatives like this compound and N1,N12-diacetylspermine.
Caption: Polyamine Metabolic Pathway.
The quantification of this compound and total polyamines in biological samples typically involves sophisticated analytical techniques to ensure accuracy and reproducibility.
Caption: Experimental Workflow for Polyamine Analysis.
Experimental Protocols
Quantification of this compound and Other Polyamines by LC-MS/MS
A common and highly sensitive method for the simultaneous quantification of various polyamines, including their acetylated forms, is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation: Biological samples (e.g., serum, urine, or tissue homogenates) are typically subjected to acid extraction using trichloroacetic acid (TCA) or perchloric acid (PCA) to precipitate proteins and release polyamines.
-
Internal Standards: Isotopically labeled internal standards for each analyte are added to the samples to ensure accurate quantification.
-
Derivatization: To improve chromatographic separation and detection sensitivity, polyamines are often derivatized. A common derivatizing agent is dansyl chloride.
-
Chromatographic Separation: The derivatized polyamines are then separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with a suitable column (e.g., a C18 reversed-phase column).
-
Mass Spectrometric Detection: The separated polyamines are detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for highly specific and sensitive detection of each polyamine.
-
Data Analysis: The concentration of each polyamine in the sample is calculated by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.[13][14]
Total Polyamine Assay (Fluorometric)
Commercially available kits provide a more straightforward method for measuring total polyamine content.
-
Sample Preparation: Tissue or cell samples are homogenized in an assay buffer. A clean-up mix is often added to remove interfering substances. The sample is then filtered.[15][16][17]
-
Enzymatic Reaction: A selective enzyme mix is added to the sample. This enzyme mix acts on polyamines to produce hydrogen peroxide.[16][17]
-
Fluorometric Detection: A probe is then added that reacts with the hydrogen peroxide to generate a fluorescent signal.[16][17]
-
Quantification: The fluorescence is measured at a specific excitation and emission wavelength (e.g., Ex/Em = 535/587 nm). The total polyamine concentration is proportional to the fluorescent signal and is determined by comparison to a standard curve.[15][16][17]
References
- 1. Polyamines as potential cancer markers in urine and blood. [dea.lib.unideb.hu]
- 2. Urinary Polyamines: A Pilot Study on Their Roles as Prostate Cancer Detection Biomarkers | PLOS One [journals.plos.org]
- 3. Polyamines and Their Metabolites as Diagnostic Markers of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a polyamine-related signature and six novel prognostic biomarkers in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Urinary N1,N12-diacetylspermine as a biomarker for pediatric cancer: a case–control study | Semantic Scholar [semanticscholar.org]
- 8. Urinary Polyamine Biomarker Panels with Machine-Learning Differentiated Colorectal Cancers, Benign Disease, and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating the utility of N1,N12-diacetylspermine and N1,N8-diacetylspermidine in urine as tumor markers for breast and… [ouci.dntb.gov.ua]
- 10. Discrimination between Pancreatic Cancer, Pancreatitis and Healthy Controls Using Urinary Polyamine Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spermidine/spermine N1-acetyltransferase-1 as a diagnostic biomarker in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spermidine/spermine N1-acetyltransferase-1 as a diagnostic biomarker in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polyamines analysis by HPLC and their application as tumor markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. biopioneer.com.tw [biopioneer.com.tw]
- 17. content.abcam.com [content.abcam.com]
N1-Acetylspermine versus spermidine: differential effects on cell proliferation.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential effects of N1-acetylspermine and its precursor, spermidine (B129725), on cellular proliferation. The information presented is collated from experimental data to assist researchers in understanding the nuanced roles of these critical polyamines in cell biology and their potential as therapeutic targets.
Comparative Analysis: this compound vs. Spermidine in Cell Proliferation
Polyamines are ubiquitous polycations essential for a multitude of cellular processes, including cell growth, differentiation, and survival.[1] Spermidine is one of the most abundant polyamines in eukaryotic cells and is fundamentally linked to proliferative activities.[2] Its acetylated derivative, this compound, is a product of the catabolic enzyme spermidine/spermine (B22157) N1-acetyltransferase (SSAT).[3] While structurally similar, their effects on cell proliferation are often opposing.
The Pro-Proliferative and Regulatory Role of Spermidine
Spermidine is generally considered a crucial factor for sustaining normal cell proliferation.[4] It plays a vital role in modulating the cell cycle and is essential for cell growth and survival.[2][4] Studies have shown that small amounts of spermidine can sustain normal cell cycles, and its absence can lead to a halt in the G1 phase.[4] In porcine intestinal epithelial cells (IPEC-J2), spermidine supplementation has been shown to enhance cell proliferation in a dose-dependent manner.[5]
However, the role of spermidine is not exclusively pro-proliferative. It is also a potent inducer of autophagy, a cellular recycling process that is critical for cellular homeostasis and has been linked to longevity and anti-cancer effects.[6][7] By inducing autophagy, spermidine can inhibit the activation of apoptosis in cancer cells.[8] Furthermore, spermidine can exert anti-inflammatory effects by suppressing the NF-κB signaling pathway.[9] This dual role suggests that the effect of spermidine on cell proliferation is highly context-dependent, with its concentration and the cellular environment being key determinants.
The Anti-Proliferative and Context-Dependent Role of this compound
This compound is synthesized from spermidine by the enzyme spermidine/spermine N1-acetyltransferase (SSAT or SAT1).[3] The induction of SSAT is a primary mechanism for reducing intracellular polyamine pools.[10] Overexpression of SSAT leads to a significant decrease in spermidine and spermine levels, which invariably inhibits cell growth and can induce apoptosis.[3][11][12] This anti-proliferative effect is a direct consequence of polyamine depletion.[3]
Interestingly, this compound itself may have distinct biological functions beyond being a mere catabolic intermediate. In hair follicle stem cells, the accumulation of acetylated polyamines, including N1-acetylspermidine, was found to favor the stem cell state by increasing self-renewal and proliferation.[13][14] Conversely, in the acidic microenvironment of tumors, an accumulation of N1-acetylspermidine has been shown to recruit protumor neutrophils, thereby promoting tumor growth.[15][16] Furthermore, elevated levels of N1-acetylspermidine have been observed in cancer cells undergoing drug-induced cell death, suggesting it could serve as a biomarker for therapeutic response.[17] This evidence points to a complex, translation-independent, and context-specific role for this compound in determining cell fate.[13]
Quantitative Data Summary
The following tables summarize experimental data on the effects of spermidine and the modulation of the SSAT/N1-acetylspermine axis on cell proliferation.
Table 1: Effect of Spermidine Concentration on Cell Proliferation
| Cell Line | Spermidine Concentration | Duration | Effect on Proliferation | Reference |
| IPEC-J2 | 8 µmol/L | 48 h | Significant increase in cell number | |
| IPEC-J2 | 16 µmol/L | 48 h | Significant increase in cell number | |
| IPEC-J2 | >16 µmol/L | 24-96 h | Significant decrease in cell number | |
| Human Fibroblasts (Normal) | 4.4 µM (ID50) | 3 days | 50% inhibition of proliferation | [18] |
| Human Fibroblasts (Cystic Fibrosis) | 6.2 µM (ID50) | 3 days | 50% inhibition of proliferation | [18] |
| GT1-7 | 1 µM and 10 µM | Not specified | Improved cellular viability | [19] |
Table 2: Effect of SSAT Overexpression and this compound Levels on Cell Proliferation
| Cell Line | Experimental Condition | Outcome | Reference |
| HepG2, SMMC7721, HCT116 | SSAT Overexpression | Attenuated cell proliferation and colony formation | [3] |
| Bel7402, HT-29 | SSAT Knockdown (siRNA) | Enhanced cell proliferation | [3] |
| MCF-7 | Conditional SSAT Overexpression | Marked inhibition of cell growth | [11] |
| Human Melanoma (MALME-3) | Treatment with BESPM (SSAT inducer) | High SSAT induction, polyamine depletion, and growth inhibition | [20] |
| Hair Follicle Stem Cells | N1-acetylspermidine treatment | Promoted cell cycle progression and increased proliferation | [13] |
| Pancreatic Cancer (PANC-1) | SAT1 Knockdown (in vivo) | Significantly decreased tumor growth | [15] |
Signaling Pathways
The differential effects of spermidine and this compound on cell proliferation are mediated by distinct signaling pathways.
Spermidine-Modulated Pathways
Spermidine influences several key signaling cascades. It is a well-established inducer of autophagy.[6] In porcine enterocytes, its pro-proliferative effects are associated with the activation of the ERK1/2 signaling pathway. Additionally, spermidine can exert anti-inflammatory effects by inhibiting the NF-κB pathway and has been shown to provide neuroprotection by activating BDNF-TrkB-PI3K/AKT signaling.[9]
References
- 1. Spermine and spermidine modulate T-cell function in older adults with and without cognitive decline ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spermidine – Unlocking the secrets of cellular aging and longevity - biocrates life sciences gmbh [biocrates.com]
- 3. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Spermidine on Cell Proliferation, Migration, and Inflammatory Response in Porcine Enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ver.so [ver.so]
- 7. Molecular targets of spermidine: implications for cancer suppression [cell-stress.com]
- 8. Frontiers | Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms [frontiersin.org]
- 9. Spermidine Inhibits M1 Microglia Polarization in a Mouse Model of Parkinson's Disease and BV2 Cells via NF‐κB/STAT‐1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Effects of conditional overexpression of spermidine/spermine N1-acetyltransferase on polyamine pool dynamics, cell growth, and sensitivity to polyamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. N1-acetylspermidine is a determinant of hair follicle stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N1-acetylspermidine is a determinant of hair follicle stem cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Elevated N1-Acetylspermidine Levels in Doxorubicin-treated MCF-7 Cancer Cells: Histone Deacetylase 10 Inhibition with an N1-Acetylspermidine Mimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effect of spermidine and spermine on proliferation in vitro of fibroblasts from normal and cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Investigating the Role of Spermidine in a Model System of Alzheimer’s Disease Using Correlative Microscopy and Super-resolution Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
Cross-reactivity of anti-N1-Acetylspermine antibodies with other acetylated polyamines.
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of acetylated polyamines are critical for advancing research in various fields, including cancer biology and diagnostics. Immunoassays, particularly ELISA, offer a sensitive and specific method for this purpose. However, the structural similarity among different acetylated polyamines necessitates a thorough understanding of the cross-reactivity of the antibodies used. This guide provides a comparative analysis of the cross-reactivity of antibodies targeting acetylated polyamines, with a focus on available experimental data.
Introduction to Acetylated Polyamines and their Significance
Polyamines, such as spermine (B22157) and spermidine, are ubiquitous polycations essential for cell growth and proliferation. Their metabolic pathways, including acetylation, are often dysregulated in cancerous cells. N1-acetylspermine and other acetylated derivatives are increasingly recognized as important biomarkers. The development of specific antibodies against these molecules is therefore of high interest for research and clinical applications.
Comparison of Antibody Cross-Reactivity
Currently, detailed cross-reactivity data for antibodies specifically raised against this compound is limited in publicly available literature. However, data from antibodies developed against related acetylated polyamines provide valuable insights into the potential for cross-reactivity. This guide focuses on the characterization of two such antibodies: the monoclonal antibody ASPM-2, which recognizes multiple acetylated polyamines, and a polyclonal antibody specific for N1-acetylspermidine.
Quantitative Cross-Reactivity Data
The following table summarizes the cross-reactivity of the monoclonal antibody ASPM-2, which was produced against a spermine conjugate. The data is presented as the half-maximal effective concentration (EC50), which represents the concentration of the analyte required to achieve 50% of the maximum response in a competitive ELISA. A lower EC50 value indicates a higher affinity of the antibody for the analyte.
Table 1: Cross-Reactivity of Monoclonal Antibody ASPM-2 [1]
| Analyte | EC50 (µM) |
| N1,N12-diacetylspermine | 29 |
| N1-monoacetylspermine | 50 |
| N1-acetylspermidine | 51 |
| Other polyamine-related compounds and amino acids | No cross-reaction |
Data from a competitive ELISA using a spermine-glutaraldehyde-bovine serum albumin conjugate-coated plate.
In contrast, a commercially available polyclonal antibody raised against an N1-acetylspermidine conjugate is reported to have high specificity. While specific EC50 values are not provided, the manufacturer states that in competitive ELISA, there is no significant cross-reactivity with N8-acetylspermidine, spermidine, spermine, ornithine, and putrescine[2].
Experimental Protocols
The determination of antibody cross-reactivity is predominantly performed using a competitive enzyme-linked immunosorbent assay (ELISA). The following is a generalized protocol for such an assay.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Plate Coating:
- Microtiter plates are coated with a conjugate of the target acetylated polyamine (e.g., this compound) and a carrier protein (e.g., bovine serum albumin, BSA).
- The plates are incubated overnight at 4°C.
2. Blocking:
- The remaining protein-binding sites on the plate are blocked using a solution of BSA or other blocking agents to prevent non-specific binding.
- The plates are incubated for 1-2 hours at room temperature.
3. Competitive Reaction:
- A fixed concentration of the primary antibody (e.g., anti-N1-acetylspermine) is pre-incubated with varying concentrations of the test compounds (this compound as the positive control, and other acetylated polyamines like N1-acetylspermidine, N-acetylputrescine, etc., as potential cross-reactants).
- These mixtures are then added to the coated and blocked microtiter plate wells.
- The plate is incubated for 1-2 hours at room temperature, allowing the free antibody to bind to the coated antigen.
4. Detection:
- The plate is washed to remove unbound antibodies and antigens.
- A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is added to the wells.
- The plate is incubated for 1 hour at room temperature.
5. Substrate Addition and Signal Measurement:
- After another washing step, a substrate for the enzyme is added, leading to a colorimetric or chemiluminescent signal.
- The signal intensity is measured using a plate reader. The intensity of the signal is inversely proportional to the concentration of the free analyte in the initial mixture.
6. Data Analysis:
- A standard curve is generated using the known concentrations of the target analyte (e.g., this compound).
- The concentrations of the test compounds that cause a 50% reduction in the signal (EC50) are determined from their respective inhibition curves.
- The percent cross-reactivity is calculated as: (EC50 of target analyte / EC50 of test compound) x 100%.
Visualizing Experimental Workflow and Polyamine Metabolism
The following diagrams illustrate the experimental workflow for assessing antibody cross-reactivity and the metabolic pathway of polyamine acetylation.
References
Comparative analysis of N1-Acetylspermine levels in different types of cancer.
For Immediate Release
A growing body of research highlights the significance of polyamine metabolism in cancer development and progression. Among the key metabolites, N1-acetylspermine, a product of the catabolism of spermine (B22157) by spermidine/spermine N1-acetyltransferase (SSAT-1), is emerging as a potential biomarker and therapeutic target. This guide provides a comparative analysis of this compound levels in various cancers, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Levels of this compound and Related Metabolites in Cancer Tissues
The concentration of acetylated polyamines, including this compound and the structurally similar N1-acetylspermidine, is often elevated in cancerous tissues compared to their normal counterparts. This elevation is largely attributed to the increased activity of the SSAT-1 enzyme in tumor cells.[1] The following table summarizes the available quantitative data on this compound and N1-acetylspermidine levels in different human cancer tissues. It is important to note that while both are products of SSAT-1, their levels can vary, and more research is needed to fully understand the differential regulation and significance of each.
| Cancer Type | Metabolite | Cancer Tissue Concentration (nmol/g wet weight) | Normal Tissue Concentration (nmol/g wet weight) | Fold Change (Cancer vs. Normal) | Reference(s) |
| Colorectal Cancer | N1-acetylspermidine | 22.86 ± 3.60 to 27.30 ± 3.13 | 5.84 ± 1.44 to 7.92 ± 2.89 | ~3-5 fold increase | [2] |
| This compound | Upregulated | Not specified | 2.2 to 5.8-fold increase | ||
| Breast Cancer | This compound | 1.2 ± 0.3 (in 28 of 54 tumors) | Absent | - | |
| Hepatocellular Carcinoma | N1-acetylspermidine | Accumulated in HCC tissue | Lower in non-tumoral liver tissue | Not specified | [3][4] |
| Prostate Cancer | This compound | Data not available | Data not available | SSAT-1 enzyme is upregulated | [1][5][6] |
| Lung Cancer | This compound | Data not available | Data not available | SSAT-1 enzyme is upregulated | [1][7][8][9] |
Note: The table highlights a significant gap in the literature regarding the absolute quantification of this compound in prostate, lung, and hepatocellular carcinoma tissues. Much of the existing research focuses on the upregulation of the SSAT-1 enzyme or measures related acetylated polyamines.
Key Signaling Pathways Involving this compound and its Synthesizing Enzyme
The dysregulation of polyamine metabolism, leading to altered this compound levels, has been linked to critical cancer-related signaling pathways.
SSAT-1, AKT/β-Catenin Signaling, and Cancer Progression
In hepatocellular and colorectal carcinoma, the overexpression of SSAT-1, which leads to an increase in acetylated polyamines like this compound, has been shown to inhibit the pro-survival AKT/GSK3β/β-catenin signaling pathway. This inhibition can lead to decreased cell proliferation, migration, and invasion.
The SAT1-N1-Acetylspermidine Axis and Tumor Microenvironment
An acidic tumor microenvironment can upregulate spermidine/spermine acetyltransferase 1 (SAT1), leading to the accumulation and efflux of N1-acetylspermidine. This extracellular N1-acetylspermidine then acts as a signaling molecule, recruiting protumor neutrophils to the tumor site. These neutrophils contribute to tumor progression by promoting angiogenesis and creating an immunosuppressive environment.
Experimental Protocols: Quantification of this compound
The accurate quantification of this compound in biological samples is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method employed for this purpose.
General Workflow for LC-MS/MS Quantification of this compound in Tissue
Key Methodological Steps:
-
Sample Preparation:
-
Homogenization: Snap-frozen tissue samples are homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform lysate.
-
Protein Precipitation and Extraction: An organic solvent, typically a mixture of acetonitrile and methanol, is added to the homogenate to precipitate proteins and extract small molecule metabolites, including this compound.
-
Centrifugation: The mixture is centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant containing the extracted metabolites is carefully collected for analysis.
-
-
Liquid Chromatography (LC):
-
The extracted sample is injected into an HPLC or UPLC system.
-
Separation of metabolites is typically achieved on a reverse-phase column (e.g., C18). A gradient of mobile phases, often consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an ion-pairing agent, is used to elute the compounds at different retention times.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound are monitored. This provides high selectivity and sensitivity.
-
An isotopically labeled internal standard of this compound is often spiked into the samples before extraction to correct for matrix effects and variations in instrument response, ensuring accurate quantification.
-
Conclusion and Future Directions
The available data strongly suggest that elevated levels of this compound and related acetylated polyamines are a common feature in several cancer types, reflecting the increased activity of SSAT-1. This alteration in polyamine metabolism is not merely a bystander effect but is actively involved in key signaling pathways that drive cancer progression and shape the tumor microenvironment.
However, to fully establish this compound as a robust biomarker for diagnosis, prognosis, or as a therapeutic target, further research is imperative. Specifically, there is a critical need for studies that provide absolute quantification of this compound in a larger and more diverse range of cancer tissues, including prostate, lung, and hepatocellular carcinoma. Such data will be invaluable for establishing clinically relevant thresholds and for developing targeted therapies aimed at the polyamine metabolic pathway.
References
- 1. Spermidine/spermine N1-acetyltransferase-1 as a diagnostic biomarker in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High specific induction of spermidine/spermine N1-acetyltransferase in a human large cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efflux of N1-acetylspermidine from hepatoma fosters macrophage-mediated immune suppression to dampen immunotherapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of Spermidine/Spermine N1-Acetyl Transferase (SSAT) in Human Prostate Tissues is Related to Prostate Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of spermidine/spermine N(1) -acetyl transferase (SSAT) in human prostate tissues is related to prostate cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential induction of spermidine/spermine N1-acetyltransferase in human lung cancer cells by the bis(ethyl)polyamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. High specific induction of spermidine/spermine N1-acetyltransferase in a human large cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different extraction methods for N1-Acetylspermine.
For researchers and drug development professionals, the accurate quantification of N1-acetylspermine, a key polyamine metabolite, is crucial for advancing our understanding of its role in various physiological and pathological processes. The choice of extraction method from complex biological matrices is a critical first step that significantly impacts the reliability and accuracy of downstream analytical measurements. This guide provides a head-to-head comparison of three commonly employed extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation. We present a summary of their performance based on available experimental data, detailed experimental protocols, and a visual representation of the general extraction workflow.
Data Presentation: A Comparative Overview
The selection of an appropriate extraction method hinges on a balance of factors including recovery rate, purity of the extract, and the complexity of the procedure. The following table summarizes the quantitative performance of LLE, SPE, and Protein Precipitation for the extraction of polyamines, including this compound, from biological samples.
| Extraction Method | Analyte | Recovery Rate (%) | Key Advantages | Potential Disadvantages |
| Liquid-Liquid Extraction (LLE) | This compound | 66% - 96%[1] | High recovery for some analytes, cost-effective. | Can be labor-intensive, may use large volumes of organic solvents, emulsion formation can be an issue. |
| Polyamines | 82% - 117%[2] | |||
| Solid-Phase Extraction (SPE) | Polyamines | >80%[1] | High selectivity, cleaner extracts, amenable to automation. | Can be more expensive, requires method development to optimize sorbent and solvents. |
| This compound | LLoQ: 0.1-5 ng/mL[3] | Recovery can be variable for some analytes compared to LLE.[1] | ||
| Protein Precipitation | Spermidine | ~40% higher than with acetonitrile[4] | Simple, fast, and inexpensive. | Potential for co-precipitation of analytes leading to lower recovery, less clean extracts compared to SPE. |
| General Proteins | Can be poor (≤15%) but improved to 80-100% with added salt.[5] |
Experimental Protocols
Below are detailed methodologies for each of the discussed extraction techniques. These protocols are based on established methods for polyamine extraction and can be adapted for this compound.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is based on a two-step LLE procedure for the extraction of polyamines from serum or urine.[1]
-
Sample Preparation: To 100 µL of the biological sample (e.g., serum, plasma, or urine), add an appropriate internal standard.
-
First Extraction: Add 500 µL of a chloroform/methanol (B129727) (2:1, v/v) mixture. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Collection of Upper Phase: Carefully transfer the upper aqueous-methanolic phase to a new tube.
-
Second Extraction: To the collected upper phase, add 250 µL of ethyl acetate (B1210297). Vortex for 1 minute.
-
Final Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Evaporation: Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen at 45°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).
Solid-Phase Extraction (SPE) Protocol
This protocol outlines a general procedure for the extraction of polyamines using a cation-exchange SPE cartridge.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the pre-treated sample (e.g., deproteinized serum or urine) onto the SPE cartridge. A typical flow rate is 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.
-
Elution: Elute the retained this compound and other polyamines with 1 mL of an appropriate elution solvent (e.g., acidic methanol).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis.
Protein Precipitation Protocol
This protocol describes a simple and rapid method for removing proteins from biological samples.
-
Sample Preparation: To 100 µL of the biological sample, add an equal volume of a precipitating agent, such as 10% trichloroacetic acid (TCA) or ice-cold acetonitrile.[4]
-
Incubation: Vortex the mixture for 30 seconds and incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the analyte of interest (this compound) without disturbing the protein pellet.
-
Further Processing: The supernatant can be directly injected for analysis or subjected to further cleanup steps if necessary. To improve recovery, the addition of salt (e.g., NaCl to a final concentration of 10-30 mM) to the organic solvent can be considered.[5]
Mandatory Visualization
The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from a biological sample.
Caption: General workflow for this compound extraction and analysis.
References
- 1. Gender-Related Differences on Polyamine Metabolome in Liquid Biopsies by a Simple and Sensitive Two-Step Liquid-Liquid Extraction and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. produccioncientifica.usal.es [produccioncientifica.usal.es]
- 3. Polyamines in biological samples: rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maximizing recovery of water-soluble proteins through acetone precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
N¹-Acetylspermine Demonstrates Higher Specificity as a Cancer Biomarker Compared to Spermine
A detailed analysis of current research indicates that N¹-acetylspermine and other acetylated polyamines, such as N¹,N¹²-diacetylspermine (DAS), frequently serve as more specific and sensitive biomarkers for various cancers than their parent polyamine, spermine (B22157). This heightened specificity is primarily attributed to the upregulation of the rate-limiting enzyme spermidine/spermine N¹-acetyltransferase (SAT1) in malignant tissues, which leads to increased production and excretion of acetylated polyamines.
Polyamines, including spermine, are essential for normal cell proliferation and growth, but their levels are often elevated in cancer cells.[1] However, because spermine is ubiquitous and vital for healthy cellular functions, its utility as a specific cancer biomarker is limited. In contrast, the acetylation of spermine is a key step in polyamine catabolism, and the enzyme responsible, SAT1, is highly inducible and often overexpressed in cancerous tissues like breast, prostate, lung, and brain tumors.[2][3][4] This direct link between elevated SAT1 activity and cancer results in a more pronounced and disease-specific increase in N¹-acetylspermine and N¹,N¹²-diacetylspermine levels in biological fluids like urine and serum.[5]
Comparative Performance in Cancer Detection
Several studies highlight the superior diagnostic performance of acetylated polyamines over both spermine and traditional biomarkers. For instance, urinary N¹,N¹²-diacetylspermine (a further acetylated product of N¹-acetylspermine) has demonstrated significantly higher sensitivity in detecting early-stage colorectal and breast cancers compared to established markers like CEA and CA19-9.[6]
One study on colorectal cancer reported that urinary N¹,N¹²-diacetylspermine had a sensitivity of 75.8%, markedly higher than serum CEA (39.5%) and CA19-9 (14.1%).[6] For early-stage (0+I) colorectal cancer, the sensitivity of diacetylspermine (B31011) was 60%, whereas CEA and CA19-9 were only 10% and 5%, respectively.[6] While this data is for the di-acetylated form, it underscores the principle that products of the SAT1 enzyme are potent biomarkers. The presence of acetylated polyamines in urine or cell extracts is generally considered a reliable indicator of increased SAT1 activity.[7]
In another study focusing on colorectal cancer, N¹,N¹²-diacetylspermine showed the highest area under the receiver operating characteristic curve (AUC) at 0.794 for differentiating cancer from benign and healthy controls.[8] While single markers, including acetylated polyamines, may sometimes lack sufficient specificity for definitive diagnosis alone, their performance is consistently superior to that of spermine.[8][9] For example, urinary spermine was evaluated as a biomarker for prostate cancer, achieving a sensitivity and specificity of 67.05% and 68.75% respectively, with an AUC of 0.83 in a specific patient cohort.[10] However, the direct link of N¹-acetylspermine to the cancer-associated enzyme SAT1 provides a stronger biological rationale for its specificity.
| Biomarker | Cancer Type | Sample | Key Diagnostic Metric (AUC) | Sensitivity | Specificity | Reference |
| N¹,N¹²-Diacetylspermine | Colorectal Cancer | Urine | 0.794 | 75.8% (overall) | Not Specified | |
| N¹,N¹²-Diacetylspermine | Breast Cancer | Urine | Not Specified | 60.2% | Not Specified | [6] |
| N¹,N¹²-Diacetylspermine | Non-Small Cell Lung Cancer | Serum | 0.710 (0-6 mo. pre-diagnosis) | Not Specified | Not Specified | [9] |
| N¹-Acetylspermidine | Colon Adenocarcinoma | Urine | Higher than N⁸-acetylspermidine | 50% | 95% | [11] |
| Spermine | Prostate Cancer (PSA > 4.0 ng/mL) | Urine | 0.83 | 67.05% | 68.75% | [10] |
Note: Data for N¹-acetylspermine specifically is often grouped with other acetylated polyamines like N¹,N¹²-diacetylspermine (DAS) and N¹-acetylspermidine, as they are all products of the upregulated SAT1 pathway.
The Biochemical Rationale for Higher Specificity
The enhanced specificity of N¹-acetylspermine stems from the metabolic pathway of polyamines. In cancer, the entire polyamine pathway is often dysregulated to support rapid cell division.[1] A critical part of this is the catabolic pathway, governed by SAT1. SAT1 transfers an acetyl group to spermine (or spermidine), creating N¹-acetylspermine.[7] This product is then either further acetylated to N¹,N¹²-diacetylspermine or oxidized.[7][10]
Crucially, SAT1 expression is tightly regulated and can be dramatically induced by various stimuli, including the high levels of polyamines found in cancer cells, serving as a protective mechanism to prevent polyamine toxicity.[4][12] This induction is a hallmark of many tumors.[3][13] Therefore, measuring the acetylated products is akin to measuring the activity of a cancer-associated enzyme, providing a more dynamic and specific signal of disease presence than measuring the parent compound, spermine, which is also integral to normal physiology.
Caption: Polyamine metabolism pathway highlighting the role of SAT1.
Experimental Protocols
Quantification of N¹-Acetylspermine and Spermine in Biological Fluids
The gold standard for the accurate quantification of polyamines and their acetylated derivatives in biological samples (urine, serum, plasma) is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Thawing: Frozen samples (serum, plasma, or urine) are thawed on ice.
-
Protein Precipitation: To 100 µL of the sample, 400 µL of a cold organic solvent (e.g., methanol (B129727) or acetonitrile) containing a stable isotope-labeled internal standard (e.g., N¹,N¹²-diacetylspermine-d8) is added.[14]
-
Vortexing and Centrifugation: The mixture is vortexed vigorously for 1 minute and then centrifuged at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Collection: The resulting supernatant is carefully transferred to a new tube for analysis. For urine samples, a dilution step may be necessary before protein precipitation.
2. Chromatographic Separation (HPLC):
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is employed using two solvents:
-
Mobile Phase A: Water with an additive like 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient: A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased over several minutes to elute the analytes based on their polarity.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
Run Time: The total analysis time is typically short, around 4-6 minutes per sample.[15][16]
3. Mass Spectrometric Detection (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[4] Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
-
Example Transition for N¹-Acetylspermine: This would be determined by infusing a pure standard into the mass spectrometer to find the optimal parent and fragment ions.
-
Example Transition for Spermine: Similarly determined.
-
Caption: General workflow for biomarker quantification.
References
- 1. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomarkdiagnostics.com [biomarkdiagnostics.com]
- 3. Spermidine/spermine N1-acetyltransferase 1 is a gene-specific transcriptional regulator that drives brain tumor aggressiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spermidine/spermine N1-acetyltransferase-1 as a diagnostic biomarker in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Urinary Polyamine Biomarker Panels with Machine-Learning Differentiated Colorectal Cancers, Benign Disease, and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. The Potential Role of Spermine and Its Acetylated Derivative in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urinary N1-acetylspermidine and N8-acetylspermidine excretion in normal humans and in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A comparative study of N1-Acetylspermine and N1,N12-diacetylspermine in disease prognosis.
A Comparative Guide to N1-Acetylspermine and N1,N12-diacetylspermine in Disease Prognosis
Introduction
Polyamines are crucial molecules for cell growth, differentiation, and proliferation. Their metabolism is often dysregulated in various diseases, particularly in cancer, leading to altered levels of polyamines and their acetylated derivatives. Among these, this compound and N1,N12-diacetylspermine (DiAcSpm) have emerged as potential biomarkers for disease prognosis. This guide provides a comparative overview of their prognostic utility, supported by experimental data and detailed methodologies.
Prognostic Performance: A Comparative Analysis
While extensive research has highlighted the prognostic value of N1,N12-diacetylspermine in various cancers, there is a notable lack of studies directly comparing its prognostic performance head-to-head with this compound. The available data predominantly focuses on DiAcSpm as a standalone marker or as part of a larger polyamine panel.
N1,N12-diacetylspermine (DiAcSpm)
Urinary and serum levels of DiAcSpm have been consistently reported to be elevated in patients with several types of cancer, including non-small cell lung cancer (NSCLC), colorectal cancer, breast cancer, and urogenital malignancies.[1][2][3][4] Its levels often correlate with tumor stage and patient outcomes.
In patients with recurrent NSCLC, urinary N1,N12-diacetylspermine has been identified as an independent prognostic factor for post-recurrent survival.[1][5][6] For colorectal cancer, urinary DiAcSpm has shown higher sensitivity in detecting early-stage cancers compared to established markers like carcinoembryonic antigen (CEA).[7] Studies have also indicated that a decrease in urinary DiAcSpm levels post-treatment may correlate with a good prognosis, while persistently high levels are associated with a poor prognosis and disease recurrence.[2]
This compound
This compound is an intermediate in the polyamine catabolic pathway.[4][8] While its role in cancer cell biology is acknowledged, with studies showing its involvement in regulating cell growth and metastasis, there is limited direct evidence on its utility as a standalone prognostic marker compared to DiAcSpm.[9] Some studies have quantified this compound in various biological fluids, but its prognostic significance is not as well-established as that of DiAcSpm.[10]
Quantitative Data Summary
The following tables summarize the prognostic performance of N1,N12-diacetylspermine in different cancers based on available literature. A similar comprehensive table for this compound is not available due to the limited number of studies focusing on its prognostic value.
Table 1: Prognostic Value of Urinary N1,N12-diacetylspermine in Non-Small Cell Lung Cancer (NSCLC)
| Prognostic Parameter | Value | Disease Stage | Reference |
| Independent Prognostic Factor (Post-recurrent Survival) | Significant | Recurrent Disease | [1][5][6] |
| Hazard Ratio (Multivariate Analysis) | Not Significant | All Stages (Overall Survival) | [1][5] |
Table 2: Sensitivity of Urinary N1,N12-diacetylspermine in Cancer Detection
| Cancer Type | Sensitivity | Comparison Marker | Sensitivity of Comparison Marker | Reference |
| Colon Cancer (Stage 0+I) | 60% | CEA | 10% | [7] |
| Breast Cancer | 60.2% | CEA / CA15-3 | 37.3% / 37.3% | [11] |
Experimental Protocols
Quantification of this compound and N1,N12-diacetylspermine
The accurate quantification of these acetylated polyamines in biological samples is crucial for their evaluation as prognostic markers. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Enzyme-Linked Immunosorbent Assay (ELISA) for Urinary N1,N12-diacetylspermine
This method offers a high-throughput and sensitive approach for quantifying DiAcSpm in urine.
-
Principle: A competitive ELISA where free DiAcSpm in the urine sample competes with a known amount of labeled DiAcSpm for binding to a limited amount of anti-DiAcSpm antibody. The amount of bound labeled DiAcSpm is inversely proportional to the concentration of DiAcSpm in the sample.
-
Sample Preparation:
-
Collect mid-stream urine samples.
-
Centrifuge at 2,000 x g for 10 minutes to remove cellular debris.
-
Store supernatant at -80°C until analysis.
-
Thaw samples and dilute with an appropriate buffer as per the kit instructions.
-
-
Assay Procedure (Representative):
-
Add diluted urine samples, standards, and controls to microplate wells coated with anti-DiAcSpm antibody.
-
Add enzyme-conjugated DiAcSpm to each well and incubate.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution to initiate a colorimetric reaction.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the concentration of DiAcSpm in the samples by comparing their absorbance to the standard curve.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound and N1,N12-diacetylspermine in Serum/Plasma
LC-MS/MS provides high specificity and sensitivity for the simultaneous quantification of multiple polyamines.
-
Principle: This technique separates the analytes using high-performance liquid chromatography (HPLC) followed by detection and quantification using tandem mass spectrometry based on their mass-to-charge ratio.
-
Sample Preparation:
-
Collect blood samples and process to obtain serum or plasma.
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the analytes.
-
The supernatant may be dried and reconstituted in a suitable solvent for injection into the LC-MS/MS system.
-
Internal standards are added at the beginning of the sample preparation to correct for matrix effects and variations in extraction efficiency.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable C18 reversed-phase column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound, N1,N12-diacetylspermine, and their internal standards for accurate quantification.
-
Signaling Pathways and Experimental Workflows
The dysregulation of polyamine metabolism is intricately linked with key oncogenic signaling pathways.
Polyamine Metabolism Pathway
The following diagram illustrates the biosynthesis and catabolism of polyamines, including the formation of this compound and N1,N12-diacetylspermine.
Link to Cancer Signaling Pathways
Elevated polyamine levels are often driven by oncogenes such as MYC and RAS, and they can influence downstream signaling pathways like PI3K/AKT/mTOR, promoting cell proliferation and survival.
General Experimental Workflow for Biomarker Validation
The following diagram outlines a typical workflow for evaluating a potential prognostic biomarker.
Conclusion
N1,N12-diacetylspermine has demonstrated significant promise as a prognostic biomarker in various cancers, often outperforming traditional markers in sensitivity, especially for early-stage disease. Its levels in urine and blood are indicative of disease presence, progression, and response to treatment. In contrast, while this compound is a key metabolite in the same pathway, its specific prognostic value requires further investigation through dedicated comparative studies. The methodologies for quantifying these acetylated polyamines are well-established, providing a solid foundation for future clinical validation and integration into prognostic models. Researchers and drug development professionals should consider the established utility of DiAcSpm while recognizing the potential, yet unproven, prognostic role of this compound.
References
- 1. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting polyamine metabolism for cancer therapy and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Prognostic significance of urine N1, N12-diacetylspermine in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diagnostic and prognostic usefulness of N1,N8-diacetylspermidine and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Establishment of an ELISA system of N1,N12-diacetylspermine in human urine] - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the performance of different analytical platforms for N1-Acetylspermine measurement.
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of N1-acetylspermine, a key polyamine metabolite, is crucial for advancing research in various fields, including cancer biology and drug development. This guide provides an objective comparison of the two primary analytical platforms for this compound measurement: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented herein is supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Analytical Platforms
The choice between ELISA and LC-MS/MS for this compound quantification depends on several factors, including the required sensitivity, specificity, sample throughput, and available resources. The following tables summarize the key performance metrics for each platform based on available data.
Table 1: Performance Characteristics of this compound ELISA Kits
| Parameter | Performance |
| Sensitivity (LOD) | ~3.5 nM[1] |
| Linear Range | 8 – 312.5 nM[1] |
| Specificity | High, with low cross-reactivity to related polyamines like N8-acetylspermidine, spermidine, and spermine (B22157).[1][2] |
| Precision (Intra-assay CV%) | Typically <10% |
| Precision (Inter-assay CV%) | Typically <15% |
| Sample Volume | ~50 µL[1] |
| Throughput | High (96-well plate format) |
| Assay Time | Sample preparation ~3 hours, ELISA overnight[1] |
Table 2: Performance Characteristics of this compound LC-MS/MS Methods
| Parameter | Performance |
| Sensitivity (LLOQ) | 0.0375 ng/mL[3] |
| Linear Range | 0.0375 – 2500 ng/mL[3] |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation pattern) |
| Accuracy (% Error) | <15%[3] |
| Precision (RSD%) | <15%[3] |
| Sample Volume | Variable, can be low |
| Throughput | High-throughput methods available, capable of analyzing over 200 samples per day.[3] |
| Run Time | ~9.5 minutes per sample[4] |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable results. Below are representative methodologies for both ELISA and LC-MS/MS platforms.
This compound ELISA Protocol (Competitive Assay)
This protocol is a generalized representation of a competitive ELISA for this compound.
-
Sample Preparation: Plasma or cell culture supernatant samples may require a precipitation and derivatization step.[2]
-
Coating: A microtiter plate is pre-coated with a capture antibody specific for this compound.
-
Competition: Standards, controls, and prepared samples are added to the wells, followed by the addition of enzyme-labeled this compound. During incubation, the sample's native this compound and the enzyme-labeled this compound compete for binding to the capture antibody.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A chromogenic substrate is added to the wells. The enzyme bound to the captured labeled-N1-acetylspermine will catalyze a color change.
-
Detection: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Quantification: A standard curve is generated to determine the concentration of this compound in the unknown samples.[1][2]
This compound LC-MS/MS Protocol
This protocol outlines a high-throughput method for the quantification of acetylated polyamines.[3]
-
Sample Preparation:
-
To 50 µL of plasma, urine, or saliva, add an internal standard (e.g., stable isotope-labeled N1,N12-diacetylspermine).
-
Precipitate proteins by adding a solvent like acetonitrile (B52724).
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Liquid Chromatography:
-
Column: A high-strength silica (B1680970) (HSS) pentafluorophenyl (PFP) UPLC column (e.g., 1.8 μm, 2.1 mm × 100 mm) is used for separation.[3]
-
Mobile Phase: A gradient elution is performed using a mobile phase consisting of water with 0.1% formic acid and 10 mM ammonium (B1175870) formate (B1220265) (A) and 5% water in acetonitrile with 0.1% formic acid and 10 mM ammonium formate (B).[3]
-
Flow Rate: A constant flow rate of 0.4 mL/min is maintained.[3]
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify this compound and its fragments.
-
Visualizations
Polyamine Metabolic Pathway
Polyamines are synthesized from ornithine and are interconverted through a series of enzymatic reactions. This compound is a product of spermine acetylation by spermidine/spermine N1-acetyltransferase (SSAT1).
Caption: Polyamine metabolic pathway highlighting the synthesis of this compound.
Experimental Workflow: ELISA
The following diagram illustrates the major steps involved in a competitive ELISA for this compound measurement.
Caption: General experimental workflow for this compound ELISA.
Experimental Workflow: LC-MS/MS
This diagram outlines the key stages in the quantification of this compound using LC-MS/MS.
Caption: Experimental workflow for this compound LC-MS/MS analysis.
References
- 1. eaglebio.com [eaglebio.com]
- 2. eaglebio.com [eaglebio.com]
- 3. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry based quantification of arginine metabolites including polyamines in different sample matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Prognostic Value of N1-Acetylspermine versus Established Clinical Markers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for precise and reliable prognostic biomarkers is a cornerstone of oncology research and personalized medicine. Early and accurate prediction of disease course can significantly influence therapeutic decisions and patient outcomes. While traditional clinical markers such as tumor stage and specific protein levels have long been the standard, emerging metabolic biomarkers are offering new avenues for prognostic assessment. Among these, N1-acetylspermine, a polyamine metabolite, has garnered increasing attention for its potential role in cancer progression.
This guide provides an objective comparison of the prognostic value of this compound against established clinical markers. It is designed to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to evaluate the potential of this compound in their own research and development pipelines. The information presented is based on experimental data from peer-reviewed studies, with a focus on quantitative comparisons and detailed experimental protocols.
Data Presentation: Quantitative Comparison of Prognostic Markers
The following table summarizes the prognostic performance of this compound and its closely related acetylated polyamines against established clinical markers in various cancers. It is important to note that direct head-to-head comparative studies are still emerging, and the data presented here is a synthesis of findings from multiple studies.
| Cancer Type | Prognostic Marker | Metric | Value/Finding | Reference |
| Urogenital Cancers | Urinary N1,N12-diacetylspermine & N1,N8-diacetylspermidine | Correlation | Levels decrease in patients with good prognosis after treatment and increase with recurrence. | [1] |
| Non-Small Cell Lung Cancer | Urinary N1,N12-diacetylspermine | Hazard Ratio (HR) | 4.652 (95% CI, 2.092-10.35) for high levels. | [2] |
| Colorectal Cancer | Urinary N1,N12-diacetylspermine vs. Serum CEA | Sensitivity (Early Stage) | 60% for diacetylspermine (B31011) vs. 10% for CEA in stage 0+I patients. | [3] |
| Colorectal Cancer | N1,N12-diacetylspermine in tissue | Correlation | Levels correlate with clinical stage and Ki67 proliferation index. | [4] |
| Breast Cancer | Urinary N1,N12-diacetylspermine vs. Serum CEA & CA15-3 | Sensitivity (Early Stage) | 28% for diacetylspermine vs. 3% for CEA and 0% for CA15-3 in stage I+II patients. | [3] |
| Glioblastoma | Spermidine/spermine N1-acetyltransferase (SSAT) expression | Correlation | A two-fold increase in SSAT expression is significantly correlated with decreased survival time. | [1] |
| Head and Neck Cancer | Salivary this compound | Correlation | Elevated levels observed in patients compared to healthy controls. | [5][6] |
| General Oncology | Tumor Size, Stage, Grade, Nodal Status | General Prognosis | Larger tumors, later stages, higher grades, and positive nodal status are associated with poorer prognosis. | [7][8] |
Experimental Protocols
Accurate and reproducible measurement of prognostic markers is critical for their clinical validation and utility. This section provides detailed methodologies for the quantification of this compound and a representative established clinical marker.
Protocol 1: Quantification of this compound in Biological Fluids by LC-MS/MS
This protocol is adapted from a high-throughput method for the analysis of acetylated polyamines.[7]
1. Sample Preparation:
-
To a 96-well plate, add 100 µL of the biological sample (urine, plasma, or saliva).
-
Prepare an extraction solvent of 50:50 acetonitrile/methanol containing a suitable internal standard (e.g., 0.2 ng/mL of N1,N12-diacetylspermine-d6).
-
Add 500 µL of the cold (-20°C) extraction solvent to each well to precipitate proteins.
2. Centrifugation and Evaporation:
-
Centrifuge the plate for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate and evaporate the solvent using a centrifugal evaporator.
3. Resuspension and Filtration:
-
Resuspend the dried residue in 100 µL of 9:1 water:acetonitrile.
-
Vortex the plate for 5 minutes.
-
Filter the samples through a 0.2-micron polyvinylidene fluoride (B91410) (PVDF) filter plate to remove any remaining particulates.
4. LC-MS/MS Analysis:
-
Analyze the filtered samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatographic separation is typically achieved on a C18 reversed-phase column with a water-acetonitrile gradient containing an ion-pairing agent like heptafluorobutyric acid (HFBA).[9]
-
Detection is performed using a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode.
Protocol 2: Quantification of a Protein-Based Prognostic Marker by ELISA
This is a general protocol for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), a common method for quantifying protein markers in serum or plasma.
1. Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific to the protein marker of interest.
-
Incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
2. Blocking:
-
Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
3. Sample and Standard Incubation:
-
Add prepared standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate.
4. Detection Antibody Incubation:
-
Add a biotinylated detection antibody, also specific to the protein marker, to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
5. Enzyme Conjugate Incubation:
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
6. Substrate Development and Measurement:
-
Add a substrate solution (e.g., TMB) to each well.
-
Incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the concentration of the protein marker in the samples based on the standard curve.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the assessment of this compound as a prognostic marker.
Caption: Polyamine metabolism and its link to cancer signaling pathways.
Caption: Workflow for comparing prognostic markers.
Caption: Logical flow from SSAT to prognosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Clinical Trial Designs for Biomarker Evaluation - Personalized Medicine in Oncology [personalizedmedonc.com]
- 3. Extraction Protocol for untargeted LC-MS/MS - Urine [protocols.io]
- 4. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Metabolomics of N1-Acetylspermine: A Biomarker in Health and Disease
For Researchers, Scientists, and Drug Development Professionals
N1-acetylspermine is a polyamine metabolite gaining significant attention within the scientific community. As a product of polyamine catabolism, its levels can fluctuate dramatically between healthy and diseased states, positioning it as a promising biomarker for diagnosis, prognosis, and therapeutic monitoring. This guide provides an objective comparison of this compound levels in various conditions, supported by experimental data and detailed methodologies, to aid researchers in their understanding and application of this critical metabolite.
Data Presentation: this compound Levels in Healthy vs. Diseased States
The following table summarizes quantitative findings on this compound and related acetylated polyamines in various biological samples, comparing levels in healthy individuals to those with specific diseases. A consistent finding is the elevation of these metabolites in cancerous tissues and biofluids where they are often absent or at trace levels in healthy counterparts[1][2].
| Disease State | Biological Sample | Key Finding | Comparison to Healthy Controls | Reference |
| Breast Cancer | Tumor Tissue | Mean concentration of 1.2 ± 0.3 nmol/g wet weight in 28 of 54 tumors. | Absent from normal breast tissue. | [1] |
| Head and Neck Cancer (HNC) | Saliva | This compound (ASP) levels are significantly elevated (p < 0.007). | Significantly lower levels in healthy controls. | [3][4] |
| Head and Neck Cancer (HNC) | Urine | This compound (ASP), N8-acetylspermidine (ASD), and N1,N12-diacetylspermine (DAS) are significantly elevated. | Significantly lower levels in healthy controls. | [3][4] |
| Lung Cancer (NSCLC) | Serum | N1,N12-diacetylspermine (DAS) is a potential pre-diagnostic biomarker. | Lower levels in healthy controls. | [5] |
| Colorectal Cancer (CRC) | Urine & Tissue | N1,N12-diacetylspermine (DiAcSpm) is elevated in urine and tumor tissue. | Lower levels in normal urine and adjacent tissues. | [6] |
| Parkinson's Disease (PD) | Serum/Plasma | Levels of acetylated polyamines (N1,N8-diacetylspermidine and N1,N12-diacetylspermine) positively correlate with disease severity. | Lower levels and a different age-related trend in controls. | [7][8] |
| T-LBL/ALL | Serum | N1-acetylspermidine identified as a tumor-specific prognostic biomarker. | Lower levels observed in healthy individuals. | [9] |
| Severe COVID-19 (in Cancer Patients) | Serum | Levels of N1-acetylspermidine and N1,N12-diacetylspermine are elevated. | Lower levels in uninfected patients or those with mild disease. | [10] |
Experimental Protocols
The quantification of this compound and other polyamine metabolites is predominantly achieved through targeted metabolomic analysis using liquid chromatography-mass spectrometry (LC-MS), a highly sensitive and specific technique[3][4].
Sample Collection and Preparation
-
Biofluids (Urine, Saliva, Serum/Plasma): Samples are collected and immediately frozen at -80°C to halt metabolic activity. For analysis, samples are thawed, and proteins are precipitated by adding a cold organic solvent like acetonitrile (B52724) or methanol, often containing a stable isotope-labeled internal standard (e.g., DAS-d6) for accurate quantification[4]. The mixture is vortexed and then centrifuged at high speed (e.g., >12,000 g) to pellet the protein. The resulting supernatant, containing the metabolites, is collected for analysis[3].
-
Tissues: Tissue samples are snap-frozen in liquid nitrogen after collection. For analysis, a known weight of the tissue is homogenized in a suitable buffer or solvent. This is followed by a protein precipitation step similar to that for biofluids to extract the small molecule metabolites[1].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Objective: To separate this compound from other metabolites in the sample and then detect and quantify it based on its unique mass-to-charge ratio.
-
Chromatography: An aliquot of the prepared supernatant is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system. The metabolites are separated on a specialized column (e.g., a C18 reversed-phase column) using a gradient of two or more mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: The separated metabolites flow from the LC system into a mass spectrometer, typically a triple quadrupole instrument. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored[3].
-
Quantification: A standard curve is generated by analyzing known concentrations of pure this compound standard[4]. The concentration of this compound in the biological samples is then determined by comparing its peak area (normalized to the internal standard) against this calibration curve.
Mandatory Visualization
The diagrams below illustrate the central role of the enzyme Spermidine/Spermine N1-acetyltransferase (SSAT-1) in the polyamine catabolic pathway and a typical workflow for biomarker discovery.
Caption: Polyamine metabolism pathway showing the synthesis and catabolism of polyamines.
Caption: A typical experimental workflow for identifying metabolic biomarkers like this compound.
Discussion and Conclusion
The dysregulation of polyamine metabolism is a recognized hallmark of various pathologies, particularly cancer[11]. The enzyme spermidine/spermine N1-acetyltransferase (SSAT-1), which catalyzes the formation of N1-acetylspermidine and this compound, is frequently upregulated in tumor tissues[11][12]. This increased enzymatic activity leads to an accumulation and subsequent excretion of acetylated polyamines into biofluids like urine and saliva[3][4].
The data strongly suggest that this compound and its related compounds are highly promising non-invasive biomarkers. Their presence in easily accessible biofluids could facilitate early cancer detection and monitoring of disease progression[3][4]. For instance, elevated salivary this compound is a potential indicator for head and neck cancer, while urinary and serum levels of acetylated polyamines have shown diagnostic and prognostic value in lung, breast, and colorectal cancers[1][3][5][6]. Furthermore, emerging research indicates their relevance in neurodegenerative conditions like Parkinson's disease, where they may correlate with disease severity[7].
For professionals in drug development, the SSAT-1 enzyme and the broader polyamine metabolic pathway represent viable therapeutic targets. Modulating this pathway could offer novel strategies for treating hyperproliferative and inflammatory diseases. Continued research and validation in larger, diverse patient cohorts are essential to fully establish the clinical utility of this compound as a robust biomarker.
References
- 1. Elevation of monoacetylated polyamines in human breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevated N1-Acetylspermidine Levels in Doxorubicin-treated MCF-7 Cancer Cells: Histone Deacetylase 10 Inhibition with an N1-Acetylspermidine Mimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. mdpi.com [mdpi.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. scienceopen.com [scienceopen.com]
- 7. A metabolic profile of polyamines in parkinson disease: A promising biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. Circulating acetylated polyamines correlate with Covid-19 severity in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomarkdiagnostics.com [biomarkdiagnostics.com]
- 12. Spermidine/spermine N1-acetyltransferase-1 as a diagnostic biomarker in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N1-Acetylspermine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. N1-Acetylspermine, a monoacetylated derivative of spermine, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with general laboratory safety standards.
Hazard Profile and Safety Precautions
This compound and its hydrochloride salt are classified with several hazards. It is crucial to be aware of these before handling and initiating any disposal procedures.
According to safety data sheets, this compound (hydrochloride) can cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1][2]. Another form of this compound is noted as being harmful if swallowed and very toxic to aquatic life with long-lasting effects[3]. Therefore, appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (such as a type N95 in the US), should be worn at all times when handling this chemical.
| Hazard Classification | Description | Source |
| Skin Irritation | Causes skin irritation. | [1][2] |
| Eye Irritation | Causes serious eye irritation. | [1][2] |
| Respiratory Irritation | May cause respiratory irritation. | [1][2] |
| Acute Oral Toxicity | Harmful if swallowed. | [3] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | [3] |
Step-by-Step Disposal Protocol
Given the hazardous nature of this compound, it should not be disposed of down the drain or in regular trash[4][5]. The recommended procedure is to treat it as hazardous chemical waste and dispose of it through an approved waste disposal plant or a certified chemical waste management service[3][6].
1. Waste Minimization: Before disposal, consider methods to reduce the amount of waste generated. This can include ordering the smallest necessary quantities and sharing surplus chemicals with other labs[6].
2. Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves), in a designated and properly labeled hazardous waste container[5][6].
-
The container must be chemically compatible with the waste, in good condition with a secure, leak-proof closure[5][6]. Plastic containers are often preferred[6].
-
Ensure the container is kept closed except when adding waste[6][7].
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound"[6].
-
Include information on the hazards (e.g., "Irritant," "Harmful if Swallowed," "Toxic to Aquatic Life").
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[6][7].
-
Do not move waste from the room where it was generated to another for storage[6].
-
Store incompatible chemicals separately. For instance, keep acids and bases in separate containment[7]. While this compound is not specified as highly reactive, it is incompatible with strong oxidizing agents[1].
-
The SAA should be inspected weekly for any leaks[7].
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal[6].
-
Follow all institutional and local regulations regarding the accumulation time and quantity limits for hazardous waste. For example, some regulations limit SAA storage to 55 gallons of hazardous waste and require removal within three days once a container is full[6][7].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound|25593-72-0|MSDS [dcchemicals.com]
- 4. acs.org [acs.org]
- 5. danielshealth.com [danielshealth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
